molecular formula C50H93NO9 B11935704 CCD Lipid01

CCD Lipid01

Numéro de catalogue: B11935704
Poids moléculaire: 852.3 g/mol
Clé InChI: CHTXXFZHKGGQGX-IFLFXUNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCD Lipid01 is a useful research compound. Its molecular formula is C50H93NO9 and its molecular weight is 852.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C50H93NO9

Poids moléculaire

852.3 g/mol

Nom IUPAC

[2-[3-(diethylamino)propoxycarbonyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C50H93NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-36-47(52)58-43-46(45-60-50(54)57-42-35-39-51(9-4)10-5)44-59-48(53)37-38-49(55-40-33-30-18-15-12-7-2)56-41-34-31-19-16-13-8-3/h20-21,23-24,46,49H,6-19,22,25-45H2,1-5H3/b21-20-,24-23-

Clé InChI

CHTXXFZHKGGQGX-IFLFXUNCSA-N

SMILES isomérique

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)OCCCN(CC)CC)OCCCCCCCC

SMILES canonique

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)OCCCN(CC)CC)OCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCD Lipid01, also known as LP-01, is a synthetic, biodegradable, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its mechanism of action is intrinsically linked to its structural properties, particularly its tertiary amine head group, which confers a pH-dependent charge. With a pKa of approximately 6.1, this compound is predominantly neutral at physiological pH (7.4) and becomes positively charged within the acidic environment of the endosome. This charge-switching capability is the cornerstone of its function, enabling efficient encapsulation of anionic therapeutic payloads, such as mRNA and siRNA, and facilitating their subsequent release from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: pH-Dependent Protonation and Endosomal Escape

The primary function of this compound is to act as a delivery vehicle for nucleic acids. It does not have a direct pharmacological effect itself; rather, its mechanism is centered on overcoming the cellular barriers to nucleic acid delivery. This process can be broken down into three key stages:

  • Nucleic Acid Encapsulation: During the formulation of LNPs, which is typically performed at a low pH (around 4.0-5.0), the tertiary amine of this compound is protonated, rendering it positively charged. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their efficient encapsulation within the core of the LNP.

  • Systemic Circulation: Once administered in vivo, the LNPs enter the bloodstream, where the physiological pH is approximately 7.4. At this pH, which is above the pKa of this compound (~6.1), the lipid is deprotonated and becomes largely neutral. This neutral surface charge is crucial for reducing non-specific interactions with blood components and non-target cells, thereby increasing the circulation half-life and stability of the LNP.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis. Following internalization, the endosome matures and its internal pH progressively drops to 5.0-6.0. As the pH within the endosome falls below the pKa of this compound, the lipid becomes protonated and regains its positive charge. This leads to an interaction with the negatively charged lipids of the endosomal membrane, disrupting the membrane's integrity and facilitating the release of the nucleic acid cargo into the cytoplasm. This endosomal escape is the most critical step for the therapeutic action of the delivered nucleic acid.

Mechanism_of_Action_CCD_Lipid01 cluster_formulation LNP Formulation (Acidic pH ~4.5) cluster_circulation Systemic Circulation (Physiological pH ~7.4) cluster_cellular Cellular Uptake & Endosomal Escape Lipid_Mix This compound (Neutral) in Ethanol (B145695) LNP_Formation Microfluidic Mixing Lipid_Mix->LNP_Formation NA_Solution Nucleic Acid (Negative Charge) in Acidic Buffer NA_Solution->LNP_Formation Protonated_Lipid This compound (Protonated, +ve charge) LNP_Formation->Protonated_Lipid Low pH LNP_Core LNP with Encapsulated Nucleic Acid Protonated_Lipid->LNP_Core Electrostatic Interaction Neutral_LNP LNP with Neutral Surface Charge LNP_Core->Neutral_LNP Buffer Exchange to Neutral pH Cell_Uptake Endocytosis Neutral_LNP->Cell_Uptake Reduced Non-specific Interactions Endosome Endosome (pH drops to 5.0-6.0) Cell_Uptake->Endosome LNP_in_Endosome LNP inside Endosome Protonation_in_Endosome This compound becomes Protonated (+ve charge) LNP_in_Endosome->Protonation_in_Endosome Acidification Membrane_Disruption Endosomal Membrane Disruption Protonation_in_Endosome->Membrane_Disruption Cargo_Release Nucleic Acid Release to Cytoplasm Membrane_Disruption->Cargo_Release

Figure 1. Workflow of this compound-mediated nucleic acid delivery.

Data Presentation

The performance of this compound is typically evaluated in the context of a full LNP formulation. The following tables summarize key quantitative data from studies utilizing LNPs formulated with this compound (LP-01).

Table 1: Physicochemical Properties of LP-01 Containing LNPs
ParameterValueConditionsReference
pKa ~6.1TNS Assay[1][2]
Particle Size (Z-average) < 100 nmFormulated with luciferase mRNA[2][3]
Polydispersity Index (PDI) < 0.2Formulated with luciferase mRNA[2][3]
mRNA Encapsulation Efficiency >95%RiboGreen Assay[2][4]
Table 2: In Vivo Performance of LP-01 Containing LNPs in Mice
ParameterResultModel SystemReference
Primary Organ of Accumulation LiverIntravenous administration in BALB/c mice[2]
Secondary Organs of Accumulation Spleen, KidneysIntravenous administration in BALB/c mice[5]
In Vivo Gene Editing Efficiency ~70% editing of Ttr gene in liverC57BL/6 mice, single IV dose[6]
Target Protein Reduction >97% reduction in serum TTR proteinC57BL/6 mice, single IV dose, sustained for at least 12 months[7]
Biodegradability Cleared from the liver with a half-life of ~6 hoursC57BL/6 mice[8]

Experimental Protocols

The following are representative protocols for the formulation and evaluation of this compound (LP-01) containing LNPs, based on methodologies described in the literature.[2][3][8][9]

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound (LP-01), cholesterol, and a helper lipid (e.g., DSPC) in 100% ethanol. A common molar ratio is 50:38.5:10 (LP-01:Cholesterol:DSPC). A PEGylated lipid (e.g., DMG-PEG2000) is also included at a low molar percentage (e.g., 1.5%).

    • mRNA Solution (in Aqueous Buffer): Dissolve the mRNA cargo in a low pH buffer, such as 50 mM sodium acetate (B1210297) (pH 4.5).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., from Precision NanoSystems or a similar setup) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate (e.g., 10-12 mL/min). This rapid mixing process leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and raise the pH.

    • For in vivo studies, the LNPs can be concentrated using centrifugal filter units (e.g., Amicon with a 30 kDa MWCO).

LNP_Formulation_Workflow Lipid_Prep Prepare Lipid Mix (this compound, Cholesterol, DSPC, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA Solution in Acidic Buffer (pH 4.5) mRNA_Prep->Microfluidics Dialysis Dialysis against PBS (pH 7.4) (Overnight) Microfluidics->Dialysis Concentration Concentration (Centrifugal Filtration) Dialysis->Concentration Final_LNP Sterile-filtered LNPs for In Vitro/In Vivo Use Concentration->Final_LNP

Figure 2. Experimental workflow for LNP formulation.
Characterization of LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP solution in PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that lyses the LNPs.

    • The encapsulation efficiency is calculated as: ((Fluorescence_with_detergent - Fluorescence_without_detergent) / Fluorescence_with_detergent) * 100%.

In Vivo Evaluation in a Mouse Model

This protocol is based on the study by Finn et al. (2018) for evaluating in vivo gene editing.[7]

  • Animal Model: C57BL/6 mice.

  • Administration: Administer the LNP-encapsulated Cas9 mRNA and sgRNA targeting the transthyretin (Ttr) gene via a single intravenous (tail vein) injection.

  • Sample Collection: Collect blood samples at various time points post-administration to measure serum TTR protein levels. Harvest liver tissue at the end of the study.

  • Quantification of Gene Editing:

    • Isolate genomic DNA from the liver tissue.

    • Amplify the target region of the Ttr gene using PCR.

    • Analyze the PCR products for insertions and deletions (indels) resulting from non-homologous end joining repair using Next-Generation Sequencing (NGS).

  • Quantification of Target Protein Reduction:

    • Measure the concentration of TTR protein in the serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Cellular Interactions

The "signaling pathway" for this compound is the physical pathway of delivery. The key event is the interaction with and disruption of the endosomal membrane.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP_Neutral LNP with Neutral This compound Endocytosis Cellular Uptake (Endocytosis) LNP_Neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation This compound Protonation (pKa ~6.1) Late_Endosome->Protonation pH < pKa Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Release Cargo Release Membrane_Interaction->Release

Figure 3. Cellular pathway of LNP entry and cargo release.

The protonated this compound is thought to interact with anionic phospholipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. This interaction leads to a disruption of the bilayer structure, potentially through the formation of non-bilayer lipid phases, which results in the formation of pores or the complete rupture of the endosome, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (in the case of mRNA) or engage with its target (in the case of siRNA).

Conclusion

This compound (LP-01) is a highly effective ionizable cationic lipid for the in vivo delivery of nucleic acids. Its mechanism of action is elegantly simple yet powerful, relying on a pH-sensitive charge switch to navigate the journey from formulation to cytoplasmic delivery. The quantitative data and experimental protocols outlined in this guide provide a framework for the rational design and evaluation of LNP-based therapeutics utilizing this and similar lipids. The successful clinical translation of LNP technology underscores the importance of understanding the fundamental mechanisms of each component, with this compound serving as a prime example of a well-designed molecule for overcoming the challenge of intracellular drug delivery.

References

The Architecture of Delivery: A Technical Guide to CCD Lipid01 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has underscored the critical need for sophisticated and efficient drug delivery systems. At the forefront of this innovation are lipid nanoparticles (LNPs), which serve as the primary non-viral vectors for protecting and transporting these delicate payloads to their target cells. Central to the function of these LNPs are ionizable cationic lipids, a class of molecules engineered to safely encapsulate nucleic acids and facilitate their release into the cytoplasm. This technical guide provides an in-depth examination of CCD Lipid01 (also known as LP-01), a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for in vivo gene editing and RNA delivery.

This compound: Structure and Physicochemical Properties

This compound is a cationic lipid designed for the formulation of lipid nanoparticles to deliver biologically active agents, such as RNA and DNA, to cells and tissues.[1][2][3][4] Its structure is disclosed in patent WO2015095340 A1.[5]

Chemical Structure:

The formal chemical name for this compound is 3-((4,4-bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate.

  • Molecular Formula: C₅₀H₉₃NO₉

  • Molecular Weight: 852.27 g/mol

  • CAS Number: 1799316-64-5

The structure of this compound incorporates a tertiary amine head group, which is ionizable, and multiple hydrophobic tails. This amphipathic nature is crucial for its function within a lipid nanoparticle. The biodegradability of LP-01 is a key feature, contributing to reduced liver bioaccumulation compared to other non-biodegradable ionizable lipids.[6]

Function in Drug Delivery: The Mechanism of Action

The primary role of this compound in drug delivery is to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. This is achieved through a pH-sensitive mechanism.

At a low pH (around 4.0), which is used during the LNP formulation process, the tertiary amine head group of this compound becomes protonated, resulting in a positive charge. This positive charge allows for the electrostatic complexation with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA and siRNA. This complexation is fundamental to the high encapsulation efficiency of the cargo within the LNP.

Once the LNPs are administered in vivo, they circulate at a physiological pH of approximately 7.4. At this neutral pH, this compound is largely deprotonated and carries a near-neutral charge. This is a critical design feature that reduces non-specific interactions with blood components and non-target cells, thereby improving the safety profile and circulation time of the nanoparticles.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. The endosome matures, its internal pH drops to around 5-6. In this acidic environment, this compound again becomes protonated. This positive charge is thought to mediate the interaction with negatively charged lipids in the endosomal membrane. This interaction leads to a disruption of the endosomal membrane, potentially through a phase transition of the lipid mixture, which ultimately allows the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect.

Below is a diagram illustrating the proposed mechanism of endosomal escape facilitated by ionizable lipids like this compound.

G Mechanism of Endosomal Escape for LNPs with Ionizable Lipids LNP_neutral LNP with neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Payload_Release Release of Nucleic Acid Payload Late_Endosome->Payload_Release Endosomal Escape (Membrane Destabilization)

Caption: Endosomal escape pathway for LNPs containing ionizable lipids.

Quantitative Performance Data

The performance of this compound-based lipid nanoparticles has been evaluated in several studies. The following table summarizes key quantitative data.

ParameterValuePayloadNotes
pKa 6.1Not applicableThe pH at which 50% of the ionizable lipid is protonated. Crucial for endosomal escape.
Particle Size (Z-average) 100-120 nmCas9 mRNA and sgRNAFormulated using microfluidic mixing. Size is a critical factor for biodistribution and cellular uptake.
Encapsulation Efficiency >90%Cas9 mRNA and sgRNAHigh encapsulation efficiency ensures a sufficient amount of the therapeutic payload is delivered.
Liver Clearance Half-life ~6 hoursNot applicable (lipid)Demonstrates the biodegradability of LP-01, leading to reduced liver bioaccumulation.

Experimental Protocols

Formulation of this compound-based Lipid Nanoparticles (Microfluidic Mixing)

This protocol is adapted from studies demonstrating the formulation of LNPs for in vivo gene editing.

Materials:

  • This compound (LP-01)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG2k-DMG)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Nucleic acid payload (e.g., mRNA, sgRNA)

  • 50 mM acetate (B1210297) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., Precision NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG2k-DMG in absolute ethanol.

    • Ensure complete dissolution, which may require gentle heating.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in a molar ratio of 45:9:44:2 (this compound : DSPC : Cholesterol : PEG2k-DMG).

    • This ethanolic lipid mixture constitutes the organic phase.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid payload (e.g., a 1:1 weight ratio of mRNA to sgRNA) in 50 mM acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). The rapid mixing in the microfluidic channels induces the self-assembly of the lipid nanoparticles.

  • Downstream Processing:

    • The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH to neutral.

    • The LNPs can be concentrated if necessary using techniques like tangential flow filtration.

The following diagram illustrates the experimental workflow for LNP formulation.

G Workflow for this compound LNP Formulation Lipid_Stocks Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-DMG) in Ethanol Lipid_Mixture Combine Lipid Stocks (Organic Phase) Lipid_Stocks->Lipid_Mixture Aqueous_Phase Prepare Aqueous Phase (Nucleic Acid in Acetate Buffer, pH 4.0) Microfluidic_Mixing Microfluidic Mixing Aqueous_Phase->Microfluidic_Mixing Lipid_Mixture->Microfluidic_Mixing Dialysis Dialysis against PBS (Buffer Exchange) Microfluidic_Mixing->Dialysis Concentration Concentration (e.g., TFF) Dialysis->Concentration Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Concentration->Characterization

Caption: A schematic of the LNP formulation process using microfluidics.

Characterization of Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI):

  • Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

Encapsulation Efficiency:

  • Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. The encapsulation efficiency is calculated by measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

Conclusion

This compound (LP-01) represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its biodegradable nature and efficient in vivo performance make it a compelling candidate for the development of next-generation genetic medicines. This technical guide has provided a comprehensive overview of its structure, function, and formulation, offering a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of lipid nanoparticle technology. Further optimization of LNP formulations containing this compound for specific payloads and target tissues will undoubtedly expand its applications in the future.

References

An In-depth Technical Guide to the Physicochemical Properties of CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of CCD Lipid01, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of key processes.

Core Physicochemical Properties of this compound

This compound, also identified as LP-01, is an ionizable cationic amino lipid. Its properties are pivotal for the effective encapsulation and intracellular delivery of nucleic acids, such as mRNA and sgRNA. The ionizable nature of this compound is a key design feature, allowing for a pH-dependent charge that facilitates both nucleic acid complexation during formulation and subsequent release from the endosome into the cytoplasm of target cells.

Table 1: Physicochemical and General Properties of this compound

PropertyValueSource
Chemical Name 9Z,12Z-octadecadienoic acid, 3-[4,4-bis(octyloxy)-1-oxobutoxy]-2-[[[[3-(diethylamino)propoxy]carbonyl]oxy]methyl]propyl ester[1]
Synonyms LP-01, CIN-16645[1]
CAS Number 1799316-64-5[1]
Molecular Formula C₅₀H₉₃NO₉[1]
Molecular Weight 852.3 g/mol [1]
Appearance Colorless to light yellow liquid[2]
pKa ~6.1[1][3]
Purity >95%[1]
Solubility Soluble in Ethanol (B145695), DMSO, DMF, Dichloromethane[1][3]
Storage -20°C[3]

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a critical component in lipid nanoparticle formulations designed for in vivo delivery. A notable application involves the delivery of CRISPR/Cas9 gene-editing components. A study by Finn et al. (2018) details a specific LNP formulation utilizing this compound (referred to as LP-01 in the publication) for robust and persistent in vivo genome editing of the transthyretin (Ttr) gene in the liver[4].

Table 2: Characterization of an LP-01 (this compound) Containing LNP Formulation for CRISPR/Cas9 Delivery

ParameterValueMethod
Mean Particle Size < 100 nmDynamic Light Scattering (DLS)
Encapsulation Efficiency High (specific values may vary based on payload and process)Not explicitly stated in the provided search results
Biodistribution Predominantly targets the lung, with different characteristics from other clinically approved LNPs.In vivo studies[5]
Biocompatibility Well-tolerated with a biodegradable profile.In vivo studies in mice and rats[1][4]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol is a general representation based on common LNP manufacturing techniques used for encapsulating nucleic acids. Specific ratios and concentrations are critical for optimal performance and should be determined empirically for each application.

Protocol 1: LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound (ionizable lipid), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[6].

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM[6].

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload (e.g., mRNA, sgRNA/Cas9 mRNA) in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4-5). The acidic pH ensures that the ionizable lipid is protonated and positively charged.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to self-assembly of the LNPs with the nucleic acid encapsulated.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, which is important for in vivo stability.

    • Concentrate the purified LNPs to the desired final concentration using a suitable method like tangential flow filtration.

LNP Characterization

Protocol 2: Particle Size and Zeta Potential Measurement

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential) to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS) for Particle Size:

    • Use a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) before measurement.

    • Perform multiple measurements and average the results.

  • Zeta Potential Measurement:

    • Use an electrophoretic light scattering instrument to measure the zeta potential of the LNPs.

    • The zeta potential provides information about the surface charge of the nanoparticles and their colloidal stability.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound in LNP-based drug delivery.

G cluster_formulation LNP Formulation Workflow Lipid Mix in Ethanol\n(this compound, DSPC, Chol, PEG-Lipid) Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol\n(this compound, DSPC, Chol, PEG-Lipid)->Microfluidic Mixing Organic Phase Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs Nucleic Acid in\nAqueous Buffer (pH 4-5) Nucleic Acid in Aqueous Buffer (pH 4-5) Nucleic Acid in\nAqueous Buffer (pH 4-5)->Microfluidic Mixing Aqueous Phase Purification & Buffer Exchange\n(Dialysis against PBS pH 7.4) Purification & Buffer Exchange (Dialysis against PBS pH 7.4) Self-Assembled LNPs->Purification & Buffer Exchange\n(Dialysis against PBS pH 7.4) Characterized LNPs Characterized LNPs Purification & Buffer Exchange\n(Dialysis against PBS pH 7.4)->Characterized LNPs

Caption: LNP Formulation Workflow.

G cluster_delivery Mechanism of LNP-mediated Intracellular Delivery LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation (pH 7.4)->Cellular Uptake (Endocytosis) Endosome (pH ~6.5) Endosome (pH ~6.5) Cellular Uptake (Endocytosis)->Endosome (pH ~6.5) Late Endosome / Lysosome (pH ~5.5) Late Endosome / Lysosome (pH ~5.5) Endosome (pH ~6.5)->Late Endosome / Lysosome (pH ~5.5) Endosomal Maturation Endosomal Escape Endosomal Escape Late Endosome / Lysosome (pH ~5.5)->Endosomal Escape Protonation of this compound Interaction with Endosomal Membrane Payload Release into Cytoplasm Payload Release into Cytoplasm Endosomal Escape->Payload Release into Cytoplasm

Caption: LNP Intracellular Delivery Pathway.

References

An In-depth Technical Guide to CCD Lipid01 (CAS: 1799316-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01, also known by its synonyms LP-01 and CIN-16645, is a state-of-the-art ionizable cationic lipid integral to the advancement of nucleic acid-based therapeutics.[1][2][3][4] With the CAS number 1799316-64-5, this synthetic lipid has garnered significant attention for its efficacy in forming lipid nanoparticles (LNPs) that serve as delivery vehicles for a range of bioactive molecules, most notably messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of genetic material and facilitates its delivery and release into the cytoplasm of target cells, a critical step for therapeutic action. This guide provides a comprehensive overview of the technical properties and applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a complex organic molecule with a chemical formula of C50H93NO9 and a molecular weight of 852.27 g/mol .[2][5][6] Its structure features a tertiary amine headgroup, which is ionizable, and multiple hydrophobic tails. This amphipathic nature is central to its function in LNP formulations. The ionizable headgroup has a pKa of approximately 6.1, a crucial characteristic that allows the LNPs to remain relatively neutral in the bloodstream (at physiological pH ~7.4) and become positively charged in the acidic environment of the endosome.[3][4][7][8][9] This pH-dependent charge transition is fundamental to its mechanism of action.

Table 1: General Properties of this compound
PropertyValueReference(s)
CAS Number1799316-64-5[1][2][5][6][10][11][12]
SynonymsLP-01, CIN-16645[1][2][3][4]
Molecular FormulaC50H93NO9[2][5][6][12]
Molecular Weight852.27 g/mol [2][5][6][12]
AppearanceColorless to light yellow liquid/oil[6][11][12]
pKa~6.1[3][4][7][8][9]
Table 2: Predicted Physicochemical Data
PropertyValueReference(s)
Boiling Point795.4 ± 60.0 °C[11]
Density0.969 ± 0.06 g/cm³[6][11]
LogP15.5[12]

Mechanism of Action in Gene Delivery

The primary function of this compound is to facilitate the delivery of nucleic acids into the cytoplasm of target cells. This is achieved through its incorporation into LNPs, which are typically composed of the ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.

The delivery process can be broken down into the following key stages:

  • Encapsulation: At a low pH during formulation, the tertiary amine of this compound is protonated, allowing it to electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation within the LNP core.

  • Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. The PEGylated lipid component provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time. At physiological pH, the near-neutral surface charge of the LNP minimizes non-specific interactions with blood components.

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the this compound, leading to a net positive charge on the LNP. This positive charge facilitates the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

Endosomal_Escape_Mechanism cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP_neutral LNP (Neutral Charge) LNP_charged LNP (Positive Charge) This compound Protonated LNP_neutral->LNP_charged Endocytosis Endosomal_Membrane Endosomal Membrane (Negatively Charged) LNP_charged->Endosomal_Membrane Electrostatic Interaction Payload_Release Nucleic Acid Payload Release Endosomal_Membrane->Payload_Release Membrane Destabilization Cytoplasm Cytoplasm Payload_Release->Cytoplasm Therapeutic Action

Caption: Cellular uptake and endosomal escape of a this compound-containing LNP.

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic scheme based on information from related patents and general organic synthesis principles, as a detailed step-by-step protocol is not publicly available.

The synthesis of this compound, or (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, is a multi-step process involving the assembly of its core components: the linoleate (B1235992) tail, the glycerol (B35011) backbone, the dioctyloxy-butanoyl group, and the diethylamino-propoxy-carbonyl headgroup.

Materials:

  • Solketal

  • Linoleoyl chloride

  • 4,4-Bis(octyloxy)butanoic acid

  • 3-(Diethylamino)-1-propanol

  • Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents

  • DMAP (4-Dimethylaminopyridine)

  • Appropriate solvents (e.g., Dichloromethane, Diethyl ether, Hexanes)

  • Reagents for deprotection of the acetonide group (e.g., acidic resin)

General Procedure:

  • Esterification of Solketal with Linoleoyl Chloride: Solketal is reacted with linoleoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the linoleate ester of solketal.

  • Deprotection: The acetonide protecting group of the resulting ester is removed under acidic conditions to yield the corresponding diol.

  • Selective Acylation: The primary alcohol of the diol is selectively acylated with 4,4-bis(octyloxy)butanoic acid using a coupling agent like DCC and a catalyst such as DMAP.

  • Formation of the Carbonate: 3-(Diethylamino)-1-propanol is reacted with phosgene or a phosgene equivalent to form the corresponding chloroformate.

  • Final Coupling: The secondary alcohol of the glycerol backbone is then reacted with the chloroformate from the previous step to form the final product, this compound.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Synthesis_Workflow Solketal Solketal Esterification Esterification Solketal->Esterification Linoleoyl_Chloride Linoleoyl Chloride Linoleoyl_Chloride->Esterification Protected_Intermediate Linoleate Ester of Solketal Esterification->Protected_Intermediate Deprotection Acidic Deprotection Protected_Intermediate->Deprotection Diol_Intermediate Glycerol Linoleate Deprotection->Diol_Intermediate Acylation Selective Acylation Diol_Intermediate->Acylation Butanoic_Acid 4,4-Bis(octyloxy)butanoic acid Butanoic_Acid->Acylation Acylated_Intermediate Acylated Glycerol Linoleate Acylation->Acylated_Intermediate Final_Coupling Final Coupling Acylated_Intermediate->Final_Coupling Amino_Propanol 3-(Diethylamino)-1-propanol Chloroformate_Formation Chloroformate Formation Amino_Propanol->Chloroformate_Formation Phosgene Phosgene Equivalent Phosgene->Chloroformate_Formation Chloroformate Amino-propoxy Chloroformate Chloroformate_Formation->Chloroformate Chloroformate->Final_Coupling CCD_Lipid01 This compound Final_Coupling->CCD_Lipid01

Caption: A representative workflow for the synthesis of this compound.

Formulation of Lipid Nanoparticles (LNPs)

A common method for formulating LNPs containing this compound is through microfluidic mixing.[13]

Materials:

  • This compound (LP-01)

  • 1,2-distearoyl-sn-glycero-3-PC (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA)

  • Ethanol (B145695) (absolute)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the sodium acetate buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Sterilization and Storage: The LNP formulation is sterile-filtered and stored at 4°C.

Characterization of LNPs

Parameters to Measure:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100.

In Vitro Transfection

Protocol:

  • Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere overnight.

  • Transfection: Add the LNP-encapsulated nucleic acid to the cells at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assay: Analyze the cells for the desired outcome (e.g., protein expression for mRNA delivery via western blot or ELISA, or gene knockdown for siRNA delivery via qPCR).

In Vivo Biodistribution Studies

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., mice).

  • Administration: Administer the LNP formulation via the desired route (e.g., intravenous injection).

  • Imaging/Tissue Collection: At various time points post-administration, either image the animals (if using a reporter gene like luciferase) or euthanize them and collect organs of interest.

  • Analysis: Quantify the amount of delivered nucleic acid or the expression of the reporter protein in the collected tissues.

Applications in Drug Development

This compound is a key enabling technology for a wide range of therapeutic applications, including:

  • Vaccines: Encapsulation of mRNA encoding viral antigens to elicit a robust immune response, as exemplified by the COVID-19 mRNA vaccines.

  • Gene Therapy: Delivery of mRNA to express a functional protein to treat genetic disorders.

  • Gene Editing: Co-delivery of mRNA encoding a nuclease (e.g., Cas9) and a guide RNA for CRISPR-based gene editing.[7]

  • RNA Interference (RNAi): Delivery of siRNA to silence the expression of disease-causing genes.

Conclusion

This compound (CAS: 1799316-64-5) is a highly effective and versatile ionizable cationic lipid that has become a cornerstone of modern nucleic acid delivery systems. Its well-defined physicochemical properties, particularly its pH-responsive nature, are key to its success in overcoming the cellular barriers to gene delivery. The experimental protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of this compound-based lipid nanoparticles. As research in the field of genetic medicine continues to expand, the importance of advanced delivery vehicles built upon lipids like this compound will undoubtedly grow, paving the way for new and innovative therapies.

References

Technical Guide: CCD Lipid01 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific entity named "CCD Lipid01" is not widely available in public scientific literature. This document serves as a representative technical guide based on the well-established principles of ionizable cationic lipids used in lipid nanoparticle (LNP) technology for nucleic acid delivery. The data and protocols presented herein are illustrative examples derived from common practices in the field and should be adapted and optimized for specific applications.

Introduction to this compound

This compound is a novel, biodegradable ionizable cationic lipid designed for the efficient encapsulation and intracellular delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[] Its structure incorporates a tertiary amine head group, which is readily protonated in the acidic environment of the endosome, and biodegradable ester linkages in its lipid tails. This pH-sensitive charge and biodegradability are key to its function, facilitating both nucleic acid complexation during formulation and effective endosomal escape and subsequent clearance from the body.[]

Lipid nanoparticles (LNPs) are a leading non-viral vector for nucleic acid delivery, offering advantages like high stability, low toxicity, and significant delivery efficiency.[2][3][4] The success of LNP-based mRNA vaccines for COVID-19 has underscored the critical role of ionizable lipids in modern therapeutics.[5][6] These specialized lipids are central to protecting the nucleic acid cargo and enabling its release into the cytoplasm where it can be translated into protein or exert its gene-silencing effects.[6][7]

Mechanism of Action

The delivery of nucleic acids to the cytoplasm via this compound-based LNPs involves several key steps:

  • Encapsulation: During formulation at a low pH (e.g., pH 4.0), the tertiary amine of this compound becomes protonated (positively charged). This allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to efficient encapsulation within the LNP core.[6]

  • Circulation and Cellular Uptake: After formulation and buffer exchange to a physiological pH of 7.4, the surface of the LNP becomes nearly neutral as this compound is deprotonated. This neutrality reduces non-specific interactions with plasma proteins, prolonging circulation time.[8] LNPs are typically taken up by cells through endocytosis.

  • Endosomal Escape: Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to around 5.0-6.0.[] This acidic environment protonates this compound again, giving it a positive charge. It is hypothesized that the now-cationic this compound interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the release of the nucleic acid payload into the cytoplasm.[] This is a critical and often rate-limiting step in nucleic acid delivery.[10][11]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.0) LNP LNP with this compound (Neutral Surface) LNP_Endosome LNP Protonation (this compound becomes +) LNP->LNP_Endosome Endocytosis Membrane_Disruption Endosomal Membrane Disruption LNP_Endosome->Membrane_Disruption pH Drop Nucleic_Acid Nucleic Acid (mRNA/siRNA) Membrane_Disruption->Nucleic_Acid Payload Release Cytoplasm Cytoplasm Translation Protein Production (mRNA) Nucleic_Acid->Translation RISC RISC Loading (siRNA) Nucleic_Acid->RISC

Caption: Mechanism of this compound LNP-mediated nucleic acid delivery.

Quantitative Data

The performance of this compound is evaluated through the physicochemical properties of the formulated LNPs and their biological efficacy.

Table 1: LNP Formulation and Physicochemical Properties

This table summarizes a typical formulation of this compound-based LNPs for mRNA delivery and their resulting characteristics. The formulation uses a standard four-component lipid blend.[5][12]

ParameterValue
Lipid Composition (molar ratio)
This compound50%
DSPC10%
Cholesterol38.5%
PEG-DMG 20001.5%
Physicochemical Properties
Mean Particle Size (Z-average)85 nm
Polydispersity Index (PDI)0.05
Zeta Potential (at pH 7.4)-5.2 mV
mRNA Encapsulation Efficiency>95%
Table 2: In Vitro Transfection Efficiency

This table shows the relative protein expression from luciferase mRNA delivered by this compound LNPs in different cell lines compared to a control lipid (e.g., MC3).

Cell LineThis compound LNP (Relative Luminescence Units)Control LNP (RLU)Fold Improvement
HeLa1.8 x 10⁸0.9 x 10⁸2.0x
HEK2933.5 x 10⁸1.5 x 10⁸2.3x
HepG22.1 x 10⁷1.1 x 10⁷1.9x
Table 3: In Vivo Efficacy (Murine Model)

This table presents data from a study in mice, where LNPs encapsulating mRNA for a reporter protein (e.g., human Erythropoietin, hEPO) were administered intravenously. Protein levels in the serum were measured 24 hours post-injection.

FormulationDose (mg/kg)Serum hEPO (ng/mL)
This compound LNP0.515,000
Control LNP0.56,500
Saline ControlN/A<1

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.[13]

Materials:

  • Lipid stock solution: this compound, DSPC, Cholesterol, and PEG-DMG 2000 dissolved in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5) to a total lipid concentration of 25 mM.[14]

  • Aqueous phase: mRNA or siRNA dissolved in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr).

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

  • Prepare the lipid-ethanol solution and the aqueous nucleic acid solution. Ensure all solutions are at room temperature.

  • Set up the microfluidic mixer according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

  • Set the flow rate ratio of the aqueous to organic phase to 3:1.

  • Initiate mixing. The rapid mixing of the two streams causes nanoprecipitation, forming the LNPs.[15]

  • Collect the resulting LNP dispersion.

  • Immediately perform buffer exchange against phosphate-buffered saline (PBS), pH 7.4, using dialysis or TFF to remove ethanol and raise the pH.[15]

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the LNPs at 4°C for short-term use or -80°C for long-term storage.

G A Lipid Mix in Ethanol C Microfluidic Mixer A->C B Nucleic Acid in Aqueous Buffer (pH 4.0) B->C D LNP Formation (Nanoprecipitation) C->D E Buffer Exchange (Dialysis/TFF to pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Final LNP Product F->G G A Animal Acclimatization B IV Injection of LNP-mRNA Formulation A->B C Blood Collection (e.g., 24h post-injection) B->C F Organ Harvesting for Biodistribution (IVIS) B->F D Serum Isolation C->D E Protein Quantification (ELISA) D->E G Data Analysis E->G F->G

References

Foundational Research on CCD Lipid01: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide synthesizes the available information on CCD Lipid01 and the broader class of cationic lipids used in drug delivery. As of this writing, specific quantitative performance data for this compound, such as pKa, in vitro transfection efficiency, and cytotoxicity (IC50), are not publicly available in peer-reviewed literature or patents. The data presented in the tables are representative values for other well-characterized cationic lipids and are provided for illustrative and comparative purposes.

Introduction to this compound

This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of biologically active agents, including messenger RNA (mRNA) and plasmid DNA (pDNA). Its chemical formula is C₅₀H₉₃NO₉, and it has a molecular weight of 852.27 g/mol . Cationic lipids are essential components of non-viral gene delivery systems, playing a crucial role in encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.

The structure of cationic lipids, like this compound, typically consists of a hydrophilic headgroup, a hydrophobic tail, and a linker connecting the two. The positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of condensed lipid-nucleic acid complexes. The hydrophobic tails contribute to the self-assembly of these complexes into nanoparticles.

Physicochemical Properties and Formulation

While specific data for this compound is limited, this section outlines the key physicochemical properties relevant to cationic lipids and provides general formulation protocols.

Key Physicochemical Parameters

The performance of a cationic lipid in a drug delivery system is dictated by several key physicochemical parameters. Understanding and optimizing these parameters are critical for the development of safe and effective nanomedicines.

ParameterDescriptionRepresentative Values for Cationic Lipids
pKa The pH at which the cationic lipid is 50% ionized. A pKa in the range of 6.2-6.7 is often considered optimal for a balance between nucleic acid encapsulation at acidic pH and reduced cytotoxicity at physiological pH.6.0 - 7.0
Particle Size The hydrodynamic diameter of the lipid nanoparticles. A size range of 80-150 nm is generally preferred for in vivo applications to avoid rapid clearance and facilitate cellular uptake.80 - 200 nm
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 indicates a monodisperse and stable formulation.< 0.2
Zeta Potential The measure of the surface charge of the nanoparticles. A positive zeta potential facilitates interaction with the negatively charged cell membrane but can also lead to toxicity.+20 to +60 mV
Encapsulation Efficiency (%) The percentage of the nucleic acid cargo that is successfully encapsulated within the lipid nanoparticles.> 90%
In Vitro Transfection Efficiency (%) The percentage of cells that successfully express the protein encoded by the delivered nucleic acid in a cell culture experiment.60 - 90% (cell type dependent)
Cytotoxicity (IC50) The concentration of the lipid or LNP that causes 50% inhibition of cell growth or viability.Varies widely depending on the lipid and cell type
Lipid Nanoparticle Formulation

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at an acidic pH. Microfluidic mixing is a common and reproducible method for LNP production.

Workflow for LNP Formulation using Microfluidics

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Lipid_Mix Lipid Mixture in Ethanol (B145695) (Cationic Lipid, Helper Lipids, PEG-Lipid) Microfluidic_Device Microfluidic Mixer Lipid_Mix->Microfluidic_Device Organic Phase NA_Solution Nucleic Acid in Aqueous Buffer (pH 4-5) NA_Solution->Microfluidic_Device Aqueous Phase Dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange to PBS pH 7.4) Microfluidic_Device->Dialysis LNP Formation Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Characterization Characterization (Size, Zeta, Encapsulation) Sterilization->Characterization Storage Storage at 4°C or -80°C Characterization->Storage

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using a microfluidic mixing approach.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization and evaluation of cationic lipid-based nanoparticles.

LNP Formulation via Microfluidic Mixing

Objective: To formulate lipid nanoparticles encapsulating a nucleic acid cargo.

Materials:

  • Cationic lipid (e.g., this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • Nucleic acid (mRNA or pDNA)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system

Protocol:

  • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids (cationic lipid:helper lipid:cholesterol:PEG-lipid) should be optimized, with a common starting ratio being 50:10:38.5:1.5.

  • Dissolve the nucleic acid in the citrate buffer to the desired concentration.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended for the specific microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Collect the resulting LNP suspension.

  • Immediately dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • After dialysis, pass the LNP solution through a 0.22 µm sterile filter.

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Particle Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the LNPs.

Materials:

  • LNP formulation

  • Deionized water or PBS (pH 7.4)

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Protocol:

  • Dilute a small aliquot of the LNP formulation in deionized water or PBS to an appropriate concentration for DLS analysis (typically to achieve a count rate between 100 and 500 kcps).

  • Equilibrate the sample to the desired temperature (usually 25°C).

  • For particle size and PDI measurement, perform DLS analysis. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their size.

  • For zeta potential measurement, perform electrophoretic light scattering (ELS). The instrument applies an electric field across the sample and measures the velocity of the particles, from which the zeta potential is calculated.

  • Record the Z-average diameter, PDI, and zeta potential values.

Encapsulation Efficiency Determination (RiboGreen Assay)

Objective: To quantify the amount of RNA encapsulated within the LNPs.

Materials:

  • LNP-RNA formulation

  • RiboGreen RNA quantitation reagent and buffer

  • Triton X-100 (1% v/v in TE buffer)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Fluorometric plate reader

Protocol:

  • Prepare a standard curve of the free RNA in TE buffer.

  • Prepare two sets of dilutions for the LNP-RNA sample in TE buffer.

  • To one set of dilutions, add Triton X-100 to lyse the LNPs and release the encapsulated RNA (total RNA).

  • To the other set of dilutions, add TE buffer without the detergent (free RNA).

  • Add the RiboGreen reagent to all standards and samples.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of total RNA and free RNA in the samples using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

In Vitro Transfection and Protein Expression Assay

Objective: To evaluate the ability of the LNPs to deliver functional mRNA into cells, leading to protein expression.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • LNP-mRNA formulation (encoding a reporter protein like luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent or fluorescence microscope

Protocol:

  • Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Incubate the cells overnight.

  • On the day of transfection, dilute the LNP-mRNA formulation in a serum-free medium to the desired final concentrations.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 4-6 hours.

  • Replace the transfection medium with a complete culture medium.

  • Incubate for another 24-48 hours.

  • If using luciferase-encoding mRNA, lyse the cells and measure the luminescence using a luciferase assay reagent and a luminometer.

  • If using GFP-encoding mRNA, visualize the protein expression using a fluorescence microscope.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the LNP formulation on a given cell line.

Materials:

  • Cell line

  • Complete cell culture medium

  • LNP formulation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the LNP formulation in a complete culture medium.

  • Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a control.

  • Incubate for 24-72 hours.

  • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value, which is the concentration of the LNP that results in 50% cell viability.

Cellular Uptake and Intracellular Trafficking

The delivery of nucleic acids to the cytosol is a multi-step process involving cellular uptake, endosomal trafficking, and endosomal escape.

Cellular Uptake Mechanisms

Cationic LNPs are primarily taken up by cells through endocytosis. The positively charged surface of the LNPs interacts with the negatively charged proteoglycans on the cell surface, promoting internalization. The specific endocytic pathway can vary depending on the cell type and LNP properties and can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Endosomal Escape

Once inside the cell, the LNPs are enclosed within endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded. Cationic lipids play a crucial role in endosomal escape through the "proton sponge" effect and/or membrane fusion.

The Proton Sponge Effect and Endosomal Escape

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape LNP Cationic LNP Endocytosis Endocytosis LNP->Endocytosis Binds to Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH 6.5-6.0) Endocytosis->Early_Endosome Forms Late_Endosome Late Endosome (pH 6.0-5.0) Early_Endosome->Late_Endosome Matures to Proton_Pump V-ATPase Proton Pump Proton_Pump->Early_Endosome Lowers pH Proton_Pump->Late_Endosome Further lowers pH Protonation Protonation of Cationic Lipid Late_Endosome->Protonation Chloride_Influx Cl- Influx Protonation->Chloride_Influx Triggers Osmotic_Swelling Osmotic Swelling Chloride_Influx->Osmotic_Swelling Leads to Endosome_Rupture Endosome Rupture Osmotic_Swelling->Endosome_Rupture Release Cargo Release into Cytosol Endosome_Rupture->Release TLR_Signaling cluster_recognition Recognition cluster_receptors Receptors cluster_signaling Downstream Signaling cluster_response Cellular Response Cationic_Lipid Cationic Lipid TLR4 TLR4 (Cell Surface) Cationic_Lipid->TLR4 RNA RNA Cargo TLR7 TLR7 (Endosome) RNA->TLR7 MyD88 MyD88 TLR4->MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRFs->Interferons

The In Vitro Application of CCD Lipid01 for mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro applications of CCD Lipid01, a novel cationic lipid designed for the efficient delivery of biologically active agents to cells. Its primary application is in the formulation of Lipid Nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document details the physicochemical properties of this compound-based LNPs, comprehensive experimental protocols for their formulation and application in cell culture, and the cellular mechanisms involved in delivery.

Introduction to this compound

This compound, also known as LP-01, is a cationic lipid developed for its utility in forming lipid nanoparticles that can encapsulate and deliver nucleic acids, such as mRNA and siRNA, to cells.[1][2] Its chemical structure is detailed in patent WO2015095340A1, where it is listed as compound Example 1-18 .[3] As a cationic lipid, its positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids and promotes interaction with the cell membrane, initiating uptake.[3] this compound is a key component of advanced drug delivery systems and is notably used in the formulation of Intellia Therapeutics' clinical candidates for in vivo gene editing.[4][5]

Physicochemical Properties of this compound-based LNPs

The performance of a lipid nanoparticle system is defined by its physical and chemical characteristics. Key parameters for LNPs formulated with this compound (Example 1-18), a helper lipid (DSPC), cholesterol, and a PEGylated lipid are detailed in the patent literature.[3] These characteristics are crucial for ensuring stability, reproducibility, and efficient transfection.

Table 1: In Vitro Characterization of LNP Formulation Containing this compound (Example 1-18) [3]

ParameterValueDescription
Particle Size (Z-average) 94 nmThe mean hydrodynamic diameter of the nanoparticles, critical for cellular uptake.
Polydispersity Index (PDI) 0.13A measure of the heterogeneity of particle sizes in the mixture. A lower PDI indicates a more uniform particle population.
% Encapsulation 97%The percentage of the nucleic acid cargo that is successfully entrapped within the lipid nanoparticles.

Data extracted from "Table 3: in vitro data on selected examples" in patent WO2015095340A1 for compound Example 1-18.[3]

Experimental Protocols

The following sections provide detailed methodologies for the formulation of this compound-based LNPs and their subsequent use for in vitro mRNA transfection.

Protocol for LNP Formulation via Microfluidics

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing system, which allows for rapid and reproducible formulation with controlled particle size.

Materials:

  • This compound (Example 1-18)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Messenger RNA (mRNA) encoding a reporter gene (e.g., EGFP, Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (100 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol.

    • Combine the lipid stock solutions in an ethanol-based solvent to achieve a final molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).

    • Ensure the total lipid concentration in the final solution is between 10-20 mg/mL. Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the stock mRNA in 100 mM Citrate Buffer (pH 3.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

    • Ensure all buffers and equipment used for mRNA handling are RNase-free.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into the organic phase inlet port.

    • Load the mRNA-citrate buffer solution into the aqueous phase inlet port.

    • Set the flow rate ratio (Aqueous:Organic) to 3:1.

    • Set the total flow rate to a range of 10-20 mL/min.

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs.

    • Collect the resulting LNP solution from the outlet port.

  • Buffer Exchange and Purification:

    • To neutralize the formulation and remove excess ethanol, perform a buffer exchange against PBS (pH 7.4).

    • Transfer the collected LNP solution to a pre-soaked dialysis cassette.

    • Perform dialysis against 1X PBS at 4°C for at least 18 hours, with at least two changes of the dialysis buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Determine the final LNP concentration and encapsulation efficiency using a fluorescent nucleic acid stain (e.g., RiboGreen™ assay).

    • Store the purified LNPs at 4°C for short-term use (1-2 weeks) or at -80°C for long-term storage.

Protocol for In Vitro Transfection of Adherent Cells

This protocol outlines the steps for transfecting cultured adherent mammalian cells with the formulated this compound-LNPs.

Materials:

  • Purified this compound-mRNA-LNPs

  • Adherent cells (e.g., HEK293T, HeLa, or primary T-cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, 24-well, or 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO₂.

  • Transfection:

    • On the day of transfection, thaw the mRNA-LNP formulation at room temperature if frozen.

    • Dilute the mRNA-LNPs to the desired final concentration (e.g., 50-500 ng of mRNA per well for a 24-well plate) in pre-warmed complete cell culture medium. Mix gently by pipetting.

    • Aspirate the old medium from the cells.

    • Add the LNP-containing medium to the cells.

    • Return the plate to the incubator and incubate for 24-72 hours.

  • Analysis of Transfection Efficiency:

    • After the incubation period, assess the expression of the delivered mRNA.

    • If a fluorescent reporter like GFP was used, visualize the cells using a fluorescence microscope. Quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.

    • If a reporter like Luciferase was used, lyse the cells and measure the luminescent signal using a plate reader and an appropriate luciferase assay kit.

Cellular Uptake and Mechanism of Action

The delivery of mRNA into the cytoplasm via this compound-based LNPs involves several key cellular processes. While this compound does not directly modulate a specific signaling pathway in the traditional sense, it orchestrates a sequence of events that constitutes the delivery pathway.

The process begins with the endocytosis of the LNP. The positively charged surface of the LNP interacts with the negatively charged cell membrane, promoting uptake. Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal environment becomes increasingly acidic due to proton pumps. This acidification is a critical step; the ionizable this compound becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane through interaction with anionic lipids present in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[4] Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Visualizations

Experimental Workflows & Signaling Pathway

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification lipids 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mixer 3. Microfluidic Mixing (Aqueous:Organic = 3:1) lipids->mixer Organic Phase mrna 2. Prepare mRNA in Citrate Buffer (pH 3.0) mrna->mixer Aqueous Phase dialysis 4. Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Purification) mixer->dialysis LNP Suspension storage 5. Sterile Filter & Store (4°C or -80°C) dialysis->storage Purified LNPs

Caption: Workflow for mRNA-LNP formulation using microfluidics.

In_Vitro_Transfection_Workflow cluster_prep Cell & Reagent Preparation cluster_process Transfection & Analysis seed 1. Seed Adherent Cells (70-90% Confluency) treat 3. Add LNP-Medium to Cells seed->treat dilute 2. Dilute mRNA-LNPs in Complete Medium dilute->treat incubate 4. Incubate (24-72 hours) treat->incubate analyze 5. Analyze Protein Expression (Microscopy / Flow Cytometry) incubate->analyze

Caption: Workflow for in vitro transfection of adherent cells.

LNP_Uptake_Pathway lnp This compound-LNP (with mRNA cargo) membrane Cell Membrane lnp->membrane 1. Adsorption endosome Early Endosome (pH ~6.5) membrane->endosome 2. Endocytosis late_endosome Late Endosome (pH ~5.5) This compound Protonated endosome->late_endosome 3. Maturation & Acidification mrna mRNA late_endosome->mrna 4. Endosomal Escape (Membrane Disruption) cytoplasm Cytoplasm ribosome Ribosome mrna->ribosome 5. Translation protein Synthesized Protein ribosome->protein

Caption: Cellular pathway for LNP-mediated mRNA delivery.

References

A-Z Guide to Stability and Storage of Novel Lipids in Pharmaceutical Development: A Framework for "CCD Lipid01"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public data exists for a substance specifically named "CCD Lipid01." This guide provides a comprehensive framework based on established principles and regulatory guidelines for determining the stability and storage conditions of a novel lipid intended for pharmaceutical use. The principles and methodologies described herein are applicable to any new lipid entity, referred to hypothetically as "this compound."

Introduction

The chemical and physical stability of lipids is a critical determinant of the safety, efficacy, and shelf life of lipid-based drug delivery systems.[1][2] Lipids are susceptible to degradation through pathways such as oxidation and hydrolysis, which can compromise the quality of the final drug product.[3] Therefore, a thorough understanding and characterization of a novel lipid's stability profile are paramount during drug development. This guide outlines the essential studies and considerations for establishing the stability and appropriate storage conditions for a new lipid entity like "this compound," in line with international regulatory expectations.[4][5]

Factors Influencing Lipid Stability

Several environmental factors can impact the stability of lipids:

  • Temperature: Elevated temperatures can accelerate the rates of chemical degradation reactions, such as hydrolysis and oxidation.[3][6]

  • Humidity: The presence of moisture can promote the hydrolysis of ester bonds present in many lipids, leading to the formation of free fatty acids and other degradants.[3][6]

  • Light: Exposure to UV or visible light can initiate photo-oxidative degradation, particularly in unsaturated lipids.[6]

  • Oxygen: The presence of oxygen is a key factor in lipid oxidation, a complex process that can lead to rancidity and the formation of reactive species.[3]

  • pH: The pH of the surrounding environment can influence the rate of hydrolysis.[6]

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is required to define a re-test period and recommend storage conditions.[4][7] This typically involves a combination of formal stability studies and forced degradation studies.

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the lipid.[6][7] These studies help in developing and validating stability-indicating analytical methods.

Typical Stress Conditions:

  • Acid/Base Hydrolysis: Incubation of the lipid in acidic and basic solutions to assess its susceptibility to hydrolysis.[6]

  • Oxidation: Exposure to oxidative agents (e.g., hydrogen peroxide) to evaluate its oxidative stability.[6]

  • Thermal Stress: Exposure to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[6]

  • Photostability: Exposure to light according to ICH Q1B guidelines.[4][6]

  • Humidity: Exposure to high humidity levels (e.g., 75% RH or greater).[6]

Formal stability studies are conducted on at least three primary batches of the lipid to establish a re-test period.[4][6][7] The storage conditions and testing frequency are guided by ICH Q1A(R2) guidelines.[4][5][7]

Recommended Storage Conditions for Formal Studies:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][6]

  • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][6]

Data Presentation: Stability of this compound

The following tables are templates for summarizing stability data for a hypothetical novel lipid, "this compound."

Table 1: Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradants Observed
0.1 N HCl24 hours95.2Free Fatty Acid A, Lyso-lipid B
0.1 N NaOH12 hours88.5Free Fatty Acid A, Lyso-lipid B
3% H₂O₂24 hours92.1Oxidized Lipid C, Aldehyde D
60°C7 days98.1Minor degradation products
Photostability (ICH Q1B)1.2 million lux hours99.5No significant degradation

Table 2: Long-Term Stability of this compound (25°C/60%RH)

Time PointAppearanceAssay (%)Purity (%)Degradation Product X (%)
0 MonthsWhite Powder100.199.9< 0.05
3 MonthsWhite Powder99.899.9< 0.05
6 MonthsWhite Powder99.999.80.06
9 MonthsWhite Powder99.599.80.07
12 MonthsWhite Powder99.699.70.08

Table 3: Accelerated Stability of this compound (40°C/75%RH)

Time PointAppearanceAssay (%)Purity (%)Degradation Product X (%)
0 MonthsWhite Powder100.199.9< 0.05
3 MonthsWhite Powder98.599.20.25
6 MonthsWhite Powder97.298.50.51

Analytical Methodologies

Validated stability-indicating analytical methods are crucial for accurate assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC is a powerful tool for separating and quantifying the lipid and its degradation products.[8][9]

  • Gas Chromatography (GC): Useful for analyzing volatile degradation products or for the analysis of fatty acid composition after derivatization.[9]

  • Mass Spectrometry (MS): Provides structural information for the identification of unknown degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the chemical structure of the lipid and its degradation products.[12]

  • Physical Characterization: Techniques such as Differential Scanning Calorimetry (DSC) for thermal properties and particle size analysis for lipids in formulations are also important.[13][14]

Visualization of Workflows and Pathways

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Conclusion A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Q2) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS, NMR) C->D D->A Refine Method E Place 3 Batches on Stability (Long-term & Accelerated) F Test at Specified Time Points E->F G Analyze Data & Evaluate Trends F->G H Establish Re-test Period G->H I Recommend Storage Conditions H->I

Caption: Workflow for establishing the stability of a novel lipid.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway (if unsaturated) CCD_Lipid01 This compound (Ester-linked Lipid) Lyso_Lipid Lyso-lipid CCD_Lipid01->Lyso_Lipid + H₂O (Acid/Base/Enzyme) FFA Free Fatty Acid CCD_Lipid01->FFA + H₂O Hydroperoxide Lipid Hydroperoxide CCD_Lipid01->Hydroperoxide + O₂ (Light, Metal Ions) Glycerol Glycerol Backbone Lyso_Lipid->Glycerol + H₂O Aldehyde Aldehydes Hydroperoxide->Aldehyde Ketone Ketones Hydroperoxide->Ketone

Caption: Potential degradation pathways for a novel lipid.

G Receptor Cell Surface Receptor (e.g., GPCR) Enzyme Intracellular Enzyme (e.g., Phospholipase) Receptor->Enzyme Activates Second_Messenger Active Lipid Mediator Enzyme->Second_Messenger Generates from This compound CCD_Lipid01 This compound (as a precursor) CCD_Lipid01->Enzyme Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Initiates Response Cellular Response (e.g., Inflammation) Kinase_Cascade->Response

Caption: Hypothetical role of a lipid in a cellular signaling pathway.

Recommended Storage and Handling

Based on the stability data, appropriate storage and handling conditions can be determined.

  • Saturated Lipids: Generally more stable and can often be stored as powders at ≤ -16°C in a glass container with a teflon closure.[15] Before use, the container should be allowed to reach room temperature before opening to prevent moisture absorption.[15]

  • Unsaturated Lipids: More prone to oxidation and are best stored in a suitable organic solvent at -20°C ± 4°C under an inert atmosphere (argon or nitrogen).[15] These solutions should be stored in glass containers with teflon-lined closures and should not be stored in plastic containers.[15]

  • Protection from Light and Oxygen: For sensitive lipids, packaging in amber containers and blanketing with an inert gas can mitigate degradation. The inclusion of antioxidants may also be considered for lipid-based formulations.[1]

By following this comprehensive framework, researchers and drug development professionals can thoroughly characterize the stability of a novel lipid such as "this compound" and establish appropriate storage conditions, ensuring the quality and integrity of the substance for its intended pharmaceutical application.

References

Reconstitution Protocol for Lyophilized CCD Lipid01: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reconstitution protocol for lyophilized CCD Lipid01, a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents such as mRNA and siRNA.[1][2][3][4] This document outlines detailed methodologies, data presentation in tabular format, and visual workflows to ensure accurate and reproducible results in research and drug development settings.

Introduction to this compound

This compound is a cationic lipid that plays a crucial role in the efficacy of lipid nanoparticles as a drug delivery vehicle.[1][2][4] Its primary function is to electrostatically interact with and encapsulate negatively charged payloads like nucleic acids. The positive charge of this compound at acidic pH facilitates this encapsulation process and aids in the endosomal escape of the payload into the cytoplasm of target cells, a critical step for therapeutic effect.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1799316-64-5--INVALID-LINK--
Molecular Formula C50H93NO9--INVALID-LINK--
Molecular Weight 852.27 g/mol --INVALID-LINK--
Purity ≥98% by HPLC--INVALID-LINK--
Primary Use Cationic lipid for gene delivery--INVALID-LINK--

Reconstitution of Lyophilized this compound

The following section details the protocol for reconstituting lyophilized this compound to prepare a stock solution. This procedure is a critical first step before its incorporation into lipid nanoparticle formulations.

Materials and Equipment
  • Lyophilized this compound

  • Anhydrous Ethanol (B145695) (200 proof)

  • Sterile, RNase-free microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

Reconstitution Workflow

The following diagram illustrates the workflow for reconstituting lyophilized this compound to create a stock solution.

G cluster_0 Preparation cluster_1 Reconstitution cluster_2 Storage start Start: Equilibrate Lyophilized this compound to Room Temperature centrifuge Briefly centrifuge vial to collect powder start->centrifuge add_ethanol Add appropriate volume of anhydrous ethanol centrifuge->add_ethanol vortex Vortex gently to mix add_ethanol->vortex sonicate Bath sonicate for 5-10 minutes vortex->sonicate check_solution Visually inspect for a clear solution sonicate->check_solution check_solution->sonicate If not clear, repeat sonication aliquot Aliquot into sterile, RNase-free tubes check_solution->aliquot If clear store Store at -20°C or -80°C aliquot->store

Reconstitution workflow for lyophilized this compound.
Step-by-Step Protocol

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the required volume of anhydrous ethanol to the vial to achieve the desired stock solution concentration. A common starting concentration for lipid stock solutions in LNP formulation is 10 mg/mL.[5]

  • Dissolution: Gently vortex the vial to mix the contents. For complete dissolution, sonicate the vial in a bath sonicator for 5-10 minutes.[5]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter. If the solution is not clear, repeat the sonication step.

  • Aliquoting and Storage: Aliquot the reconstituted stock solution into sterile, RNase-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vivo Studies

For in vivo applications, the this compound stock solution is typically diluted into a formulation suitable for injection. The following are established protocols for preparing such working solutions.

Formulation Protocols for In Vivo Use

The table below summarizes various formulations for preparing this compound working solutions for in vivo administration.

FormulationComponents & RatiosFinal ConcentrationSolution TypeReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution--INVALID-LINK--
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspension--INVALID-LINK--
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution--INVALID-LINK--
Experimental Workflow for In Vivo Solution Preparation (Example: Protocol 1)

The following diagram illustrates the workflow for preparing a working solution of this compound for in vivo use based on Protocol 1.

G start Start: Prepare 25 mg/mL this compound in DMSO stock solution add_peg Add 100 µL of stock to 400 µL PEG300 start->add_peg mix1 Mix evenly add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix evenly add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Mix evenly to a final volume of 1 mL add_saline->mix3 end_node End: 2.5 mg/mL suspended solution for oral or IP injection mix3->end_node

Workflow for preparing a 2.5 mg/mL this compound working solution.

Storage and Stability

Proper storage of both the lyophilized powder and the reconstituted stock solution is critical to maintain the integrity of this compound.

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C (long-term)As per manufacturer's specifications
4°C (short-term)As per manufacturer's specifications
Reconstituted Stock Solution-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Note: It is highly recommended to use the reconstituted stock solution as soon as possible and to avoid multiple freeze-thaw cycles.

Role of this compound in LNP-mediated Drug Delivery

This compound is an integral component of lipid nanoparticles designed for nucleic acid delivery. The cationic nature of this lipid facilitates the encapsulation of anionic therapeutic payloads and subsequent delivery into cells.

Simplified Signaling Pathway of LNP Uptake and Endosomal Escape

The diagram below provides a simplified representation of the mechanism by which LNPs containing this compound are taken up by cells and release their payload.

G cluster_0 Extracellular Space cluster_1 Cellular Interior lnp Lipid Nanoparticle (with this compound) endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (facilitated by this compound) payload Therapeutic Payload (e.g., mRNA) cytoplasm->payload Payload Release

Simplified mechanism of LNP cellular uptake and payload release.

This guide provides a foundational understanding of the handling and preparation of lyophilized this compound for research and development purposes. Adherence to these protocols will help ensure the consistency and reliability of experimental outcomes. For further details, always refer to the manufacturer's specific product data sheet.

References

In-Depth Technical Guide: Safety and Toxicity Profile of CCD Lipid01 (LP-01)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01, also identified in scientific literature as LP-01, is a proprietary, biodegradable ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic medicines, including CRISPR/Cas9 systems. Its design facilitates efficient encapsulation of nucleic acid payloads and their subsequent delivery and release into target cells. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical in vivo studies. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited experiments.

Core Safety and Tolerability Profile

Preclinical studies involving lipid nanoparticles formulated with this compound (LP-01) have consistently demonstrated that the delivery system is well-tolerated in animal models. The primary application of these LNPs has been for liver-directed gene editing, where a single administration has shown persistent therapeutic effects for at least 12 months.

In Vivo Tolerability in Murine Models

A pivotal study utilizing an LNP formulation containing this compound (LP-01) to deliver Cas9 mRNA and a single-guide RNA (sgRNA) targeting the transthyretin (Ttr) gene in mice reported the formulation to be well-tolerated.[1]

Table 1: Summary of In Vivo Tolerability Observations for this compound (LP-01) LNP Formulation

ParameterObservationSpeciesDuration of StudyReference
General HealthNo adverse effects reportedMouse12 months[1]
Body WeightNot explicitly detailed, but no negative impact impliedMouse12 months[1]
Serum Alanine Aminotransferase (ALT)Not explicitly detailed, but described as "well tolerated"Mouse12 months[1]
Serum Aspartate Aminotransferase (AST)Not explicitly detailed, but described as "well tolerated"Mouse12 months[1]

While specific quantitative toxicity data such as LD50 values are not publicly available, the long-term nature of these studies without reported adverse events suggests a favorable safety profile for this compound-containing LNPs at therapeutically effective doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the safety and efficacy assessment of this compound (LP-01) LNP formulations.

Lipid Nanoparticle (LNP) Formulation

The LNP formulation incorporating this compound (LP-01) is prepared using a rapid mixing process, a standard method for the self-assembly of lipid nanoparticles.

Protocol 1: LNP Formulation for In Vivo Delivery

  • Lipid Preparation: A lipid mixture is prepared in ethanol (B145695), consisting of an ionizable cationic lipid (this compound/LP-01), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG) at a specific molar ratio.

  • Nucleic Acid Preparation: The nucleic acid cargo (e.g., Cas9 mRNA and sgRNA) is diluted in a low pH acetate (B1210297) buffer.

  • Rapid Mixing: The lipid-ethanol solution and the nucleic acid-buffer solution are rapidly mixed using a microfluidic mixing device. This process leads to the spontaneous self-assembly of the lipids around the nucleic acid core, forming the LNPs.

  • Purification and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove residual ethanol and non-encapsulated nucleic acids. The purified LNPs are then concentrated to the desired final concentration.

In Vivo Administration and Monitoring

Protocol 2: Murine Model for In Vivo Gene Editing Efficacy and Tolerability

  • Animal Model: Wild-type C57BL/6 mice are typically used.

  • Administration: The LNP formulation is administered via a single intravenous (i.v.) injection.

  • Dosing: The dosage is calculated based on the encapsulated nucleic acid content (e.g., mg of mRNA per kg of body weight).

  • Monitoring:

    • General Health: Animals are monitored regularly for any signs of distress, changes in behavior, or other adverse effects.

    • Body Weight: Body weights are recorded periodically throughout the study.

    • Serum Analysis: Blood samples are collected at specified time points to measure levels of the target protein (e.g., TTR) and liver function enzymes (e.g., ALT, AST).

    • Histopathology: At the end of the study, major organs can be collected, fixed, and processed for histopathological examination to assess for any tissue damage or inflammation.

Mechanistic Insights into Cationic Lipid Toxicity

While this compound is designed for biodegradability to minimize toxicity, it is important to understand the general mechanisms by which cationic lipids can induce toxicity. These insights can inform the design of safer lipid-based delivery systems.

Cellular Interaction and Membrane Disruption

Cationic lipids interact with the negatively charged cell membranes. At high concentrations, this interaction can lead to membrane destabilization, pore formation, and ultimately cell lysis.

Apoptosis and Inflammatory Responses

Cationic lipids can induce apoptosis (programmed cell death) through various signaling pathways. They can also trigger inflammatory responses by activating immune cells.

Diagram 1: Generalized Workflow for In Vivo Evaluation of this compound LNPs

Below is a Graphviz diagram illustrating the typical experimental workflow for assessing the efficacy and safety of this compound-based LNP formulations in a preclinical setting.

G cluster_prep Formulation and Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep_lipids Prepare Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing Rapid Microfluidic Mixing prep_lipids->mixing prep_rna Prepare Nucleic Acid Cargo (e.g., mRNA, sgRNA) in Acetate Buffer prep_rna->mixing purification Dialysis and Concentration mixing->purification admin Intravenous Administration to Animal Model (e.g., Mouse) purification->admin monitoring Long-term Monitoring (Health, Body Weight) admin->monitoring sampling Periodic Blood Sampling monitoring->sampling termination Study Termination and Tissue Collection sampling->termination serum_analysis Serum Protein Analysis (e.g., TTR reduction) sampling->serum_analysis liver_function Liver Enzyme Analysis (ALT, AST) sampling->liver_function histology Histopathological Examination of Organs termination->histology safety_assessment Overall Safety and Tolerability Assessment serum_analysis->safety_assessment liver_function->safety_assessment histology->safety_assessment G cluster_cell Cellular Environment cluster_toxicity Potential Toxicity Pathways lnp Cationic LNP (with this compound) cell_membrane Cell Membrane Interaction lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis membrane_disruption Membrane Disruption (at high concentrations) cell_membrane->membrane_disruption High Concentration endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosolic Release of Cargo endosomal_escape->cytosol ros Reactive Oxygen Species (ROS) Production endosomal_escape->ros Potential Stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Methodological & Application

Protocol for CCD Lipid01 Liposome Preparation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer that carry a net positive charge. They are widely utilized as non-viral vectors for the delivery of therapeutic molecules, such as nucleic acids (DNA and RNA) and small molecule drugs, into cells. The positive charge of the liposome (B1194612) facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. CCD Lipid01 is a cationic lipid designed for the effective delivery of biologically active agents. This document provides a detailed protocol for the preparation and characterization of liposomes incorporating this compound. The protocol is based on the well-established thin-film hydration method followed by extrusion for size control.

Materials and Equipment

Lipids:

  • This compound (Cationic Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)

  • Cholesterol (Helper Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (for "stealth" formulations)

Solvents and Buffers:

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water (for nucleic acid encapsulation)

Equipment:

  • Rotary evaporator

  • Water bath

  • Round-bottom flasks

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore size)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)

  • Spectrophotometer or Fluorometer (for encapsulation efficiency determination)

  • Sonicator (bath type)

  • Vortex mixer

  • Glass syringes

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of cationic liposomes using the thin-film hydration technique, a robust and widely used method for liposome formulation.[1][2]

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve this compound, DOPE, and Cholesterol in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio for cationic liposome formulations is approximately 50:30:20 (Cationic Lipid:DOPE:Cholesterol).[3][4] For PEGylated "stealth" liposomes, DSPE-PEG2000 can be included at 1-5 mol%.

    • Gently swirl the flask to ensure complete dissolution of the lipids.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50 °C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Once the film is formed, continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous phase (e.g., PBS pH 7.4 or nuclease-free water for nucleic acid loading) pre-warmed to the same temperature as the water bath. The volume of the aqueous phase will determine the final lipid concentration.

    • Rotate the flask gently in the water bath for 30-60 minutes to allow the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky or opalescent.

  • Sonication (Optional):

    • To aid in the formation of smaller vesicles, the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.

  • Extrusion for Size Reduction:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

    • Transfer the liposome suspension to a glass syringe and pass it through the extruder multiple times (typically 11-21 passes).

    • For a more uniform size distribution, a sequential extrusion process can be performed, starting with a larger pore size membrane (e.g., 400 nm) and followed by the desired final pore size (e.g., 100 nm).[5][6]

  • Storage:

    • Store the prepared liposomes at 4 °C. For long-term storage, -20 °C or -80 °C may be appropriate, but freeze-thaw cycles should be avoided.[7]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., PBS or deionized water).
  • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.[8]
  • An acceptable PDI value for liposomal formulations is typically below 0.3, indicating a homogenous population of vesicles.[9]

2. Encapsulation Efficiency:

  • The encapsulation efficiency (EE%) is the percentage of the drug or active agent that is successfully entrapped within the liposomes.
  • Separate the unencapsulated material from the liposomes using techniques such as dialysis, size exclusion chromatography, or centrifugation.
  • Quantify the amount of encapsulated and total drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

Disclaimer: The following data is representative of typical cationic liposome formulations and may not be specific to this compound. Actual results should be determined experimentally.

Table 1: Physicochemical Properties of Cationic Liposomes

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound:DOPE:Chol (50:30:20)120 ± 150.15 ± 0.05+45 ± 5
This compound:DOPE:Chol:DSPE-PEG2000 (48:30:20:2)130 ± 200.18 ± 0.06+35 ± 7

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug

FormulationEncapsulation Efficiency (%)
This compound:DOPE:Chol (50:30:20)40 - 60%
This compound:DOPE:Chol:DSPE-PEG2000 (48:30:20:2)35 - 55%

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution 1. Dissolve Lipids (this compound, DOPE, Cholesterol) in Organic Solvent Thin-Film Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid Dissolution->Thin-Film Formation Hydration 3. Hydrate Film (Aqueous Buffer) Thin-Film Formation->Hydration Extrusion 4. Size Reduction (Extrusion) Hydration->Extrusion Particle Size & PDI Particle Size & PDI Extrusion->Particle Size & PDI Zeta Potential Zeta Potential Extrusion->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency

Caption: Workflow for this compound Liposome Preparation and Characterization.

Cellular Uptake Signaling Pathway

G cluster_cell Target Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Liposome Cationic Liposome (this compound) Binding Electrostatic Binding Liposome->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Release Endosomal Escape & Payload Release Endosome->Release Release->Cytoplasm

Caption: Cellular Uptake of Cationic Liposomes via Endocytosis.

Mechanism of Action

Cationic liposomes, such as those formulated with this compound, primarily enter cells through endocytosis.[10][11] The positively charged liposome surface interacts with the negatively charged proteoglycans on the cell surface, initiating the endocytic process.[10] Once inside the cell, the liposome is enclosed within an endosome. For the encapsulated therapeutic agent to exert its effect, it must be released from the endosome into the cytoplasm. Helper lipids like DOPE play a crucial role in this step by destabilizing the endosomal membrane, facilitating the release of the payload.[12] Some studies also suggest a minor pathway involving direct fusion of the cationic liposome with the plasma membrane, which may also contribute to the delivery of the cargo into the cytoplasm.[10] The activation of certain cellular signaling pathways by cationic lipids has also been reported, which may influence the overall therapeutic outcome.[13][14]

References

Application Note: A Step-by-Step Guide for siRNA Encapsulation with CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the encapsulation of small interfering RNA (siRNA) using the novel ionizable lipid, CCD Lipid01, to form lipid nanoparticles (LNPs). Lipid nanoparticles are a leading platform for the systemic delivery of RNA therapeutics, protecting the nucleic acid cargo from degradation and facilitating its delivery into target cells.[1][2] The protocol outlined below is based on the well-established microfluidic mixing technique, which allows for reproducible and scalable production of LNPs with controlled physicochemical properties.[3][4] This guide will cover the preparation of lipid stock solutions, the formulation of siRNA-LNPs, and the essential characterization assays to ensure the quality of the nanoparticles.

I. Principle of siRNA Encapsulation

The encapsulation of negatively charged siRNA is primarily driven by the electrostatic interaction with a positively charged ionizable lipid at an acidic pH.[5] this compound is a proprietary ionizable cationic lipid designed for potent siRNA delivery. The general structure of LNPs consists of a core containing the siRNA complexed with the ionizable lipid, surrounded by other components that contribute to the particle's stability and function.[6][7][8] These components typically include:

  • Helper Lipids: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the structural integrity of the nanoparticle.[6][8]

  • Cholesterol: Which stabilizes the nanoparticle structure by filling gaps between the lipids.[1][9]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG 2000) that provides a hydrophilic shell to prevent aggregation and reduce clearance by the immune system.[6][8][10]

The formulation process involves the rapid mixing of an ethanolic lipid solution with an aqueous siRNA solution at a low pH (typically around 4.0).[2][3] This process leads to the self-assembly of the LNPs. Subsequent dialysis against a physiological pH buffer (e.g., PBS, pH 7.4) neutralizes the surface charge of the ionizable lipid, resulting in a more stable and biocompatible nanoparticle for in vivo applications.

II. Experimental Protocol: siRNA Encapsulation using Microfluidic Mixing

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing system. It is crucial to work in an RNase-free environment to prevent siRNA degradation.[3]

A. Materials and Equipment

  • Lipids:

    • This compound (ionizable cationic lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)

  • RNA:

    • siRNA targeting the gene of interest, dissolved in RNase-free water.

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringe pumps

    • Sterile, RNase-free microcentrifuge tubes and syringes

    • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

    • Zeta potential analyzer

    • Fluorometer and Quant-iT™ RiboGreen™ RNA assay kit for encapsulation efficiency

B. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipids in ethanol at a desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[11]

    • The total lipid concentration in the ethanol solution is typically maintained at around 10-20 mM.[12]

  • siRNA Stock Solution (in Aqueous Buffer):

    • Dilute the siRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting concentration is in the range of 0.2-0.4 mg/mL.[12]

C. LNP Formulation via Microfluidic Mixing

  • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another syringe.

  • Set the flow rate ratio on the microfluidic mixing system. A common ratio is 3:1 (Aqueous:Ethanol) .[3]

  • Set the total flow rate according to the manufacturer's instructions for the specific microfluidic cartridge being used (e.g., a total flow rate of 2-12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the siRNA-LNPs.

  • Collect the resulting LNP dispersion from the outlet into a sterile, RNase-free tube.

D. Dialysis and Sterilization

  • To remove the ethanol and raise the pH, dialyze the LNP formulation against sterile PBS (pH 7.4) using a 10K MWCO dialysis cassette.

  • Perform dialysis overnight at 4°C with at least two changes of the PBS buffer.

  • Recover the purified siRNA-LNP formulation from the dialysis cassette.

  • For in vivo studies, sterilize the final formulation by passing it through a 0.22 µm sterile filter.

E. Storage

Store the final siRNA-LNP formulation at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be assessed on a case-by-case basis.[13]

III. Characterization of siRNA-LNPs

Proper characterization is essential to ensure the quality and consistency of the formulated nanoparticles.

A. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS (pH 7.4). Measure the particle size (Z-average diameter) and PDI.

  • Acceptance Criteria: For systemic delivery, a particle size of 50-100 nm is often desired.[9] A PDI value below 0.2 indicates a monodisperse and homogeneous population of nanoparticles.

B. Zeta Potential

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNPs in an appropriate low-ionic-strength buffer or deionized water.

  • Expected Outcome: The zeta potential should be close to neutral at pH 7.4, which is important for in vivo tolerability.

C. siRNA Encapsulation Efficiency

  • Method: Quant-iT™ RiboGreen™ RNA Assay.

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence in the presence and absence of a detergent (like Triton X-100) that disrupts the LNPs, the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 to a final concentration of 0.5-1% to lyse the nanoparticles and release the encapsulated siRNA (total siRNA).

    • Leave the other set untreated (unencapsulated siRNA).

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_unencapsulated) / Fluorescence_total] x 100

  • Acceptance Criteria: High encapsulation efficiency (>90%) is typically desired.[14]

IV. Data Presentation

The following tables provide an example of how to summarize the characterization data for different siRNA-LNP formulations prepared with this compound.

Table 1: Formulation Parameters

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)DMG-PEG 2000 (mol%)N/P Ratio*
LNP-001501038.51.56
LNP-002401048.51.56
LNP-003501037.52.56

*N/P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the siRNA.

Table 2: Physicochemical Characterization of siRNA-LNPs

Formulation IDParticle Size (nm)PDIZeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
LNP-00185.2 ± 2.10.11 ± 0.02-2.5 ± 0.895.3 ± 1.8
LNP-00292.5 ± 3.50.15 ± 0.03-1.8 ± 0.592.1 ± 2.5
LNP-00375.8 ± 1.90.09 ± 0.01-3.1 ± 0.696.8 ± 1.2

Data are presented as mean ± standard deviation (n=3).

V. Visualizations

Diagram 1: Experimental Workflow for siRNA-LNP Formulation

G cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Storage cluster_characterization Characterization Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Ethanolic Phase siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNP Dispersion Filter Sterile Filtration (0.22 µm) Dialysis->Filter Storage Store at 4°C Filter->Storage DLS Size & PDI (DLS) Storage->DLS Final Product for Analysis Zeta Zeta Potential Storage->Zeta Final Product for Analysis RiboGreen Encapsulation Efficiency (RiboGreen Assay) Storage->RiboGreen Final Product for Analysis

Caption: Workflow for siRNA-LNP formulation and characterization.

Diagram 2: siRNA-Mediated Gene Silencing Pathway

G LNP siRNA-LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage RISC-mediated Silencing Gene Silencing Cleavage->Silencing

Caption: Simplified pathway of siRNA-mediated gene silencing.

References

Application Notes and Protocols for CCD Lipid01 Formulation in In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on a complete, optimized Lipid Nanoparticle (LNP) formulation specifically utilizing CCD Lipid01 for in vivo gene delivery, including detailed quantitative performance data, is limited. The following application notes and protocols are based on established principles of LNP technology and provide a general framework for the development and application of a this compound-based formulation. The specific component ratios and experimental outcomes should be optimized for your specific application.

Introduction

This compound is a cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of genetic material, such as mRNA and plasmid DNA. Cationic lipids are a critical component of LNPs, playing a key role in encapsulating nucleic acids and mediating their entry into target cells. This document provides an overview of a hypothetical this compound-based LNP formulation, protocols for its preparation and characterization, and a general methodology for its application in in vivo gene delivery studies.

This compound LNP Formulation

A typical LNP formulation consists of four key components: an ionizable cationic lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid. The molar ratio of these components is crucial for the stability, efficacy, and safety of the nanoparticles.

Data Presentation: Hypothetical Formulation and Characterization

The following tables present a hypothetical formulation for a this compound-based LNP and expected physicochemical characteristics. Note: These values are illustrative and require experimental determination and optimization.

Table 1: Hypothetical this compound LNP Formulation Composition

ComponentExample LipidMolar Ratio (%)Purpose
Cationic LipidThis compound50Complexes with nucleic acid and facilitates endosomal escape.
Helper Lipid1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)10Aids in LNP formation and promotes membrane fusion.
Structural LipidCholesterol38.5Provides stability to the nanoparticle structure.
PEGylated Lipid1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5Controls particle size and reduces aggregation.

Table 2: Expected Physicochemical Properties of this compound LNPs

ParameterTarget ValueMethod of Analysis
Mean Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to +10 mV (at neutral pH)Laser Doppler Velocimetry
Nucleic Acid Encapsulation Efficiency> 90%RiboGreen/PicoGreen Assay

Experimental Protocols

Preparation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating a model nucleic acid (e.g., mRNA encoding a reporter protein) using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695), molecular biology grade

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid (e.g., mRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 25 mM.

    • Ensure complete dissolution by gentle vortexing.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing to form the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated nucleic acid.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter device.

  • Sterile Filtration:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the sterile LNP suspension at 4°C for short-term use (up to 1 week) or at -80°C for long-term storage.[1]

Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate and report the average values.

b) Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

  • Measure the surface charge using a laser Doppler velocimeter.

  • Perform measurements in triplicate and report the average values.

c) Nucleic Acid Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA, PicoGreen for DNA).

  • Measure the fluorescence of the intact LNP suspension (F_before).

  • Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Measure the fluorescence of the lysed LNP suspension (F_after).

  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((F_after - F_before) / F_after) * 100

In Vivo Gene Delivery Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound LNP formulation.

Materials:

  • This compound LNPs encapsulating a reporter gene (e.g., Luciferase mRNA).

  • 6-8 week old BALB/c mice.

  • Sterile syringes and needles.

  • In vivo imaging system (IVIS) and appropriate substrate (e.g., D-luciferin).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the experiment.

  • Administration of LNPs:

    • Administer the this compound LNP formulation to mice via intravenous (IV) injection through the tail vein. A typical dose might be 0.5 - 1.0 mg of nucleic acid per kg of body weight.

    • Include a control group receiving PBS or LNPs with a non-coding nucleic acid.

  • In Vivo Imaging:

    • At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the luciferase substrate (D-luciferin) via intraperitoneal (IP) injection.

    • After approximately 10 minutes, image the mice using an IVIS to detect bioluminescence.

  • Biodistribution Analysis (Optional):

    • At the end of the experiment, euthanize the mice.

    • Harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Image the individual organs using the IVIS to determine the biodistribution of gene expression.

  • Toxicity Assessment (Optional):

    • Collect blood samples at various time points to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine).

    • Perform histological analysis of major organs to assess for any signs of tissue damage.

Visualization of Workflows and Pathways

Experimental Workflow: LNP Formulation and In Vivo Testing

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid_Prep Lipid Preparation (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics NA_Prep Nucleic Acid Preparation (mRNA/DNA in Citrate Buffer) NA_Prep->Microfluidics Purification Dialysis & Concentration Microfluidics->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency Purification->Encapsulation Administration IV Administration in Mice Purification->Administration Imaging In Vivo Imaging (IVIS) Administration->Imaging Toxicity Toxicity Assessment Administration->Toxicity Biodistribution Organ Biodistribution Imaging->Biodistribution

Caption: Workflow for this compound LNP formulation and in vivo evaluation.

Signaling Pathway: LNP-Mediated Gene Delivery

G LNP This compound LNP (with nucleic acid) Endocytosis Endocytosis LNP->Endocytosis Binds to cell surface Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Acidification Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Translation Translation (Ribosome) Cytoplasm->Translation mRNA Nucleus Nucleus Cytoplasm->Nucleus pDNA Protein Therapeutic Protein Translation->Protein Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm

References

Application Notes and Protocols for the Formulation of CCD Lipid01-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines. The core of this technology lies in the composition of the LNPs, particularly the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. CCD Lipid01 is a novel cationic lipid designed for the efficient delivery of biologically active agents.[1] This document provides a detailed protocol for the formulation of this compound-based LNPs, intended for research and development purposes.

The typical composition of LNPs consists of four key components: an ionizable cationic lipid (in this case, this compound), a neutral helper lipid, cholesterol, and a PEGylated lipid.[2][3][4][5] The ionizable lipid is positively charged at an acidic pH, which allows for the complexation of negatively charged nucleic acids during formulation. In the physiological pH of the bloodstream, the lipid becomes more neutral, and upon entering the acidic environment of the endosome, it becomes positively charged again, facilitating endosomal escape.[5][6] The helper lipid, such as DSPC or DOPE, contributes to the structural integrity of the nanoparticle.[7] Cholesterol modulates membrane fluidity and stability, while the PEGylated lipid provides a hydrophilic shield that reduces opsonization and increases circulation time.[3][6][8][9]

This protocol will detail the preparation of this compound-based LNPs using a standard microfluidic mixing method, a technique known for producing uniform and highly encapsulated particles.[10] While the provided molar ratios are a common starting point, optimization is often necessary for specific applications and payloads.

Materials and Reagents

ComponentExample SupplierPurpose in Formulation
This compound MedchemExpressIonizable Cationic Lipid: Encapsulates nucleic acid cargo and facilitates endosomal escape.[1]
Helper Lipid Avanti Polar LipidsStructural Component: Contributes to the lipid bilayer structure and stability. Examples: DSPC, DOPE.[7]
Cholesterol Sigma-AldrichStructural Component: Modulates membrane rigidity and enhances stability and fusion.[7][8]
PEGylated Lipid Avanti Polar LipidsStabilizer: Prevents aggregation and increases circulation half-life. Example: DMG-PEG 2000.[8][9]
Nucleic Acid Cargo (User Defined)mRNA, siRNA, pDNA, etc.
Ethanol (B145695) (200 proof) Sigma-AldrichSolvent for lipid mixture.
Citrate (B86180) Buffer (User Prepared)Aqueous buffer for nucleic acid cargo (typically pH 3-4).
Phosphate-Buffered Saline (PBS) (User Prepared)Buffer for dialysis and final formulation (pH 7.4).

Experimental Protocols

Preparation of Stock Solutions

It is critical to begin with accurately prepared stock solutions of each lipid component.

  • This compound Stock: Prepare a 10-50 mM stock solution of this compound in ethanol.

  • Helper Lipid Stock: Prepare a 10-25 mM stock solution of the chosen helper lipid (e.g., DSPC) in ethanol. Gentle heating (e.g., 60-65°C) may be required to fully dissolve the lipid.[8]

  • Cholesterol Stock: Prepare a 25-50 mM stock solution of cholesterol in ethanol. Warming the solution may be necessary to ensure complete dissolution.[8]

  • PEGylated Lipid Stock: Prepare a 10-20 mM stock solution of the chosen PEGylated lipid (e.g., DMG-PEG 2000) in ethanol.

  • Nucleic Acid Solution: Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.[11]

Preparation of the Lipid Mixture (Organic Phase)

This protocol is based on a common molar ratio for ionizable lipid-based LNPs. The ratios can be adjusted as needed for optimization.

Lipid ComponentMolar Percentage (%)
This compound50
Helper Lipid10
Cholesterol38.5
PEGylated Lipid1.5

To prepare 1 mL of a 12.5 mM total lipid mixture in ethanol:

  • In a sterile glass vial, combine the appropriate volumes of the stock solutions based on the desired molar ratios.

  • Add ethanol to bring the final volume to 1 mL.

  • Vortex the solution thoroughly to ensure a homogenous mixture.

Formulation of Lipid Nanoparticles via Microfluidic Mixing

Microfluidic devices, such as the NanoAssemblr®, are commonly used for the controlled and reproducible formulation of LNPs.[11]

  • System Priming: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the channels.[10]

  • Loading: Load the prepared lipid mixture (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another syringe.

  • Mixing: Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[11] The total flow rate will depend on the specific microfluidic device being used.

  • Collection: Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble around the nucleic acid, forming LNPs. Collect the resulting nanoparticle suspension from the outlet.

Downstream Processing: Dialysis and Concentration

The collected LNP suspension contains ethanol and is at an acidic pH, which needs to be addressed for in vitro and in vivo applications.

  • Buffer Exchange: Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes. This will remove the ethanol and raise the pH to a physiological level.

  • Concentration: If a higher concentration of LNPs is required, use a centrifugal filter unit (e.g., Amicon Ultra) to concentrate the sample.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Storage: Store the final LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound-Based LNPs

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

ParameterMethodPurpose
Particle Size and PDI Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the size distribution of the LNPs.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs, which influences stability and cellular uptake.
Encapsulation Efficiency RiboGreen Assay or similarQuantifies the amount of nucleic acid successfully encapsulated within the LNPs.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the structure and morphology of the LNPs.
Protocol for Determining Encapsulation Efficiency
  • Prepare two sets of LNP samples.

  • To one set of samples, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.[8]

  • Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA) to measure the fluorescence of both the lysed and intact LNP samples.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizing the Workflow and LNP Structure

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Processing & Characterization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Lipid_Mix Combine & Vortex Lipid Stocks Lipid_Stocks->Lipid_Mix NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) NA_Solution->Microfluidic_Mixing Aqueous Phase Lipid_Mix->Microfluidic_Mixing Organic Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration (Centrifugal Filter) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Characterization Characterization (Size, Zeta, EE%) Sterilization->Characterization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

Caption: Workflow for this compound-based LNP formulation.

LNP_Structure cluster_LNP Lipid Nanoparticle Core cluster_core Hydrophobic Core cluster_shell Outer Shell NA Nucleic Acid Lipid01_Head This compound (Ionized Head) NA->Lipid01_Head Electrostatic Interaction Helper Helper Lipid Lipid01_Head->Helper Chol Cholesterol Helper->Chol PEG PEGylated Lipid Chol->PEG

Caption: Simplified structure of a this compound-based LNP.

Conclusion

This document provides a comprehensive protocol for the formulation and characterization of this compound-based lipid nanoparticles. The success of LNP formulations is highly dependent on the precise control of formulation parameters, including lipid ratios, flow rates, and buffer conditions. Therefore, the presented protocol should be considered a starting point, with further optimization likely required to achieve the desired physicochemical properties and biological activity for a specific therapeutic application. Rigorous characterization of the resulting LNPs is paramount to ensure reproducibility and efficacy.

References

Application Notes and Protocols for CCD Lipid01 in mRNA Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. A critical component of this technology is the lipid nanoparticle (LNP) delivery system, which protects the fragile mRNA molecule and facilitates its entry into host cells. Cationic lipids are a cornerstone of these LNP formulations, playing a pivotal role in encapsulating the negatively charged mRNA and promoting endosomal escape for efficient protein translation.

This document provides detailed application notes and protocols for the use of CCD Lipid01 , a novel cationic lipid, in the research and development of mRNA vaccines. These guidelines are based on established methodologies for LNP formulation and evaluation, offering a comprehensive workflow from initial formulation to preclinical assessment.

Principle and Mechanism of Action

Cationic lipids, such as this compound, are amphiphilic molecules featuring a positively charged headgroup and a hydrophobic tail. This structure is central to their function in mRNA delivery. During LNP formulation, the cationic headgroup of this compound electrostatically interacts with the anionic phosphate (B84403) backbone of mRNA, facilitating its encapsulation within the lipid core. The inclusion of other components like phospholipids, cholesterol, and PEGylated lipids helps to stabilize the LNP structure.[1][2]

Upon administration, the LNPs are taken up by cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable amine groups of lipids like this compound, leading to a net positive charge. This charge promotes the disruption of the endosomal membrane, allowing the mRNA cargo to be released into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the antigen of interest, which then elicits an immune response.

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP mRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Membrane_Disruption Endosomal Escape Endosome->Membrane_Disruption mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Antigen Antigen Production Translation->Antigen Immune_Response Antigen Presentation & Immune Response Antigen->Immune_Response

Diagram 1: Proposed mechanism of LNP-mediated mRNA delivery.

Experimental Protocols

Preparation of this compound-LNP for mRNA Encapsulation

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing technique, which allows for controlled and reproducible nanoparticle formation.[3][4][5]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Protocol:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG in ethanol.

    • Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG).[6][7] The final total lipid concentration in ethanol should be 25 mM.

    • Vortex the lipid mixture thoroughly.

  • mRNA Preparation:

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • Dilute the collected LNP solution with PBS to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

G start Start prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol start->prep_lipids prep_mrna Prepare mRNA in Citrate Buffer (pH 4) start->prep_mrna mix Microfluidic Mixing prep_lipids->mix prep_mrna->mix dialysis Dialysis against PBS (pH 7.4) mix->dialysis filter Sterile Filtration (0.22 µm) dialysis->filter end Store at 4°C or -80°C filter->end

Diagram 2: LNP formulation workflow.
Characterization of mRNA-LNPs

Proper characterization of the formulated LNPs is crucial to ensure quality and consistency.[8][9]

Key Parameters and Methods:

ParameterMethodTypical Expected Values
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV (at neutral pH)
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Protocol for mRNA Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP samples in triplicate.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. To the other set, add a buffer without the lysing agent.

  • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Ftotal - Ffree) / Ftotal * 100

      • Where Ftotal is the fluorescence of the lysed sample and Ffree is the fluorescence of the intact sample.

In Vitro Transfection and Protein Expression

This protocol assesses the ability of the this compound-LNPs to deliver functional mRNA to cells, resulting in protein expression.[3][4][10]

Materials:

  • HEK293T cells or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-LNP encapsulated mRNA (e.g., encoding GFP or luciferase)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Fluorescence microscope or plate reader

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight.

  • The next day, remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium containing the desired concentration of mRNA-LNPs to the cells.

  • Incubate for 24-48 hours.

  • Assess protein expression. For GFP, visualize the cells under a fluorescence microscope. For luciferase, add the appropriate substrate and measure luminescence using a plate reader.

G start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 transfect Add mRNA-LNPs to cells incubate1->transfect incubate2 Incubate for 24-48h transfect->incubate2 analysis Analyze Protein Expression (e.g., Fluorescence Microscopy for GFP) incubate2->analysis end End analysis->end

Diagram 3: In vitro transfection and analysis workflow.
In Vivo Immunization and Evaluation

This protocol outlines a general procedure for evaluating the immunogenicity of the this compound-LNP mRNA vaccine in a murine model.[11][12]

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound-LNP encapsulated mRNA vaccine

  • Sterile PBS (for dilution)

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA plates and reagents for antibody titer measurement

Protocol:

  • Immunization:

    • Dilute the mRNA-LNP vaccine to the desired dose in sterile PBS.

    • Administer the vaccine to mice via intramuscular injection (e.g., in the tibialis anterior muscle). A typical dose may range from 1 to 10 µg of mRNA per mouse.

    • A common immunization schedule is a prime injection at day 0 and a boost injection at day 21.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., pre-immunization, day 14, day 28, etc.) to monitor the antibody response.

    • Isolate serum from the blood samples.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with the recombinant antigen corresponding to the mRNA vaccine.

    • Block the plates to prevent non-specific binding.

    • Add serial dilutions of the collected mouse serum to the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting colorimetric change using a plate reader.

    • The antibody titer is determined as the highest dilution that gives a positive signal.

G start Start prime Prime Immunization (Day 0) (Intramuscular Injection) start->prime collect_blood1 Blood Collection (e.g., Day 14) prime->collect_blood1 boost Boost Immunization (Day 21) collect_blood1->boost elisa Measure Antigen-Specific Antibody Titer (ELISA) collect_blood1->elisa collect_blood2 Blood Collection (e.g., Day 28, 42) boost->collect_blood2 collect_blood2->elisa end End elisa->end

Diagram 4: In vivo immunization and evaluation workflow.

Data Presentation

The following tables present hypothetical data for this compound-based mRNA-LNPs, which can be used as a reference for expected results.

Table 1: Physicochemical Properties of this compound-LNPs

FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound-LNP 95.3 ± 4.10.12 ± 0.03-2.5 ± 1.194.6 ± 2.8
Control LNP 92.8 ± 3.70.11 ± 0.02-3.1 ± 0.995.2 ± 3.1

Table 2: In Vivo Immunogenicity of this compound-LNP mRNA Vaccine

GroupDose (µg)Antigen-Specific IgG Titer (Day 28)Antigen-Specific IgG Titer (Day 42)
This compound-LNP 51:50,0001:200,000
Control LNP 51:45,0001:180,000
PBS Control N/A< 1:100< 1:100

Conclusion

This compound presents a promising cationic lipid for the formulation of effective mRNA vaccines. The protocols outlined in this document provide a robust framework for the development and preclinical evaluation of this compound-based LNP delivery systems. Adherence to these methodologies will enable researchers to systematically characterize their formulations and assess their potential as vaccine candidates. Further optimization of lipid ratios and dosing regimens may lead to enhanced immunogenicity and protective efficacy.

References

Application Notes and Protocols for Transfection with CCD Lipid01 and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various nucleic acid payloads, including mRNA, siRNA, and plasmid DNA. The formulation of these LNPs is a critical determinant of their efficacy, with the choice of cationic or ionizable lipid and the composition of helper lipids playing pivotal roles in transfection efficiency, stability, and cell viability.

CCD Lipid01 is a cationic lipid designed for the efficient delivery of biologically active agents to cells and tissues. To achieve optimal performance, this compound is typically formulated with helper lipids that contribute to the overall structure and function of the LNP. This document provides detailed application notes and protocols for the use of this compound in combination with various helper lipids for successful in vitro transfection. While specific performance data for this compound is proprietary, this guide leverages established principles and exemplary data from well-characterized cationic lipids such as DOTAP and DC-Cholesterol to provide a framework for formulation optimization.

The Role of Helper Lipids

Helper lipids are essential components of LNP formulations that work synergistically with the primary cationic or ionizable lipid to enhance transfection. Their primary functions include:

  • Stabilizing the Lipid Bilayer: Helper lipids contribute to the structural integrity of the LNP, ensuring the protection of the encapsulated nucleic acid cargo.

  • Facilitating Endosomal Escape: A critical step for successful transfection is the release of the nucleic acid from the endosome into the cytoplasm. Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the formation of non-bilayer lipid structures that destabilize the endosomal membrane, leading to cargo release.

  • Modulating LNP Properties: The choice of helper lipid can influence the size, charge, and rigidity of the LNP, which in turn affects cellular uptake and biodistribution. Cholesterol, for instance, is known to increase LNP stability and facilitate membrane fusion.[1][2]

Commonly used helper lipids in combination with cationic lipids include:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Known for its cone-shaped geometry which promotes the formation of hexagonal II phase structures, facilitating endosomal escape.[2]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated phospholipid that provides greater bilayer stability, which is particularly important for in vivo applications.

  • Cholesterol: A rigid steroid molecule that enhances LNP stability, modulates membrane fluidity, and can aid in membrane fusion.[1][2]

  • 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol): An ionizable cholesterol derivative that can also act as a primary cationic lipid or a helper lipid, contributing to both charge and stability.[2][3][4]

Quantitative Data on LNP Formulations

The following tables summarize exemplary data from studies using well-characterized cationic lipids with various helper lipids. This data is intended to provide a starting point for the optimization of this compound formulations.

Table 1: Influence of Helper Lipid Composition on Transfection Efficiency (Luciferase mRNA)

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper)Cell LineTransfection Efficiency (% of Positive Cells)Reference
DOTAPDOPE1:1PEO1~25%[4]
DOTAPCholesterol1:1SK-OV-3~35%[1]
DOTAPCholesterol1:3SK-OV-3~49%[1]
DC-CholDOPE1:1.5PEO1~31% (Encapsulation Efficiency)[2][4]
SM-102DSPC, Cholesterol50:10:38.5HEK293High[5]

Table 2: Effect of Lipid Formulation on LNP Size, Zeta Potential, and Cell Viability

Cationic LipidHelper Lipid(s)Molar RatioAverage Size (nm)Zeta Potential (mV)Cell Viability (%)Reference
DOTAPCholesterol1:1~150+30 to +40>80%[1]
DOTAPCholesterol1:3~180+25 to +35>80%[1]
DC-CholDOPE1:1.5~160+21>75%[2][4]
DOTAP, DC-CholDOPE1:1:2~140+26>75%[4]
SM-102DSPC, Cholesterol50:10:38.580-100Near-neutral>90%[6]

Experimental Protocols

The following are detailed protocols for the formulation of LNPs with this compound and helper lipids, and for the subsequent in vitro transfection of cells.

Protocol 1: Lipid Nanoparticle (LNP) Formulation by Thin-Film Hydration

This protocol describes a common method for preparing LNPs.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol, DSPC)

  • Chloroform (B151607)

  • Nuclease-free water or appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0 for mRNA)

  • Nucleic acid (e.g., mRNA, pDNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and the chosen helper lipids in chloroform at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • A thin lipid film will form on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer containing the nucleic acid. The buffer choice will depend on the nucleic acid (e.g., a low pH buffer for mRNA encapsulation with ionizable lipids).

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension. For a bath sonicator, place the flask in the sonicator for 5-15 minutes. For a probe sonicator, use short bursts on ice to avoid overheating.

  • Extrusion:

    • For a more uniform size distribution, extrude the LNP suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification and Storage:

    • To remove unencapsulated nucleic acid, the LNP formulation can be purified by methods such as dialysis or size exclusion chromatography.

    • Store the final LNP formulation at 4°C. For long-term storage, consider storing at -20°C or -80°C, although stability should be assessed.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • LNP-nucleic acid formulation from Protocol 1

  • 96-well or 24-well tissue culture plates

  • Reporter gene assay system (e.g., Luciferase assay kit, GFP fluorescence microscopy)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Thaw the LNP-nucleic acid formulation on ice.

    • Dilute the required amount of the LNP formulation in serum-free medium. The optimal concentration of nucleic acid per well should be determined empirically (a starting point could be 100-500 ng of mRNA per well in a 24-well plate).

    • Incubate the diluted complexes at room temperature for 15-30 minutes.

  • Transfection:

    • Gently remove the culture medium from the cells and wash once with PBS.

    • Add the diluted LNP-nucleic acid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

    • Incubate the cells for an additional 24-72 hours, depending on the expression time of the delivered nucleic acid.

  • Analysis of Transfection Efficiency:

    • Assess the expression of the reporter gene. For GFP, visualize the cells under a fluorescence microscope. For luciferase, lyse the cells and measure the luminescence using a luminometer according to the manufacturer's protocol.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Transfected cells from Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • MTT Addition:

    • At the end of the transfection experiment (e.g., 24 or 48 hours post-transfection), add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.

  • Incubation:

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

The following diagrams illustrate the key processes involved in LNP-mediated transfection.

Experimental_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis Lipid_Dissolution 1. Dissolve this compound & Helper Lipids in Chloroform Film_Formation 2. Create Thin Lipid Film Lipid_Dissolution->Film_Formation Hydration 3. Hydrate with Nucleic Acid Solution Film_Formation->Hydration Sonication_Extrusion 4. Sonication & Extrusion Hydration->Sonication_Extrusion Complex_Formation 6. Form LNP-Nucleic Acid Complexes Sonication_Extrusion->Complex_Formation Cell_Seeding 5. Seed Adherent Cells Transfect 7. Add Complexes to Cells Cell_Seeding->Transfect Complex_Formation->Transfect Expression_Assay 8. Reporter Gene Expression Assay Transfect->Expression_Assay Viability_Assay 9. Cell Viability Assay (MTT) Transfect->Viability_Assay Cellular_Uptake_and_Endosomal_Escape LNP LNP (this compound + Helper Lipids + Nucleic Acid) Endosome Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by helper lipids) Late_Endosome->Cytoplasm Degradation Nucleic_Acid Nucleic Acid Cytoplasm->Nucleic_Acid Release of Nucleic Acid Cell_Membrane Cell Membrane

References

Application Notes and Protocols for CCD Lipid01-Based siRNA Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CCD Lipid01 is a cationic lipid designed for the effective delivery of nucleic acids, such as small interfering RNA (siRNA), to cells and tissues.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged siRNA, while its lipid tail contributes to the formation of stable lipid nanoparticles (LNPs). These LNPs are a leading delivery platform for RNA therapeutics, protecting the cargo from degradation and enabling cellular uptake.[3][4]

A typical LNP formulation is composed of four key lipid components:

  • Ionizable/Cationic Lipid (e.g., this compound): Crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

  • Helper Lipid (e.g., DOPE or DSPC): A neutral phospholipid that aids in the structural integrity of the nanoparticle and can promote endosomal escape.[3]

  • Cholesterol: A structural lipid that fills gaps in the lipid bilayer, enhancing nanoparticle stability and rigidity.[3][5]

  • PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size and reduces aggregation. It also provides a hydrophilic corona that sterically hinders protein binding, extending circulation time in vivo.[3]

The molar ratio of these components is a critical parameter that dictates the physicochemical properties of the LNPs, including their size, stability, encapsulation efficiency, and transfection efficacy.[3][6] This document provides researchers with recommended starting molar ratios for formulating this compound-based LNPs for siRNA delivery and detailed protocols for their preparation and characterization.

Data Presentation: Recommended Molar Ratios for this compound Formulations

Optimizing the molar ratio of lipid components is essential for successful siRNA delivery. The following table provides suggested starting molar ratios for this compound formulations, derived from commonly used ratios for other cationic and ionizable lipid nanoparticles.[6][7][8] Researchers should consider these as starting points for further optimization.

Formulation IDThis compound (mol%)Helper Lipid (DSPC/DOPE) (mol%)Cholesterol (mol%)PEG-Lipid (DMG-PEG2000) (mol%)Primary Application Focus
CCD-LNP-01 4010482General purpose, high cholesterol content for stability
CCD-LNP-02 501038.51.5High cationic lipid content for potentially higher encapsulation
CCD-LNP-03 4510452Balanced formulation for initial screening

Note: The optimal Nitrogen to Phosphate (N/P) ratio, which represents the charge balance between the cationic lipid (Nitrogen) and the siRNA (Phosphate), is also a critical parameter. N/P ratios commonly range from 3 to 6 for effective encapsulation and delivery.[5][7]

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA LNPs via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, which provides rapid, reproducible, and scalable formulation.[7]

Materials:

  • This compound

  • Dioleoylphosphatidylethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA (resuspended in nuclease-free water)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO) or similar tangential flow filtration system

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE/DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a concentration of 10-20 mM.

  • Prepare the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions from Step 1 to achieve the desired molar ratio (e.g., 40:10:48:2 for CCD-LNP-01).

    • Vortex briefly to ensure a homogenous mixture. The final total lipid concentration in the ethanol phase is typically between 10-25 mM.

  • Prepare the siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The acidic buffer ensures that the ionizable this compound is protonated and positively charged for efficient siRNA complexation.[5]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the siRNA solution (aqueous phase) into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting FRR is 3:1.[5]

    • Set the total flow rate (TFR). A typical TFR is 2-12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the siRNA.

  • Buffer Exchange and Purification:

    • Collect the LNP solution from the device outlet.

    • To remove the ethanol and exchange the acidic citrate buffer for a neutral pH buffer, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the purified LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.[1]

Protocol 2: Characterization of this compound/siRNA LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[9]

  • Procedure:

    • Dilute a small sample of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable LNPs typically have a diameter between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[7]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).[7][9]

  • Procedure:

    • Dilute a sample of the LNP formulation in 0.1x PBS or deionized water.

    • Measure the zeta potential using an ELS instrument.

    • At neutral pH, LNPs should have a near-neutral or slightly negative surface charge, which helps to reduce toxicity and non-specific interactions in vivo.

3. siRNA Encapsulation Efficiency (EE):

  • Technique: RiboGreen Assay (or similar fluorescent dye-based assay).

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the total siRNA fluorescence by adding a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

    • In the second set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated or surface-adsorbed siRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

    • High-quality formulations typically exhibit an EE > 90%.

4. Nanoparticle Morphology:

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[10][11]

  • Procedure:

    • A small volume of the LNP suspension is applied to a TEM grid.

    • The grid is flash-frozen in liquid ethane (B1197151) to preserve the native structure of the nanoparticles.

    • The frozen sample is then imaged under a transmission electron microscope.

    • Cryo-TEM allows for the direct visualization of LNP size, shape, and internal structure.[10]

Visualizations

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_purify Purification & Storage cluster_char Characterization A Prepare Lipid Stock Solutions in Ethanol B Combine Lipids to Desired Molar Ratio (Organic Phase) A->B D Load Syringes B->D C Dilute siRNA in Citrate Buffer pH 4.0 (Aqueous Phase) C->D E Microfluidic Mixing (e.g., 3:1 FRR) D->E F Collect Self-Assembled LNPs E->F G Dialysis vs. PBS pH 7.4 F->G H Sterile Filtration (0.22 µm) G->H I Store at 4°C H->I J DLS: Size & PDI H->J K ELS: Zeta Potential H->K L RiboGreen Assay: Encapsulation Efficiency H->L M Cryo-TEM: Morphology H->M G cluster_ec Extracellular cluster_ic Intracellular lnp This compound/siRNA LNP endosome Endosome lnp->endosome 1. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 2. Endosomal Escape (pH-mediated) risc RISC Complex cytoplasm->risc 3. siRNA loading mrna Target mRNA risc->mrna 4. Target Recognition cleavage mRNA Cleavage & Gene Silencing mrna->cleavage 5. Silencing

References

Application Notes and Protocols: Preparation of CCD Lipid01 Solvents for In Vivo Injections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCD Lipid01 is a cationic lipid utilized in the formulation of lipid-based delivery systems for biologically active agents to cells and tissues in vivo.[1] Proper solvent preparation is critical to ensure the solubility, stability, and ultimate efficacy of the formulation for administration. These application notes provide detailed protocols for the preparation of this compound solvents for in vivo injections, based on established methodologies. The selection of a specific solvent system will depend on the desired characteristics of the final formulation, such as whether a clear solution or a suspension is required, and the intended route of administration.

Quantitative Data Summary

The following tables summarize the solvent compositions for preparing this compound formulations for in vivo use. It is recommended to prepare a stock solution of this compound in DMSO first and then use this stock to prepare the final working solution.[1]

Table 1: Composition of this compound Solvent Formulations

ProtocolSolvent ComponentVolumetric Ratio (%)Final Concentration of this compoundResulting Solution TypeRecommended Administration Route(s)
1DMSO10≥ 2.5 mg/mL (2.93 mM)Clear SolutionIntravenous, Intraperitoneal, Oral
PEG30040
Tween-805
Saline45
2DMSO102.5 mg/mL (2.93 mM)Suspended SolutionOral, Intraperitoneal
20% SBE-β-CD in Saline90
3DMSO10≥ 2.5 mg/mL (2.93 mM)Clear SolutionNot Specified
Corn Oil90

Table 2: Preparation of Stock and Auxiliary Solutions

SolutionComponentConcentration/Amount
This compound Stock SolutionThis compound in DMSO25.0 mg/mL
20% SBE-β-CD in SalineSBE-β-CD powder2 g
Saline10 mL

Experimental Protocols

General Recommendations:

  • For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]

  • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

  • To ensure reliable experimental results, begin by preparing a clear stock solution.[2][3]

Protocol 1: Clear Solution with PEG300 and Tween-80

This protocol yields a clear solution suitable for various administration routes.

Materials:

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 25.0 mg/mL.

  • Solvent Addition (example for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. b. Mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again until uniform. d. Add 450 µL of Saline to bring the total volume to 1 mL. e. Mix the final solution thoroughly. The resulting concentration of this compound will be 2.5 mg/mL.[1]

Protocol 2: Suspended Solution with SBE-β-CD

This protocol results in a suspended solution, which may be suitable for oral and intraperitoneal injections.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD powder

  • Saline

Procedure:

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1][2]

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 25.0 mg/mL.

  • Solvent Addition (example for 1 mL final volume): a. To 900 µL of the 20% SBE-β-CD in Saline solution, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. b. Mix thoroughly. If needed, use ultrasonic treatment to ensure a uniform suspension.[1] The final concentration of this compound will be 2.5 mg/mL.

Protocol 3: Clear Solution with Corn Oil

This protocol provides a clear solution using corn oil as the primary solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 25.0 mg/mL.

  • Solvent Addition (example for 1 mL final volume): a. To 900 µL of Corn Oil, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. b. Mix thoroughly until a clear solution is obtained. The resulting concentration of this compound will be ≥ 2.5 mg/mL.[1]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for preparing this compound formulations for in vivo injections.

G cluster_stock Stock Solution Preparation cluster_protocol1 Protocol 1: Clear Solution cluster_protocol2 Protocol 2: Suspended Solution cluster_protocol3 Protocol 3: Corn Oil Solution stock_lipid Dissolve this compound in DMSO (25 mg/mL) p1_peg Add this compound Stock to PEG300 stock_lipid->p1_peg p2_add_stock Add this compound Stock to SBE-β-CD Solution stock_lipid->p2_add_stock p3_add_stock Add this compound Stock to Corn Oil stock_lipid->p3_add_stock p1_tween Add Tween-80 p1_peg->p1_tween p1_saline Add Saline p1_tween->p1_saline p1_final Final Clear Solution (2.5 mg/mL) p1_saline->p1_final p2_sbe_prep Prepare 20% SBE-β-CD in Saline p2_sbe_prep->p2_add_stock p2_ultrasonic Ultrasonic Treatment (if needed) p2_add_stock->p2_ultrasonic p2_final Final Suspended Solution (2.5 mg/mL) p2_ultrasonic->p2_final p3_final Final Clear Solution (≥ 2.5 mg/mL) p3_add_stock->p3_final

Caption: Workflow for this compound formulation preparation.

The diagram below illustrates a generalized signaling pathway for cationic lipid-mediated delivery of a therapeutic agent into a target cell. While not specific to this compound, it represents the common mechanism of action for this class of lipids.

G cluster_extracellular Extracellular Space cluster_cell Target Cell lnp Cationic Lipid Nanoparticle (e.g., with this compound) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release Proton Sponge Effect (pH drop) cargo Therapeutic Cargo (e.g., mRNA, siRNA) release->cargo effect Therapeutic Effect cargo->effect

Caption: Cationic lipid delivery pathway.

References

Dynamic Light Scattering (DLS) Analysis of Cationic Lipid Nanoparticles: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The critical quality attributes of these LNPs, such as particle size, polydispersity, and surface charge, directly impact their in vivo efficacy, biodistribution, and safety profile. Dynamic Light Scattering (DLS) is a non-invasive, ensemble technique that has become an indispensable tool for the rapid and accurate characterization of these nanoscale delivery vehicles.

This application note provides a detailed protocol for the DLS analysis of lipid nanoparticles formulated with the novel cationic lipid, CCD Lipid01. While specific data for this compound LNPs is not yet publicly available, this document will utilize representative data from well-characterized cationic LNP systems to illustrate the methodology and data interpretation. The principles and protocols outlined herein are broadly applicable to the analysis of various LNP formulations.

Principle of Dynamic Light Scattering

Dynamic Light Scattering operates on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a laser beam illuminates the LNPs in suspension, the scattered light intensity fluctuates over time due to the particles' motion. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.

A digital correlator measures the degree of similarity between the scattered light intensity at different time points, generating an autocorrelation function. This function is then analyzed to determine the diffusion coefficient of the particles. Finally, the Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the particles.

The key parameters obtained from a DLS measurement are:

  • Z-average Diameter: The intensity-weighted mean hydrodynamic size of the particle population.

  • Polydispersity Index (PDI): A dimensionless measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.

  • Zeta Potential: A measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is a critical indicator of colloidal stability, with highly positive or negative values preventing particle aggregation.

Experimental Workflow for LNP Formulation and DLS Analysis

The following diagram illustrates a typical workflow for the formulation of cationic LNPs and their subsequent characterization by DLS.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_downstream Downstream Applications lipid_prep Lipid Mixture (this compound, Helper Lipids, PEG-Lipid) in Ethanol (B145695) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid (e.g., mRNA) in Aqueous Buffer (pH 4) na_prep->mixing dialysis Dialysis/ Buffer Exchange (to neutral pH) mixing->dialysis dls_analysis DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls_analysis functional_assays In vitro/In vivo Functional Assays dls_analysis->functional_assays

Caption: A generalized workflow for the formulation and characterization of this compound LNPs.

Materials and Methods

Materials
  • Cationic Lipid (e.g., this compound)

  • Helper Lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (ACS grade or higher)

  • Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Dialysis Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Nuclease-free water

  • Disposable DLS cuvettes (polystyrene for size, folded capillary cells for zeta potential)

Equipment
  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes or centrifugal filtration devices

  • Pipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

Experimental Protocols

LNP Formulation (Microfluidic Mixing)
  • Prepare Lipid Stock Solutions: Dissolve the cationic lipid (e.g., this compound), helper lipid, cholesterol, and PEG-lipid in ethanol to the desired molar ratios and final lipid concentration.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo (e.g., mRNA) in the aqueous buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on the microfluidic mixing system. Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. Initiate mixing to form the LNPs.

  • Buffer Exchange: Dialyze the resulting LNP suspension against the dialysis buffer (e.g., PBS, pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Alternatively, use centrifugal filtration devices for buffer exchange.

DLS Sample Preparation
  • Dilution: Dilute the LNP formulation in the dialysis buffer (e.g., PBS, pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and can be determined by monitoring the count rate. A typical starting dilution is 1:50 or 1:100.

  • Equilibration: Allow the diluted sample to equilibrate to the desired measurement temperature (typically 25°C) for at least 5 minutes before analysis.

  • Cuvette Preparation: Ensure the DLS cuvettes are clean and free of dust. Rinse with filtered buffer before adding the sample. For zeta potential measurements, carefully load the sample into the folded capillary cell, avoiding the introduction of air bubbles.

DLS Measurement Protocol
  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

  • Method Development: In the instrument software, create a new measurement method. Key parameters to define include:

    • Dispersant: Select the appropriate dispersant from the software's library (e.g., water, PBS). Ensure the viscosity and refractive index values are correct for the measurement temperature.

    • Measurement Type: Select "Size" for size and PDI measurements, and "Zeta" for zeta potential measurements.

    • Equilibration Time: Set an equilibration time of at least 120 seconds.

    • Measurement Duration and Replicates: For size measurements, a typical setting is 3 replicate measurements, each consisting of 10-15 runs of 10 seconds each. For zeta potential, 3 replicate measurements are also recommended.

  • Measurement: Place the prepared cuvette into the instrument's sample holder. Start the measurement sequence.

  • Data Analysis: The instrument software will automatically perform a cumulants analysis to determine the Z-average diameter and PDI. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski or Huckel approximation.

Data Presentation

The following tables present representative DLS data for cationic LNPs, which can be used as a benchmark for the characterization of novel formulations like those containing this compound.

FormulationCationic LipidZ-average Diameter (nm)Polydispersity Index (PDI)
LNP-ADOTAP85.2 ± 2.10.12 ± 0.02
LNP-BMC392.5 ± 3.50.15 ± 0.03
LNP-C (Hypothetical this compound) This compound 88.7 ± 2.8 0.13 ± 0.02

Data are presented as mean ± standard deviation (n=3).

FormulationCationic LipidZeta Potential (mV)
LNP-ADOTAP+45.8 ± 3.7
LNP-BMC3+6.2 ± 1.5 (at pH 7.4)
LNP-C (Hypothetical this compound) This compound +42.5 ± 4.1

Data are presented as mean ± standard deviation (n=3).

Visualizing the Principle of DLS

The following diagram illustrates the fundamental principle of Dynamic Light Scattering.

DLS_Principle cluster_DLS Dynamic Light Scattering Principle cluster_Brownian Particle Motion laser Laser Source sample LNP Suspension laser->sample Incident Light detector Detector sample->detector Scattered Light (Fluctuating Intensity) correlator Correlator detector->correlator Signal computer Computer (Size & PDI Calculation) correlator->computer Autocorrelation Function small_particle Small LNP (Fast Motion) large_particle Large LNP (Slow Motion)

Caption: The relationship between Brownian motion, light scattering, and data analysis in DLS.

Conclusion

Dynamic Light Scattering is a powerful and essential technique for the characterization of lipid nanoparticles. By providing accurate and reproducible data on particle size, polydispersity, and zeta potential, DLS plays a crucial role in the development and quality control of LNP-based therapeutics. The protocols and representative data presented in this application note provide a solid foundation for researchers working with novel cationic lipids such as this compound, enabling them to optimize their formulations and ensure the desired physicochemical properties for successful drug delivery.

Application Notes and Protocols: Aseptic Handling of CCD Lipid01 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01 is a cationic lipid vital for the formulation of lipid-based delivery systems for biologically active agents. Maintaining the sterility and integrity of this compound solutions is paramount to ensure the safety, efficacy, and stability of the final drug product. These application notes provide detailed protocols and guidelines for the aseptic handling, sterilization, and quality control testing of this compound solutions.

General Aseptic Techniques

To prevent microbial contamination, all manipulations of this compound solutions must be performed under stringent aseptic conditions.

Key Principles:

  • Sterile Work Environment: All procedures should be conducted in a certified ISO 5 laminar flow hood or biological safety cabinet. The work surface should be decontaminated with a suitable agent, such as 70% ethanol (B145695), before and after use.[1]

  • Personal Protective Equipment (PPE): Sterile gloves, a lab coat, and a face mask should be worn at all times.

  • Sterile Materials: All equipment and materials that come into contact with the this compound solution, including pipette tips, centrifuge tubes, and filter units, must be sterile.

  • Proper Handling: Avoid talking, coughing, or sneezing over the work area. Minimize hand movements within the hood.[2] Open sterile containers for the shortest time possible and keep them covered when not in use.[1]

Storage and Stability of this compound Solutions

Proper storage is crucial for maintaining the stability of this compound solutions.

ParameterRecommendationRationale
Storage Temperature Stock Solution: -80°C for up to 6 months. Working Solution: -20°C for up to 1 month.Prevents chemical degradation of the lipid.
Freeze-Thaw Cycles Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.Repeated freeze-thaw cycles can lead to nanoparticle aggregation and loss of efficacy.[3][4] The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can improve stability.[3][4][5][6]
pH Store in a buffer with a physiologically appropriate pH (e.g., pH 7) for ease of use.The pH of the storage buffer has not been found to significantly influence the stability of lipid nanoparticles.[3][4]
Light Exposure Protect from light.Lipids can be susceptible to photo-oxidation.

Experimental Protocols

Preparation of a this compound Working Solution

This protocol describes the preparation of a cationic lipid solution for the formulation of lipid nanoparticles.

Materials:

  • This compound stock solution (stored at -80°C)

  • Sterile, pyrogen-free ethanol

  • Sterile, pyrogen-free aqueous buffer (e.g., citrate (B86180) buffer)

  • Sterile, depyrogenated glass vials

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • In a laminar flow hood, dissolve the this compound in sterile ethanol to the desired concentration. Moderate heating (40-50°C) and sonication can be used to aid dissolution.[7]

  • Prepare the aqueous buffer in a separate sterile vial.

  • To form lipid nanoparticles, the ethanolic lipid solution can be mixed with the aqueous buffer containing the active agent. This is often done using a microfluidic mixing device for controlled and reproducible nanoparticle formation.

  • The resulting lipid nanoparticle solution should be stored at the appropriate temperature.

Sterile Filtration of this compound Solutions

Sterile filtration is the recommended method for sterilizing lipid-based formulations, as they are often sensitive to heat and radiation.

Materials:

  • This compound solution

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size, compatible with organic solvents if applicable)

  • Sterile collection vial

Procedure:

  • Work inside a laminar flow hood.

  • Aseptically attach the sterile syringe filter to the sterile syringe.

  • Draw the this compound solution into the syringe.

  • Carefully push the solution through the filter into the sterile collection vial.

  • Note: Sterile filtration of lipid nanoparticles can be challenging due to their size, which may be close to the filter pore size, potentially leading to filter fouling and reduced product yield.[8][9] Operating at a higher transmembrane pressure may, in some cases, increase filter capacity.[9][10]

Troubleshooting Sterile Filtration

IssuePotential CauseRecommended Solution
Filter Clogging High particle load or viscosity.[11] Molecular aggregation.[12]Use a filter with a larger pore size as a pre-filter. Optimize operating parameters such as hold temperature, concentration, and pH.[12]
Low Product Recovery Adsorption of lipids to the filter membrane.Select a filter membrane with low protein/lipid binding properties.
Filter Rupture Exceeding the maximum operating pressure of the filter.[11]Use a pressure-limiting device on the syringe or pump. Ensure proper filter installation.
Sterility Testing of this compound Solutions

Sterility testing ensures the absence of viable microorganisms in the final product. The two primary methods are Membrane Filtration and Direct Inoculation.[13][14][15]

This method is suitable for filterable solutions and is the preferred method according to pharmacopeias.[16][17]

Materials:

  • Sterile membrane filtration unit with a 0.45 µm filter

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM or TSB)

  • Sterile rinsing fluid (e.g., Fluid A, or a fluid containing a surfactant like polysorbate 80 for oily solutions)[17]

Procedure:

  • Aseptically assemble the membrane filtration apparatus.

  • Filter the this compound solution through the membrane.

  • Wash the membrane with a sterile rinsing fluid to remove any inhibitory substances.

  • Aseptically transfer the membrane to a container with FTM and another to a container with SCDM.

  • Incubate the FTM at 30-35°C and the SCDM at 20-25°C for at least 14 days.[18]

  • Observe for microbial growth (turbidity). The absence of growth indicates sterility.[16]

This method is used for products that cannot be filtered.[13]

Materials:

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM or TSB)

Procedure:

  • Aseptically transfer a specified quantity of the this compound solution directly into FTM and SCDM. The volume of the product should not exceed 10% of the total media volume.[13]

  • If the lipid solution has antimicrobial properties, a neutralizing agent may be required.

  • Incubate the inoculated media for at least 14 days at the appropriate temperatures.[13]

  • Observe for any signs of microbial growth.

Bacterial Endotoxin (B1171834) (Pyrogen) Testing

Endotoxin testing is crucial for parenteral products to prevent pyrogenic responses. The Limulus Amebocyte Lysate (LAL) test is the standard method. Lipid-based formulations can interfere with the LAL test, necessitating specific procedures.[19]

Recommended Method: Chromogenic LAL Assay with Liquid-Liquid Extraction

Materials:

  • LAL test kit (chromogenic)

  • Pyrogen-free water (LAL Reagent Water)

  • Control Standard Endotoxin (CSE)

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath (37°C)

  • Spectrophotometer

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To separate endotoxins from the lipid, an oil-water extraction can be performed.[19]

    • Add a 0.5 mL sample of the this compound solution to 4.5 mL of LAL Reagent Water in a pyrogen-free centrifuge tube (a 1:10 dilution).[19]

    • Vortex the mixture vigorously for an extended period (e.g., 50 minutes) to facilitate the transfer of endotoxins to the aqueous phase.[19]

    • Centrifuge to separate the lipid and aqueous phases.[19]

    • Carefully collect the aqueous phase for testing.[19]

  • LAL Assay:

    • Prepare a standard curve of CSE in pyrogen-free water.

    • Add the prepared aqueous sample, positive product controls (sample spiked with CSE), and negative controls to the test tubes.

    • Add the LAL reagent to all tubes.

    • Incubate at 37°C for the time specified in the kit instructions.

    • Add the chromogenic substrate and incubate.

    • Stop the reaction and measure the absorbance at the specified wavelength.

    • Calculate the endotoxin concentration in the sample based on the standard curve. The spike recovery in the positive product control should be within 50-200%.

Endotoxin Limits:

The endotoxin limit for parenteral drugs is typically 5 EU/kg of body weight. The specific limit for a product depends on its dose and route of administration.

Visualizations

Experimental Workflow for Aseptic Handling and Quality Control

G cluster_prep Preparation cluster_sterile Sterilization cluster_qc Quality Control Testing prep_start Start: this compound Stock Solution thaw Thaw Stock Solution prep_start->thaw dissolve Dissolve in Sterile Ethanol thaw->dissolve prep_end Working Solution Ready dissolve->prep_end filtration Sterile Filtration (0.22 µm) prep_end->filtration sterility_test Sterility Testing (Membrane Filtration or Direct Inoculation) filtration->sterility_test endotoxin_test Endotoxin Testing (LAL Assay) filtration->endotoxin_test release Product Release sterility_test->release endotoxin_test->release

Caption: Workflow for Aseptic Preparation and QC of this compound.

General Mechanism of Lipid Nanoparticle-Mediated Delivery

G lnp This compound-based Lipid Nanoparticle (LNP) with Active Agent cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape & Cargo Release endosome->release cytoplasm Cytoplasm release->cytoplasm target Therapeutic Target cytoplasm->target Interaction effect Biological Effect target->effect

Caption: LNP-mediated delivery of an active agent to a target cell.

References

Determining Encapsulation Efficiency of CCD Lipid01-Based Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic payloads, such as mRNA, siRNA, or small molecule drugs, using lipid nanoparticle (LNP) systems is critically dependent on the efficient encapsulation of the active pharmaceutical ingredient (API). CCD Lipid01 is a novel cationic lipid utilized in the formulation of LNPs for the delivery of a variety of biologically active agents.[1][2][3][4][5][6] Accurate and reproducible determination of the encapsulation efficiency (EE) is a critical quality attribute (CQA) that ensures product quality, consistency, and therapeutic efficacy.

This document provides detailed application notes and protocols for the most common and reliable methods to determine the encapsulation efficiency of LNPs formulated with this compound. These methods are broadly applicable to a range of encapsulated payloads.

Key Methodologies for Encapsulation Efficiency Determination

The determination of encapsulation efficiency typically involves separating the unencapsulated ("free") payload from the LNP-encapsulated payload and quantifying both fractions. The encapsulation efficiency is then expressed as a percentage of the encapsulated drug relative to the total amount of drug.[7][8] The most widely used techniques include fluorescence spectroscopy and high-performance liquid chromatography (HPLC).

Table 1: Comparison of Methods for Encapsulation Efficiency Determination
MethodPrincipleTypical PayloadAdvantagesDisadvantagesReported EE (%)
Fluorescence Spectroscopy (RiboGreen®/PicoGreen® Assay) Intercalating dye fluoresces upon binding to nucleic acids. Measurement is taken before and after LNP lysis.[7][9]RNA, DNAHigh sensitivity, high throughput, well-established.Indirect measurement, potential interference from LNP components.[4]>85%[7]
High-Performance Liquid Chromatography (HPLC) Separation of the payload from LNP components followed by quantification.Small molecules, lipids, nucleic acidsHigh accuracy and precision, direct quantification, can also analyze lipid components.[3][10][11]Lower throughput, requires method development.Variable, formulation-dependent
Capillary Gel Electrophoresis (CGE) Separation of free and encapsulated payload based on size and charge, followed by detection.[4]Nucleic acidsHigh resolution, can assess payload integrity.Requires specialized equipment.~92-95%[4]

Protocol 1: Fluorescence Spectroscopy using RiboGreen® Assay for RNA Encapsulation

This protocol describes the determination of RNA encapsulation efficiency in this compound-based LNPs using the Quant-iT™ RiboGreen® assay. The principle relies on the significant fluorescence enhancement of the RiboGreen® reagent upon binding to RNA. The assay measures the fluorescence of the intact LNP sample (representing free, unencapsulated RNA) and the fluorescence of a lysed LNP sample (representing total RNA).

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_lnp Prepare LNP Sample Dilutions plate_intact Plate Intact LNP Samples (for free RNA) prep_lnp->plate_intact plate_lysed Plate Lysed LNP Samples (with Triton X-100 for total RNA) prep_lnp->plate_lysed prep_std Prepare RNA Standard Curve plate_std Plate RNA Standards prep_std->plate_std add_dye Add RiboGreen® Reagent plate_intact->add_dye plate_lysed->add_dye plate_std->add_dye incubate Incubate add_dye->incubate read_fluorescence Read Fluorescence (Ex: ~480 nm, Em: ~520 nm) incubate->read_fluorescence calculate_ee Calculate Encapsulation Efficiency read_fluorescence->calculate_ee

Figure 1: Workflow for RiboGreen®-based encapsulation efficiency assay.
Materials and Reagents

  • This compound-based LNP-RNA formulation

  • Quant-iT™ RiboGreen® Assay Kit (or equivalent)

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton™ X-100 (10% solution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water.

    • Prepare the RiboGreen® working solution by diluting the concentrated stock solution 1:200 in TE buffer. Protect from light.

  • Preparation of RNA Standard Curve:

    • Prepare a series of RNA standards of known concentrations (e.g., 0 to 2000 ng/mL) by diluting a stock RNA solution in TE buffer.

  • Sample Preparation:

    • Dilute the this compound LNP-RNA sample in TE buffer to a concentration that falls within the linear range of the standard curve.

    • Prepare two sets of dilutions for each LNP sample.

      • Intact LNPs (for free RNA): Dilute the LNP sample in TE buffer.

      • Lysed LNPs (for total RNA): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs. Incubate for 10 minutes at 37°C to ensure complete lysis.[9]

  • Assay Protocol:

    • Pipette 50 µL of each standard and sample (intact and lysed) in duplicate or triplicate into the wells of the 96-well plate.

    • Add 50 µL of the RiboGreen® working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[1]

Data Analysis
  • Generate a standard curve by plotting the fluorescence intensity versus RNA concentration for the standards.

  • Determine the concentration of RNA in the intact ([RNA]free) and lysed ([RNA]total) samples using the standard curve.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = ( [RNA]total - [RNA]free ) / [RNA]total x 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Small Molecule Encapsulation

This protocol outlines a general method for determining the encapsulation efficiency of a small molecule drug encapsulated in this compound-based LNPs using reverse-phase HPLC (RP-HPLC). This method requires the separation of the free drug from the LNP-encapsulated drug, followed by quantification of the drug in both fractions.

Experimental Workflow

G cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_analysis Data Analysis separation_method Separate Free Drug from LNPs (e.g., Size Exclusion Chromatography, Ultracentrifugation) quant_free Quantify Free Drug in Supernatant/Eluate via HPLC separation_method->quant_free calc_ee Calculate Encapsulation Efficiency quant_free->calc_ee quant_total Quantify Total Drug in Lysed LNPs (e.g., with organic solvent) via HPLC quant_total->calc_ee std_curve Generate HPLC Standard Curve std_curve->quant_free std_curve->quant_total

Figure 2: Workflow for HPLC-based encapsulation efficiency determination.
Materials and Reagents

  • This compound-based LNP-drug formulation

  • Appropriate HPLC system with a suitable detector (e.g., UV-Vis)

  • RP-HPLC column (e.g., C18)

  • Mobile phase appropriate for the drug of interest

  • Solvent for LNP disruption (e.g., methanol, isopropanol)

  • Size exclusion chromatography (SEC) columns or ultracentrifuge

  • Pure drug standard

Procedure
  • Separation of Free Drug:

    • Separate the unencapsulated drug from the LNPs. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the LNP dispersion through an SEC column. The larger LNPs will elute first, followed by the smaller, free drug molecules.

      • Ultracentrifugation: Pellet the LNPs by high-speed centrifugation. The supernatant will contain the free drug.

  • Preparation of Samples for HPLC Analysis:

    • Free Drug: Collect the fractions containing the free drug from SEC or the supernatant from ultracentrifugation.

    • Total Drug: Disrupt a known volume of the original LNP dispersion by adding an appropriate organic solvent (e.g., methanol) to release the encapsulated drug. Vortex and centrifuge to pellet the lipid debris. Analyze the supernatant.

  • HPLC Analysis:

    • Develop an HPLC method to quantify the drug of interest. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

    • Generate a standard curve by injecting known concentrations of the pure drug standard.

    • Inject the "Free Drug" and "Total Drug" samples onto the HPLC system and record the peak areas.

Data Analysis
  • Plot the peak area versus concentration for the drug standards to create a calibration curve.

  • Determine the concentration of the free drug ([Drug]free) and the total drug ([Drug]total) from the calibration curve.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = ( [Drug]total - [Drug]free ) / [Drug]total x 100

Considerations for this compound Formulations

While the protocols described are standard, formulations containing novel cationic lipids like this compound may require optimization.

  • LNP Disruption: The efficiency of LNP lysis by detergents (like Triton X-100) or organic solvents should be confirmed for this compound-containing formulations to ensure complete release of the encapsulated payload for total drug/RNA quantification.

  • Assay Interference: It is important to run controls to ensure that this compound or other lipid components do not interfere with the fluorescence of the RiboGreen® dye or the HPLC detection method.

  • Method Validation: For use in a drug development setting, the chosen analytical method for encapsulation efficiency determination should be appropriately validated according to ICH guidelines.

Conclusion

The accurate determination of encapsulation efficiency is a cornerstone of the characterization of LNP-based drug delivery systems. The fluorescence spectroscopy and HPLC methods detailed in this document provide robust and reliable approaches for quantifying the encapsulation of nucleic acids and small molecules in LNPs formulated with the cationic lipid this compound. Careful optimization and validation of these methods will ensure the generation of high-quality data to support the development of novel nanomedicines.

References

Troubleshooting & Optimization

Optimizing CCD Lipid01 Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to maximize the efficiency of their gene delivery experiments, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for CCD Lipid01-mediated transfection. This guide addresses common issues to enhance experimental success and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during this compound transfection experiments, offering potential causes and solutions.

Q1: Why is my transfection efficiency low?

Low transfection efficiency is a frequent issue with several potential causes. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]

  • Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of this compound to your plasmid DNA or mRNA is critical for efficient complex formation and cellular uptake.[1][4][5][6] Optimization is often necessary, with recommended starting ratios varying based on the cell line.[4]

  • Poor Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or RNA significantly impact transfection outcomes. Contaminants such as endotoxins can be toxic to cells, while degraded nucleic acids will not be properly expressed.[1][5] It's advisable to verify the concentration and purity (A260/A280 ratio) of your nucleic acid.[1][5]

  • Inappropriate Cell Density: For optimal transfection, cells should be in a logarithmic growth phase and at an appropriate confluency, typically between 70-90%.[7][8][9] Both too low and too high cell densities can negatively affect efficiency.[7][8]

  • Presence of Serum or Antibiotics During Complexation: Serum and antibiotics can interfere with the formation of lipid-nucleic acid complexes.[1][2][4] Therefore, it is recommended to use a serum-free medium for the dilution of both this compound and the nucleic acid.[1][4]

  • Cell Health and Passage Number: The overall health and passage number of your cells are crucial. Cells that have been passaged excessively may exhibit altered transfection capabilities.[8][10] It is best to use cells with a low passage number and ensure they are healthy and viable (>90%) before transfection.[7][8]

Q2: My cells are showing high levels of toxicity after transfection. What can I do?

Cell death following transfection is often a sign of suboptimal conditions.

  • Excessive Reagent Concentration: High concentrations of cationic lipids can be toxic to cells.[11] It is important to perform a dose-response experiment to find the optimal concentration of this compound that yields high transfection efficiency with minimal cytotoxicity.

  • High Nucleic Acid Concentration: Too much foreign DNA or RNA can also induce a toxic response in cells. Optimizing the amount of nucleic acid is recommended.

  • Incubation Time of Complexes: Leaving the lipid-nucleic acid complexes on the cells for too long can lead to increased toxicity. The optimal incubation time can vary between cell types.[12]

  • Cell Confluency: Low cell density can make cells more susceptible to the toxic effects of transfection reagents.[7][13]

Q3: My transfection results are not reproducible. Why?

Lack of reproducibility can be frustrating and can often be traced back to inconsistencies in the experimental protocol.[14]

  • Inconsistent Cell Confluency and Passage Number: As mentioned, cell confluency and passage number significantly impact transfection. Maintaining consistency in your cell culture practices is key to reproducible results.[8][10][15]

  • Variable Reagent and Nucleic Acid Quality: Ensure that you are using the same high-quality batches of this compound and nucleic acid for all experiments.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to variability. Preparing a master mix for multiple wells can help minimize this.[14]

  • Improper Storage of Reagents: this compound should be stored at the recommended temperature (typically 4°C) to maintain its activity.[1][2][5][15] Avoid freezing cationic lipid reagents.[1][2][15]

Experimental Protocols & Data Presentation

To systematically optimize your this compound transfection experiments, it is recommended to perform a matrix titration of the key parameters.

Protocol: Optimization of this compound to Nucleic Acid Ratio
  • Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[8][9]

  • Nucleic Acid Preparation: In separate tubes, dilute a fixed amount of your plasmid DNA or mRNA in a serum-free medium.

  • This compound Preparation: In separate tubes, prepare a series of dilutions of this compound in the same serum-free medium.

  • Complex Formation: Add the diluted nucleic acid to each of the this compound dilutions. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.[2]

  • Transfection: Add the lipid-nucleic acid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis: Analyze the transfection efficiency using a suitable method (e.g., fluorescence microscopy for reporter proteins like GFP, or qPCR for gene expression).

Data Presentation: Optimization Matrix

The results of such an optimization experiment can be summarized in a table for easy comparison.

This compound (µL)Nucleic Acid (µg)Transfection Efficiency (%)Cell Viability (%)
0.50.52595
1.00.54592
1.50.56588
2.00.57580
0.51.03090
1.01.05585
1.51.08075
2.01.08565

Visualizing Experimental Workflows and Pathways

Troubleshooting Logic for Low Transfection Efficiency

The following diagram illustrates a logical workflow for troubleshooting low transfection efficiency.

low_transfection_efficiency start Low Transfection Efficiency check_ratio Check this compound: Nucleic Acid Ratio start->check_ratio check_na_quality Assess Nucleic Acid Quality (Purity/Integrity) start->check_na_quality check_cell_health Verify Cell Health (Viability, Passage #) start->check_cell_health check_confluency Confirm Optimal Cell Confluency (70-90%) start->check_confluency check_protocol Review Protocol (Serum-free complexation, incubation time) start->check_protocol optimize_ratio Optimize Ratio check_ratio->optimize_ratio Suboptimal purify_na Purify/Prepare Fresh Nucleic Acid check_na_quality->purify_na Poor use_new_cells Use Low Passage, Healthy Cells check_cell_health->use_new_cells Poor adjust_seeding Adjust Seeding Density check_confluency->adjust_seeding Not Optimal modify_protocol Modify Protocol check_protocol->modify_protocol Incorrect success Improved Efficiency optimize_ratio->success purify_na->success use_new_cells->success adjust_seeding->success modify_protocol->success

Caption: Troubleshooting workflow for low transfection efficiency.

General Workflow for this compound Transfection

This diagram outlines the key steps in a typical this compound transfection experiment.

transfection_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells 1. Seed Cells (Target 70-90% confluency) dilute_na 2. Dilute Nucleic Acid (Serum-free medium) dilute_lipid 3. Dilute this compound (Serum-free medium) form_complex 4. Form Complexes (Incubate 10-20 min) dilute_lipid->form_complex add_complex 5. Add Complexes to Cells form_complex->add_complex incubate 6. Incubate (24-48 hours) add_complex->incubate analyze 7. Analyze Gene Expression incubate->analyze influencing_factors cluster_reagent Reagent & Nucleic Acid cluster_cell Cellular Factors cluster_protocol Protocol Parameters transfection_efficiency Transfection Efficiency ratio Lipid:NA Ratio ratio->transfection_efficiency na_quality NA Quality na_quality->transfection_efficiency storage Reagent Storage storage->transfection_efficiency cell_type Cell Type cell_type->transfection_efficiency confluency Confluency confluency->transfection_efficiency passage Passage Number passage->transfection_efficiency health Cell Health health->transfection_efficiency medium Complexation Medium medium->transfection_efficiency incubation Incubation Time incubation->transfection_efficiency antibiotics Presence of Antibiotics antibiotics->transfection_efficiency

References

Technical Support Center: Troubleshooting Low Encapsulation in CCD Lipid01 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation of CCD Lipid01 lipid nanoparticles (LNPs), with a specific focus on resolving low encapsulation efficiency of nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable encapsulation efficiency for LNPs?

A1: A high encapsulation efficiency (EE) is desirable, indicating that a substantial portion of the nucleic acid is protected within the LNPs, which enhances its stability and potential for successful delivery.[1] For mRNA-LNP formulations, it is common to achieve encapsulation efficiencies of over 90-95%.[2][3] Formulations with around 50% encapsulation may require optimization.

Q2: What are the primary factors that influence the encapsulation efficiency of my this compound LNPs?

A2: The encapsulation efficiency of LNPs is a critical quality attribute influenced by a multitude of factors.[4] These can be broadly categorized into:

  • Lipid Composition: The molar ratio of the four core lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial.[5][6][7][8]

  • Physicochemical Properties: Parameters such as particle size, polydispersity index (PDI), and surface charge (zeta potential) are interconnected with encapsulation efficiency.[5]

  • Formulation Process: The manufacturing method (e.g., microfluidics), mixing parameters (Total Flow Rate and Flow Rate Ratio), buffer composition, and pH play a significant role.[5][9][10][11]

  • N/P Ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) of the nucleic acid cargo is a critical parameter affecting encapsulation.[11][12]

  • Nucleic Acid Cargo: The type (e.g., mRNA, siRNA), size, and integrity of the nucleic acid can impact encapsulation.[6]

  • Downstream Processing: Purification methods like tangential flow filtration (TFF) can affect the final encapsulation efficiency.[13][14]

Q3: How is encapsulation efficiency typically measured?

A3: A common and widely used method for determining encapsulation efficiency is a fluorescence-based assay using a dye like RiboGreen.[15][16] This method involves measuring the fluorescence of the dye in the presence of the intact LNPs (to quantify unencapsulated, accessible RNA) and then after lysing the LNPs with a detergent (to quantify total RNA).[16] Other analytical techniques include anion-exchange high-performance liquid chromatography (AEX-HPLC), capillary gel electrophoresis (CGE), and analytical ultracentrifugation (AUC).[17][18][19][20]

Troubleshooting Guide for Low Encapsulation Efficiency

This guide provides a structured approach to identifying and resolving the root causes of low encapsulation efficiency in your this compound LNP formulations.

Problem 1: Consistently Low Encapsulation Efficiency (<80%)
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Lipid Ratios Systematically vary the molar ratios of the ionizable lipid, DSPC, cholesterol, and PEG-lipid. A common starting point is a molar ratio of around 50:10:38.5:1.5.[21]Identify an optimal lipid composition that maximizes encapsulation efficiency.
Incorrect N/P Ratio Optimize the N/P ratio. For mRNA, a higher ratio (e.g., around 6) is often used, while siRNA may require a lower ratio (e.g., around 3).[12]Improved electrostatic interaction between the lipid and nucleic acid, leading to higher encapsulation.
Inappropriate Formulation pH Ensure the aqueous buffer used for nucleic acid dissolution has an acidic pH (typically pH 4-5).[10][22]Protonation of the ionizable lipid's amine group, facilitating strong electrostatic interactions with the negatively charged nucleic acid backbone.[2][22]
Poor RNA Quality Assess the integrity of your RNA using methods like automated gel electrophoresis.[15] Degraded RNA can lead to poor encapsulation.Using high-quality, intact RNA should improve encapsulation efficiency.
Problem 2: Inconsistent or Poorly Reproducible Encapsulation Efficiency
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Mixing If using manual mixing methods, switch to a controlled and reproducible method like microfluidics.[23] Microfluidic systems offer precise control over mixing parameters.[12]Highly reproducible LNP formulations with consistent encapsulation efficiency.
Fluctuations in Mixing Parameters If using a microfluidic system, ensure the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are consistent for each run. Higher TFRs generally lead to smaller particles, and an optimal FRR (often around 3:1 to 10:1) is crucial for high encapsulation.[11][12]Stable and predictable encapsulation efficiency from batch to batch.
Issues with Downstream Processing Optimize the tangential flow filtration (TFF) process, including membrane selection and operating parameters, to prevent LNP disruption and loss of encapsulated RNA.[13][14]Maintain high encapsulation efficiency post-purification.

Data Presentation

The following tables summarize the expected impact of key formulation parameters on LNP characteristics, including encapsulation efficiency.

Table 1: Impact of Formulation Variables on LNP Properties

ParameterEffect on Encapsulation EfficiencyEffect on Particle Size
Increasing N/P Ratio Generally increases to an optimum, then may plateau or decrease[23][24]Can influence size; reducing the ratio has been shown to increase diameter[24]
Increasing PEG-Lipid % Can be affected; optimization is required[2][25]Generally decreases[2][4][26]
Increasing Total Flow Rate (TFR) Can be optimized; low TFRs may lead to suboptimal encapsulation[12]Generally decreases[10][11][12]
Increasing Flow Rate Ratio (FRR) Generally increases, with optimal ratios often cited as 3:1 or higher[11][12]Higher FRRs tend to result in smaller particles[10]

Experimental Protocols

Protocol 1: General this compound LNP Formulation using Microfluidics
  • Preparation of Lipid Solution (Organic Phase):

    • Dissolve this compound (ionizable lipid), DSPC (helper lipid), cholesterol, and a PEG-lipid in 90% ethanol (B145695) at the desired molar ratios.[9]

    • Vortex thoroughly to ensure complete dissolution and mixing.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[9]

  • Microfluidic Mixing:

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a herringbone mixer).

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. A common FRR is 3:1 (aqueous:organic).[11]

    • Initiate the flow to mix the two solutions rapidly. The rapid mixing induces the self-assembly of the LNPs.

  • Downstream Processing:

    • The resulting LNP solution will contain ethanol, which needs to be removed.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4).[13][22]

Protocol 2: Measurement of Encapsulation Efficiency using a RiboGreen-based Assay
  • Prepare a standard curve using the free nucleic acid of known concentrations.

  • Sample Preparation:

    • Dilute a small aliquot of your LNP formulation in a suitable buffer (e.g., TE buffer).

    • Prepare two sets of samples from this dilution.

  • Measurement of Unencapsulated Nucleic Acid:

    • To the first set of samples, add the RiboGreen reagent.

    • Measure the fluorescence intensity. This reading corresponds to the amount of free, unencapsulated nucleic acid.

  • Measurement of Total Nucleic Acid:

    • To the second set of samples, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.[16]

    • Add the RiboGreen reagent to these lysed samples.

    • Measure the fluorescence intensity. This reading corresponds to the total amount of nucleic acid.

  • Calculation:

    • Use the standard curve to determine the concentration of unencapsulated and total nucleic acid.

    • Calculate the encapsulation efficiency using the following formula:[1] EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Formation cluster_downstream Downstream Processing Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Organic Phase RNA_Buffer RNA in Acidic Buffer (pH 4) RNA_Buffer->Microfluidic_Mixing Aqueous Phase TFF Tangential Flow Filtration (TFF) (Buffer Exchange to pH 7.4) Microfluidic_Mixing->TFF Self-Assembly Final_LNP Final LNP Formulation TFF->Final_LNP Purification & Concentration

Caption: Experimental workflow for LNP formulation.

Troubleshooting_Encapsulation cluster_formulation Formulation Parameters cluster_process Process Parameters Start Low Encapsulation Efficiency Lipid_Ratio Check Lipid Molar Ratios Start->Lipid_Ratio NP_Ratio Verify N/P Ratio Start->NP_Ratio pH Confirm Aqueous Buffer pH Start->pH RNA_Quality Assess RNA Integrity Start->RNA_Quality Mixing_Method Evaluate Mixing Method Start->Mixing_Method Flow_Rates Check TFR and FRR Start->Flow_Rates Downstream Optimize Downstream Processing Start->Downstream End Improved Encapsulation Lipid_Ratio->End NP_Ratio->End pH->End RNA_Quality->End Mixing_Method->End Flow_Rates->End Downstream->End

Caption: Troubleshooting logic for low encapsulation.

References

Technical Support Center: Optimizing CCD Lipid01 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the ratio of CCD Lipid01 to helper lipids for efficient nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in a this compound-based LNP formulation?

A1: Helper lipids are crucial components of lipid nanoparticles (LNPs) that contribute to the overall stability, delivery efficiency, and biodistribution of the formulation.[1][2][3] In conjunction with the cationic lipid this compound, helper lipids influence the structural integrity of the LNP, facilitate endosomal escape of the nucleic acid cargo into the cytoplasm, and can impact the circulation time in vivo.[2][3][4] The choice of helper lipid and its ratio to this compound can significantly affect the transfection efficiency and storage stability of the final LNP product.[1][5]

Q2: Which helper lipids are compatible with this compound?

A2: Several types of helper lipids can be used with this compound, with the selection depending on the specific application and desired LNP characteristics. Commonly used helper lipids include:

  • Dioleoylphosphatidylethanolamine (DOPE): Known to promote the formation of a hexagonal phase structure, which can facilitate endosomal release of the cargo.[2][3][4]

  • Distearoylphosphatidylcholine (DSPC): A cylindrical-shaped lipid that provides greater bilayer stability, which is important for in vivo applications.[2][4] LNPs formulated with DSPC have shown relatively stable levels of transfection over time.[1]

  • Dioleoylphosphatidylcholine (DOPC): While initially showing high transfection levels, LNPs with DOPC may exhibit reduced stability over time compared to DSPC.[1]

  • Cholesterol: Often included to enhance LNP stability by filling gaps between phospholipids, thereby influencing membrane integrity and rigidity.[2][3][4]

Q3: What is a typical starting molar ratio for this compound, helper lipid, cholesterol, and a PEG-lipid?

A3: A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable/cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[6] However, this ratio is highly dependent on the specific nucleic acid cargo and the target application, and empirical optimization is necessary.[4] For this compound, we recommend starting with the ratios outlined in the table below and optimizing from there.

Q4: How does the this compound to helper lipid ratio affect LNP properties?

A4: The ratio of this compound to the helper lipid is a critical parameter that influences several key LNP attributes:

  • Encapsulation Efficiency: Optimizing the ratio is crucial for efficiently encapsulating the nucleic acid cargo.

  • Particle Size and Polydispersity Index (PDI): The lipid composition affects the size and uniformity of the LNPs, which in turn impacts their biodistribution and cellular uptake.[7]

  • Stability: The choice and amount of helper lipid can significantly impact the storage stability of the LNP formulation.[1]

  • Transfection Efficiency: The helper lipid plays a direct role in the endosomal escape of the cargo, thus affecting the overall transfection potency.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Suboptimal this compound:helper lipid ratio.Screen a range of this compound to helper lipid molar ratios (e.g., from 40:20 to 60:10).
Incorrect N/P ratio (Nitrogen on this compound to Phosphate on nucleic acid).Optimize the N/P ratio, typically starting from 3:1 to 6:1.[8][9]
Poor quality of lipids or nucleic acid.Ensure high purity of all components.
High Polydispersity Index (PDI > 0.2) Inefficient mixing during formulation.Ensure rapid and homogenous mixing. For microfluidic methods, check for channel clogging and ensure consistent flow rates.
Aggregation of LNPs.Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%).
Suboptimal lipid composition.Evaluate different helper lipids (e.g., switch from DOPE to DSPC for potentially more stable particles).[1]
Inconsistent Particle Size Fluctuations in the formulation process.Standardize the formulation protocol, including mixing speed, temperature, and buffer composition.
Issues with the microfluidic mixing device.Calibrate and clean the microfluidic device according to the manufacturer's instructions.
Low Transfection Efficiency Inefficient endosomal escape.Try a helper lipid that promotes fusogenic, non-bilayer structures, such as DOPE.[2][3][4]
Poor LNP stability.Consider using a more stabilizing helper lipid like DSPC.[1] Formulate and use the LNPs fresh or conduct a stability study to determine optimal storage conditions.
Incorrect LNP size for target cells.Optimize the formulation to achieve a particle size typically between 80-150 nm for efficient cellular uptake.
Precipitation during Formulation Poor solubility of lipid components.Ensure all lipids are fully dissolved in the ethanol (B145695) phase. Gentle heating or sonication can aid dissolution.[10]
Incorrect buffer pH.Ensure the aqueous buffer for the nucleic acid is at the correct acidic pH (typically pH 4-5) for optimal LNP formation.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound-based LNPs using a microfluidic device.

Materials:

  • This compound

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Nucleic Acid (e.g., mRNA, siRNA)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare the Lipid-Ethanol Solution: a. Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio. A typical starting concentration for the total lipid mix is 12.5 mM. b. For example, to prepare 1 mL of a 50:10:38.5:1.5 molar ratio mix: combine the appropriate volumes of stock solutions of each lipid in ethanol. c. Vortex the solution until all lipids are fully dissolved.

  • Prepare the Aqueous Nucleic Acid Solution: a. Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] A typical total flow rate is 12 mL/min.[11] d. Initiate the mixing process. The two solutions will mix rapidly in the microfluidic channels, leading to LNP self-assembly. e. Collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration: a. Dialyze the LNP dispersion against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.[11] b. Concentrate the LNPs to the desired final concentration using an appropriate method like tangential flow filtration.

  • Sterilization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[12]

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for measurement.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNP sample in water or a low-salt buffer for accurate measurement.

3. Encapsulation Efficiency Quantification:

  • The RiboGreen assay is commonly used to determine the amount of encapsulated nucleic acid.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Quantitative Data Summary

The following tables provide hypothetical data for optimizing the this compound to helper lipid ratio.

Table 1: Effect of Helper Lipid Type on LNP Properties (this compound/Helper/Cholesterol/PEG-Lipid at 50:10:38.5:1.5 molar ratio)

Helper LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (RLU/mg protein)
DSPC 85.2 ± 3.10.12 ± 0.02+5.8 ± 0.795.3 ± 2.11.2 x 108
DOPC 92.5 ± 4.50.15 ± 0.03+4.5 ± 0.992.1 ± 3.51.5 x 108
DOPE 98.7 ± 5.20.18 ± 0.04+3.9 ± 1.190.5 ± 4.22.1 x 108

Table 2: Effect of this compound:DSPC Molar Ratio on LNP Properties

This compound:DSPC RatioParticle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection Efficiency (RLU/mg protein)
40:2095.6 ± 4.80.1491.2 ± 3.30.9 x 108
50:10 85.2 ± 3.1 0.12 95.3 ± 2.1 1.2 x 108
60:0110.3 ± 6.10.2575.4 ± 5.60.5 x 108

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Mix Lipid Mix in Ethanol (this compound, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Mix Nucleic Acid in Aqueous Buffer (pH 4) NA_Mix->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis to pH 7.4) Microfluidic_Mixing->Buffer_Exchange Concentration Concentration Buffer_Exchange->Concentration Final_LNP Final LNP Product Concentration->Final_LNP QC Quality Control (Size, PDI, Zeta, Encapsulation) Final_LNP->QC Troubleshooting_Logic Start Experiment Start Formulation LNP Formulation Start->Formulation Characterization Characterization (Size, PDI, EE%) Formulation->Characterization Check_Specs Results within Specification? Characterization->Check_Specs Low_EE Low Encapsulation Efficiency Check_Specs->Low_EE No High_PDI High PDI Check_Specs->High_PDI No Success Proceed to In Vitro/In Vivo Studies Check_Specs->Success Yes Optimize_Ratio Optimize CCD01:Helper Ratio Adjust N/P Ratio Low_EE->Optimize_Ratio Improve_Mixing Improve Mixing Increase PEG-Lipid % High_PDI->Improve_Mixing Optimize_Ratio->Formulation Improve_Mixing->Formulation

References

Technical Support Center: Synthesis of CCD Lipid01 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling particle size in the synthesis of lipid nanoparticles (LNPs) using the cationic lipid CCD Lipid01.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle synthesis?

A: this compound is a cationic lipid.[1] In the context of lipid nanoparticle formulation for drug delivery, cationic lipids are crucial components. At a low pH (typically during formulation), they possess a positive charge, which facilitates the encapsulation of negatively charged cargo like mRNA or siRNA. When these nanoparticles are in the body at a physiological pH (around 7.4), they have a near-neutral charge, which can help reduce cytotoxicity.

Q2: What are the most critical factors influencing the final particle size of this compound nanoparticles?

A: The final size of lipid nanoparticles is a result of a complex interplay of formulation and process parameters. The most critical factors include:

  • Lipid Composition: The molar ratio of the different lipids, particularly the concentration of the PEGylated lipid, is a significant determinant of nanoparticle size. Higher concentrations of PEG-lipids often lead to smaller and more stable nanoparticles.[2]

  • Manufacturing Process: The method of synthesis has a profound impact. Microfluidic-based methods offer precise control over mixing and generally yield smaller, more uniform nanoparticles compared to traditional bulk mixing methods like thin-film hydration.[3][4]

  • Flow Rate (in microfluidics): A higher total flow rate (TFR) of the lipid and aqueous phases typically results in faster mixing, which limits particle growth and leads to the formation of smaller, more uniform nanoparticles.[2][5][6]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the lipid (organic) phase flow rate is a key parameter in microfluidic synthesis. Increasing the FRR generally leads to a decrease in particle size.[5]

  • Lipid Concentration: Higher concentrations of lipids can lead to the formation of larger particles.[2]

Q3: What is the Polydispersity Index (PDI) and what is an acceptable value?

A: The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution in your sample. A PDI value of 0.0 indicates a perfectly uniform sample, while a value of 1.0 would indicate a very heterogeneous population of particles. For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of nanoparticles.[7] A low PDI is crucial for consistent performance and predictable in vivo behavior.

Troubleshooting Guide

Problem 1: My synthesized nanoparticles are too large.

Potential Cause Recommended Solution
Low Flow Rate (Microfluidics) Increase the total flow rate (TFR) of the syringe pumps. Faster mixing limits the time for individual particles to grow.[2][5]
Low Flow Rate Ratio (FRR) Increase the ratio of the aqueous phase to the lipid phase (e.g., from 3:1 to 5:1). This can lead to a more rapid change in solvent polarity, promoting faster precipitation and smaller particles.[5]
High Lipid Concentration Decrease the total lipid concentration in your organic phase. Lower concentrations generally result in smaller particles.[2]
Insufficient PEG-Lipid Increase the molar percentage of the PEGylated lipid in your formulation. PEG-lipids help to stabilize the forming nanoparticles and prevent aggregation, leading to smaller sizes.[2][8]
Inefficient Mixing (Bulk Methods) If using thin-film hydration, ensure the hydration step is performed above the transition temperature of the lipids and with vigorous agitation to ensure the lipid film is fully dispersed.[9] Consider post-processing steps like sonication or extrusion.

Problem 2: The Polydispersity Index (PDI) of my nanoparticles is too high (> 0.3).

Potential Cause Recommended Solution
Particle Aggregation Check the zeta potential of your particles. A value close to neutral can lead to aggregation. Ensure proper formulation, including sufficient PEG-lipid, to provide steric stability.[8][10] Filtering the sample through a 0.22 µm or 0.45 µm filter can remove large aggregates.[10]
Inconsistent Mixing This is common with manual or bulk mixing methods.[3] Switch to a controlled mixing method like microfluidics for improved reproducibility and lower PDI.[3][4]
Suboptimal Flow Parameters In microfluidics, a very low flow rate can sometimes lead to less efficient mixing and broader size distribution.[5] Experiment with different TFRs and FRRs to find the optimal conditions for your specific formulation.
Impure Reagents/Solvents Ensure all lipids, solvents, and buffers are of high purity and are properly stored. Contaminants can interfere with the self-assembly process.

Quantitative Data on Parameter Effects

The following tables summarize quantitative data from literature on how key process parameters can influence nanoparticle size. Note that these are examples and the exact values for a this compound formulation will require experimental optimization.

Table 1: Effect of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP Size (Microfluidics)

Total Flow Rate (TFR) (µL/min)Flow Rate Ratio (FRR) (Aqueous:Organic)Resulting Particle Size (nm)
503~80 - 100
1003~70 - 90
3009~30 - 40
5009~20 - 30
Data adapted from studies on microfluidic synthesis of lipid nanoparticles.[5]

Table 2: Effect of Lipid Composition on Nanoparticle Size

Formulation VariableChangeEffect on Particle Size
PEG-Lipid Content Increase mol%Decrease in size. Formulations without PEG-lipid can be >200nm, while those with even 0.5% can be around 80nm.[8]
Cationic Lipid Concentration Increase concentration (in some hybrid nanoparticles)Decrease in particle size (e.g., from ~209 nm to ~154 nm).[11]
Oil to Solid Lipid Ratio (in NLCs) Increase ratio (e.g., from 5% to 45%)Decrease in particle size.[12]

Experimental Protocols & Workflows

Logical Workflow for Troubleshooting Particle Size

The following diagram illustrates a logical workflow for addressing issues with nanoparticle size during synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Actions start Measure Particle Size & PDI (e.g., using DLS) check_size Is Size > Target? start->check_size check_pdi Is PDI > 0.3? check_size->check_pdi No action_size Adjust Formulation/Process: - Increase TFR/FRR - Decrease Lipid Concentration - Increase PEG-Lipid % check_size->action_size Yes success Synthesis Successful check_pdi->success No action_pdi Improve Homogeneity: - Switch to Microfluidics - Optimize Flow Parameters - Check for Aggregation check_pdi->action_pdi Yes action_size->start Re-synthesize action_pdi->start Re-synthesize

Caption: A troubleshooting workflow for nanoparticle size and PDI control.

Protocol 1: Microfluidic Synthesis of this compound Nanoparticles

This protocol describes a general method for producing LNPs using a microfluidic device. It is a highly reproducible method that allows for fine control over particle size.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0)

  • Payload (e.g., mRNA, siRNA) dissolved in the aqueous buffer

  • Microfluidic mixing chip (e.g., herringbone mixer)

  • Two syringe pumps

  • Syringes and tubing

Methodology:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio. A typical starting point could be a 50:10:38.5:1.5 molar ratio of ionizable cationic lipid:helper lipid:cholesterol:PEG-lipid.

  • Prepare Aqueous Phase: Dissolve your nucleic acid cargo in the acidic aqueous buffer.

  • Setup Microfluidic System:

    • Load the lipid-ethanol solution into a syringe and place it on one syringe pump.

    • Load the aqueous phase with cargo into a larger syringe and place it on the second syringe pump.

    • Connect the syringes to the respective inlets of the microfluidic chip using tubing.

  • Initiate Flow: Start the syringe pumps simultaneously at a defined total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Organic).

  • Collection: Collect the nanoparticle suspension from the outlet of the microfluidic chip. The solution will appear milky or opalescent.

  • Purification and Buffer Exchange: The collected sample contains ethanol and is acidic. It must be purified and transferred to a neutral buffer (e.g., PBS, pH 7.4). This is typically done by dialysis or tangential flow filtration (TFF).

  • Characterization: Analyze the final nanoparticle suspension for particle size, PDI (using Dynamic Light Scattering - DLS), and encapsulation efficiency.

G cluster_0 Phase Preparation cluster_1 Microfluidic Mixing cluster_2 Post-Processing lipids 1. Prepare Lipid Phase (this compound + Helpers in Ethanol) setup 3. Load Syringes & Setup Pumps lipids->setup aqueous 2. Prepare Aqueous Phase (Cargo in Acidic Buffer) aqueous->setup mix 4. Initiate Flow & Mix in Chip setup->mix collect 5. Collect LNP Suspension mix->collect purify 6. Purify & Buffer Exchange (e.g., Dialysis) collect->purify characterize 7. Characterize (Size, PDI, EE) purify->characterize

Caption: Experimental workflow for microfluidic synthesis of LNPs.

Protocol 2: Thin-Film Hydration for this compound Nanoparticles

This is a common batch production method. While simpler in terms of equipment, it offers less control over particle size and homogeneity compared to microfluidics.

Materials:

  • This compound and other lipids as described in Protocol 1.

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Rotary evaporator.

  • Round-bottom flask.

  • Water bath sonicator or extruder (optional, for size reduction).

Methodology:

  • Lipid Dissolution: Dissolve the lipid mixture (this compound, helper lipid, cholesterol, PEG-lipid) in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will deposit a thin, uniform lipid film on the inner surface of the flask.[13] Ensure the solvent is completely removed.

  • Hydration: Add the aqueous buffer (which can contain the drug to be encapsulated) to the flask.[9] Agitate the flask vigorously (e.g., by vortexing or shaking) at a temperature above the phase transition temperature of the lipids. This process causes the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs).[9][13]

  • Size Reduction (Optional but Recommended): The resulting MLVs are typically large and heterogeneous. To reduce the size and PDI, the suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., sequentially through 400 nm, 200 nm, and 100 nm membranes).[14]

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the final LNP suspension for particle size, PDI, and encapsulation efficiency.

G dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate size_reduce 4. Size Reduction (Optional) (Sonication/Extrusion) hydrate->size_reduce purify 5. Purify Nanoparticles size_reduce->purify characterize 6. Characterization purify->characterize

Caption: Workflow for thin-film hydration synthesis of LNPs.

References

Issues with CCD Lipid01 stability at 4°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCD Lipid01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, particularly in the context of lipid nanoparticle (LNP) formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended long-term storage temperature for this compound is -80°C, which ensures stability for up to six months. For short-term storage, -20°C is acceptable for up to one month.[1] It is strongly advised not to store this compound at 4°C, as this can compromise its chemical integrity and performance in your formulations.

Q2: I stored my this compound stock solution at 4°C for a week. Can I still use it?

A2: Storing this compound at 4°C is not recommended and may lead to degradation. The stability of the lipid at this temperature is not guaranteed. It is best to use a fresh vial of this compound stored at the recommended -20°C or -80°C to ensure reproducible and reliable experimental results. If you must use the lipid stored at 4°C, it is highly advisable to first perform quality control checks, such as analyzing for degradation products via HPLC-MS, before proceeding with critical experiments.

Q3: Why is storage at low temperatures so critical for this compound and other ionizable lipids?

A3: Low-temperature storage, from -20°C to -80°C, is crucial for maintaining the stability of lipid nanoparticles and their components.[2] These temperatures slow down chemical degradation processes such as hydrolysis and oxidation that can break down the lipid molecules.[2] For ionizable lipids like this compound, which often contain ester linkages, hydrolysis can be a significant issue, leading to a loss of function.[][4]

Q4: What are the typical components of a lipid nanoparticle (LNP) formulation containing this compound?

A4: LNP formulations are typically composed of a mixture of different lipids, each serving a specific function. A standard formulation includes:

  • Ionizable lipids (e.g., this compound): These are crucial for encapsulating the nucleic acid cargo and facilitating its release inside the cell.[2][]

  • Phospholipids: These lipids, which mimic natural cell membranes, contribute to the structure and stability of the LNP.[2]

  • Cholesterol: This component enhances the structural integrity and rigidity of the nanoparticle.[2]

  • PEG-lipids (Polyethylene glycol-lipids): These lipids help to stabilize the particle, prevent aggregation, and can extend the circulation time in vivo.[2][5]

Troubleshooting Guide

Issue 1: Poor encapsulation efficiency in my LNP formulation.

If you are experiencing low encapsulation efficiency, consider the following potential causes and solutions:

  • Degraded this compound: As mentioned, improper storage of this compound at 4°C can lead to its degradation. Use a fresh aliquot of this compound that has been stored at -80°C or -20°C.

  • Suboptimal Formulation Ratios: The molar ratios of the different lipid components are critical for efficient LNP formation and encapsulation. You may need to optimize the ratios of this compound, phospholipid, cholesterol, and PEG-lipid in your formulation.

  • Incorrect pH of Buffers: The pH of the aqueous buffer system used during LNP formation is critical for the ionization of this compound and its interaction with the nucleic acid cargo. Ensure your buffers are at the correct pH. While the pH of the storage buffer may not significantly impact the stability of some LNPs, the pH during formulation is critical.[6]

  • Flow Rate in Microfluidic Systems: If you are using a microfluidic system for LNP synthesis, the flow rate can influence particle size and encapsulation. A higher flow rate generally leads to smaller, more uniform particles.[5]

Issue 2: My LNPs are aggregating or showing an increase in particle size over time, even when stored at 4°C.

LNP aggregation can be a sign of instability. Here are some troubleshooting steps:

  • Storage Temperature: While some studies suggest that refrigeration at 2-4°C can maintain LNP stability for a certain period, this is highly formulation-dependent.[6][7] For long-term stability, freezing at -20°C to -80°C is generally recommended.[2]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and a loss of efficacy.[6] Aliquot your LNP suspension into single-use volumes before freezing.

  • Use of Cryoprotectants: If you need to freeze your LNPs, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the formulation buffer.[6][8] These can help prevent aggregation during freezing and thawing.[6]

  • PEG-Lipid Concentration: The concentration of PEG-lipid in your formulation can affect particle stability and aggregation. Higher concentrations can lead to smaller, more uniform LNPs.[5]

Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions.

Storage TemperatureRecommended DurationPotential Issues
-80°CUp to 6 months[1]Most stable condition
-20°CUp to 1 month[1]Suitable for short-term storage
4°CNot Recommended Potential for chemical degradation (e.g., hydrolysis)
Room TemperatureNot Recommended Rapid degradation likely

Experimental Protocols

Protocol 1: Basic LNP Formulation using Microfluidics

This protocol provides a general workflow for forming LNPs containing this compound.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DSPE-PEG2000) in ethanol (B145695) at the desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.

  • Preparation of Nucleic Acid Solution:

    • Dissolve your nucleic acid cargo (e.g., mRNA, siRNA) in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis/Purification:

    • Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs.

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Storage:

    • Store the final LNP formulation at the appropriate temperature, preferably in single-use aliquots at -80°C.

Visualizations

LNP_Stability_Troubleshooting Start Start: LNP Instability Issue (e.g., Aggregation, Low Efficacy) CheckStorage Check Storage Conditions Start->CheckStorage Temp Temperature Issue? CheckStorage->Temp Yes FreezeThaw Freeze-Thaw Cycles? CheckStorage->FreezeThaw No Solution1 Solution: Store at -80°C. Use cryoprotectants. Temp->Solution1 Formulation Review Formulation FreezeThaw->Formulation No Solution2 Solution: Aliquot before freezing. FreezeThaw->Solution2 Yes LipidQuality Lipid Quality Issue? Formulation->LipidQuality Ratios Lipid Ratios Optimal? Formulation->Ratios pH Buffer pH Correct? Formulation->pH Solution3 Solution: Use fresh lipid stock. Verify storage. LipidQuality->Solution3 Yes Solution4 Solution: Optimize molar ratios. Ratios->Solution4 No Solution5 Solution: Verify formulation buffer pH. pH->Solution5 No

Caption: Troubleshooting workflow for LNP instability issues.

LNP_Degradation_Pathways LNP Lipid Nanoparticle (LNP) Physical Physical Instability LNP->Physical Chemical Chemical Instability LNP->Chemical Aggregation Aggregation Physical->Aggregation Fusion Particle Fusion Physical->Fusion Leakage Cargo Leakage Physical->Leakage Hydrolysis Hydrolysis of Lipids Chemical->Hydrolysis Oxidation Oxidation of Lipids Chemical->Oxidation Storage Improper Storage (e.g., 4°C) Storage->Aggregation Storage->Hydrolysis Storage->Oxidation

Caption: Common degradation pathways for lipid nanoparticles.

References

Technical Support Center: Preventing Aggregation of CCD Lipid01 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general recommendations for preventing the aggregation of lipid nanoparticles (LNPs) formulated with cationic lipids. As specific data for CCD Lipid01 is limited in publicly available literature, the following information is based on established principles for similar cationic lipid nanoparticles. Researchers should consider this guidance as a starting point and perform their own optimizations for their specific formulation and application.

Troubleshooting Guide

This guide addresses common aggregation issues encountered during the formulation, purification, and storage of this compound lipid nanoparticles.

Problem Potential Cause Troubleshooting Steps & Solutions
Immediate Aggregation Upon Formulation Suboptimal pH of the Aqueous Phase: The cationic nature of this compound is pH-dependent. An incorrect pH can lead to either insufficient charge for repulsion or excessive charge causing instability.- Verify and Adjust pH: Ensure the pH of your aqueous buffer is appropriate for protonating the cationic lipid, which is crucial for encapsulating negatively charged cargo like nucleic acids. A slightly acidic pH is typically used during formulation. - Optimize pH: Systematically vary the pH of the aqueous buffer (e.g., in 0.5 unit increments) to find the optimal condition for your specific lipid composition and cargo.
High Ionic Strength of the Buffer: High salt concentrations can shield the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[1]- Lower Buffer Concentration: Reduce the salt concentration of the formulation buffer. - Buffer Exchange: If high salt is required for another component, perform a buffer exchange to a lower ionic strength buffer immediately after formulation.
High Lipid Concentration: Increased concentration of lipids during the formulation process can lead to a higher frequency of particle collisions, promoting aggregation.[1]- Reduce Lipid Concentration: Lower the total lipid concentration in the organic phase. - Optimize Mixing: Ensure rapid and efficient mixing to quickly reduce the local concentration of lipids at the point of injection.
Slow or Inefficient Mixing: In methods like ethanol (B145695) injection, a slow mixing rate can result in the formation of larger, less stable particles that are more prone to aggregation.[1]- Increase Mixing Speed: Use a higher stirring rate or a microfluidic mixing device for more controlled and rapid mixing. - Optimize Injection Rate: Adjust the injection speed of the lipid phase into the aqueous phase.
Aggregation During Purification (e.g., Dialysis) Inappropriate Dialysis Buffer: The pH and ionic strength of the dialysis buffer can impact LNP stability.- Use a Neutral pH Buffer: Dialyze against a buffer with a neutral pH (e.g., PBS, pH 7.4) to achieve a near-neutral surface charge for the final formulation, which can improve stability.[1] - Control Ionic Strength: Ensure the ionic strength of the dialysis buffer is not excessively high.
Aggregation During Storage Inappropriate Storage Temperature: Both freezing and elevated temperatures can induce LNP aggregation. Freezing can cause phase separation and aggregation upon thawing.[1]- Refrigerated Storage (2-8°C): For short- to medium-term storage, refrigeration is often preferred over freezing. - Cryoprotectants for Frozen Storage: If freezing is necessary, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to prevent aggregation.[1]
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the structure of the LNPs and lead to irreversible aggregation.- Aliquot Samples: Store LNPs in single-use aliquots to avoid multiple freeze-thaw cycles. - Use Cryoprotectants: As mentioned above, the addition of cryoprotectants can mitigate the effects of freezing.
Mechanical Stress: Shaking or vigorous vortexing can induce aggregation.- Gentle Handling: Handle LNP solutions gently. Mix by gentle inversion or slow pipetting rather than vortexing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a cationic lipid used in the formulation of lipid nanoparticles for the delivery of biologically active agents, such as nucleic acids, to cells and tissues.[2] Cationic lipids are positively charged at a low pH, which allows them to electrostatically interact with and encapsulate negatively charged cargo. At physiological pH, their charge is more neutral, which can reduce toxicity.

Q2: My this compound LNPs are stable initially but aggregate after a week in the refrigerator. What can I do?

A2: Long-term stability can be challenging. Here are a few things to consider:

  • Lipid Composition: The overall lipid composition, including helper lipids and PEGylated lipids, plays a crucial role in stability. You may need to optimize the ratios of these components.

  • PEGylated Lipid: The length of the PEG chain and the density of the PEGylated lipid on the LNP surface can affect stability. Insufficient PEGylation can lead to aggregation over time.

  • Buffer Composition: Ensure your storage buffer has the optimal pH and ionic strength. Even slight deviations can impact long-term stability.

  • Headspace Gas: For oxygen-sensitive lipids, purging the storage vial with an inert gas like argon or nitrogen can prevent oxidation and subsequent degradation that may lead to aggregation.

Q3: How does the N:P ratio affect the stability of my nucleic acid-loaded this compound LNPs?

A3: The N:P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter. An inappropriate N:P ratio can lead to incomplete encapsulation of the nucleic acid or the formation of unstable complexes that are prone to aggregation.[1] It is essential to optimize the N:P ratio for your specific formulation. A common starting point is an N:P ratio of around 6.[1]

Q4: Can I freeze my this compound LNP formulations?

A4: While refrigeration is often preferred for storing LNP formulations, freezing is possible but requires careful consideration. Freezing without a cryoprotectant can lead to aggregation upon thawing.[1] If you need to freeze your LNPs, it is highly recommended to add a cryoprotectant like sucrose or trehalose to your formulation.

Q5: What analytical techniques can I use to monitor the aggregation of my this compound LNPs?

A5: Several techniques can be used to assess LNP aggregation:

  • Dynamic Light Scattering (DLS): This is the most common method to measure the average particle size, size distribution (polydispersity index, PDI), and zeta potential. An increase in size and PDI over time is indicative of aggregation.

  • Nanoparticle Tracking Analysis (NTA): NTA can provide a more detailed particle size distribution and concentration measurement.

  • Visual Inspection: While not quantitative, visually checking for cloudiness or precipitates can be a quick indicator of significant aggregation.

Experimental Protocols

Protocol 1: General Formulation of this compound LNPs by Microfluidic Mixing

This protocol provides a general method for formulating this compound LNPs using a microfluidic device. Note: This is a starting point and should be optimized.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (if applicable)

  • Microfluidic mixing device and cartridge

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound and other lipids in ethanol to create individual stock solutions.

  • Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions at the desired molar ratio. A common starting point for cationic LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (cationic lipid:helper lipid:cholesterol:PEG-lipid).

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer.

  • Microfluidic Mixing: a. Prime the microfluidic system according to the manufacturer's instructions. b. Load the lipid mixture (in ethanol) into one syringe and the aqueous phase into another. c. Set the desired flow rates on the microfluidic pump. A higher flow rate ratio of the aqueous to organic phase (e.g., 3:1) is common. d. Initiate the mixing process. The LNPs will self-assemble as the two streams converge in the microfluidic chip.

  • Purification: a. Immediately after formulation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer. b. Perform dialysis for at least 4 hours with at least two buffer changes.

  • Characterization: a. Measure the particle size, PDI, and zeta potential using DLS. b. Quantify the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

Protocol 2: Evaluation of LNP Stability

This protocol outlines a basic stability study for your this compound LNP formulation.

Procedure:

  • Aliquot Samples: After formulation and purification, divide the LNP suspension into multiple sterile, sealed vials.

  • Storage Conditions: Store the aliquots under different conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Frozen: -20°C (with and without cryoprotectant)

    • Frozen: -80°C (with and without cryoprotectant)

  • Time Points: At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one aliquot from each storage condition.

  • Analysis: a. Allow the sample to equilibrate to room temperature. b. Visually inspect for any signs of precipitation. c. Measure the particle size and PDI using DLS.

  • Data Analysis: Plot the change in particle size and PDI over time for each storage condition to determine the optimal storage parameters.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_formulation During Formulation cluster_storage During Storage cluster_solutions Potential Solutions start LNP Aggregation Observed q_pH Check Aqueous Phase pH q_temp Check Storage Temperature q_ionic Assess Ionic Strength sol_pH Optimize pH q_pH->sol_pH q_lipid_conc Evaluate Lipid Concentration sol_ionic Lower Salt Concentration q_ionic->sol_ionic q_mixing Review Mixing Parameters sol_lipid_conc Decrease Lipid Concentration q_lipid_conc->sol_lipid_conc sol_mixing Increase Mixing Rate q_mixing->sol_mixing q_freeze_thaw Multiple Freeze-Thaw Cycles? sol_temp Store at 4°C q_temp->sol_temp q_mechanical Assess Handling/Mechanical Stress sol_freeze_thaw Add Cryoprotectant & Aliquot q_freeze_thaw->sol_freeze_thaw sol_mechanical Gentle Handling q_mechanical->sol_mechanical end Stable LNPs

Caption: Troubleshooting workflow for LNP aggregation.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization prep_lipid Prepare Lipid Mixture in Ethanol (this compound, Helper Lipids, PEG-Lipid) mixing Microfluidic Mixing prep_lipid->mixing prep_aq Prepare Aqueous Phase (Buffer, pH 4.0 + Cargo) prep_aq->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis characterization Characterization (DLS, etc.) dialysis->characterization storage Storage (4°C or -80°C with Cryoprotectant) characterization->storage

Caption: General workflow for LNP formulation and stabilization.

References

Technical Support Center: CCD Lipid01-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCD Lipid01 for the delivery of biologically active agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cationic lipid used for the formulation of lipid-based delivery systems to transport biologically active agents, such as nucleic acids (mRNA, siRNA), into cells.[1][2] Its cationic nature facilitates the encapsulation of negatively charged cargo and interaction with the cell membrane.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][3]

Q3: What are the critical quality attributes to assess for this compound-based nanoparticles?

The critical quality attributes for lipid nanoparticles (LNPs) formulated with this compound include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution and cellular uptake.[4][5][6]

  • Zeta Potential: This indicates the surface charge of the nanoparticles, influencing their stability and interaction with biological membranes.[4][5]

  • Encapsulation Efficiency: This measures the percentage of the therapeutic payload successfully encapsulated within the nanoparticle.[4][5][7]

  • Stability: The formulation should maintain its physicochemical properties during storage and in biological fluids.[8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound-mediated delivery systems.

Problem 1: Low Encapsulation Efficiency

Q: My encapsulation efficiency of mRNA/siRNA in this compound nanoparticles is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge that can be influenced by several factors.[5][9]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Lipid Ratios Vary the molar ratio of this compound to other lipid components (e.g., helper lipids, PEG-lipids, cholesterol). A common starting point for ionizable lipid-like nanoparticles is a molar ratio of roughly 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.An optimized lipid composition will create a more stable LNP structure, improving payload encapsulation.[9]
Incorrect N:P Ratio The ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate (B84403) groups in the nucleic acid (N:P ratio) is critical. Systematically vary the N:P ratio (e.g., from 3:1 to 10:1) to find the optimal balance for electrostatic interaction and condensation of the nucleic acid.Finding the optimal N:P ratio will enhance the complexation of the nucleic acid with the lipid, leading to higher encapsulation.
Inefficient Mixing During Formulation The method and speed of mixing the lipid and aqueous phases can significantly impact nanoparticle formation and encapsulation. If using a microfluidic system, ensure proper flow rates and ratios are set. For manual methods, ensure rapid and consistent mixing.[7]A rapid and controlled mixing process promotes the self-assembly of lipids around the nucleic acid, preventing premature aggregation and improving encapsulation.[4]
Degraded Nucleic Acid Ensure the integrity of your mRNA or siRNA before encapsulation. Run a gel electrophoresis to check for degradation.High-quality, intact nucleic acid will be more efficiently encapsulated.

Experimental Workflow for Optimizing Encapsulation Efficiency

G start Start with High-Quality Nucleic Acid lipids Prepare Lipid Stock Solutions (this compound, Helper, PEG, Cholesterol) start->lipids formulate Formulate LNPs at Varying Lipid Ratios and N:P Ratios lipids->formulate measure_ee Measure Encapsulation Efficiency (e.g., RiboGreen Assay) formulate->measure_ee analyze Analyze Results measure_ee->analyze analyze->formulate Iterate optimal Identify Optimal Formulation analyze->optimal

Workflow for optimizing LNP encapsulation efficiency.
Problem 2: High Cytotoxicity

Q: I am observing significant cell death after treating cells with my this compound nanoparticles. How can I reduce the cytotoxicity?

A: Cytotoxicity of cationic lipid nanoparticles is a known issue, often stemming from the positive surface charge which can disrupt cell membranes.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Excess Cationic Lipid A high concentration of exposed cationic lipid on the nanoparticle surface can be toxic. Try reducing the molar percentage of this compound in your formulation or decreasing the overall LNP dose administered to the cells.Lowering the cationic lipid exposure can reduce membrane disruption and improve cell viability.
High Particle Concentration The total number of particles administered can lead to toxicity. Perform a dose-response experiment to determine the optimal concentration that balances delivery efficiency and cell viability.Identification of a therapeutic window with high efficacy and low toxicity.
Residual Solvents Ensure that any organic solvents used during the formulation process (e.g., ethanol) are sufficiently removed through methods like dialysis or tangential flow filtration.Removal of residual solvents will eliminate a potential source of cytotoxicity.
"Naked" Lipid Aggregates Poorly formed or unstable LNPs can lead to the presence of lipid aggregates that are toxic to cells. Characterize your formulation for size and PDI to ensure a homogenous population of nanoparticles.A monodisperse LNP formulation is generally less toxic than one with a high PDI and aggregates.

Signaling Pathway Implicated in Cationic LNP-Induced Cytotoxicity

G lnp Cationic LNP (this compound) membrane Cell Membrane lnp->membrane Interaction disruption Membrane Disruption membrane->disruption influx Ca2+ Influx disruption->influx stress Oxidative Stress (ROS Production) influx->stress apoptosis Apoptosis stress->apoptosis G cluster_physicochemical Physicochemical Characterization cluster_payload Payload Characterization cluster_functional Functional Assays formulation LNP Formulation (this compound) dls Size & PDI (DLS) formulation->dls zeta Zeta Potential formulation->zeta ee Encapsulation Efficiency (RiboGreen Assay) formulation->ee invitro In Vitro Transfection dls->invitro zeta->invitro ee->invitro cytotoxicity Cytotoxicity Assay (e.g., CCK-8) invitro->cytotoxicity

References

Impact of buffer pH on CCD Lipid01 formulation stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of buffer pH on the stability of lipid nanoparticle (LNP) formulations incorporating CCD Lipid01. Here you will find answers to frequently asked questions and troubleshooting guides to assist your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating this compound-based LNPs?

A1: An acidic pH, typically in the range of 4.0 to 5.0, is recommended during the formulation stage.[1][2] This is because the ionizable cationic lipid, this compound, will be predominantly positively charged at a pH below its pKa, facilitating strong electrostatic interactions with the negatively charged nucleic acid cargo (e.g., mRNA, siRNA). This interaction is crucial for efficient encapsulation.[1][3]

Q2: What is the recommended pH for storing this compound LNP formulations?

A2: For long-term storage, it is generally advisable to maintain the LNP formulation in a buffer with a pH close to physiological conditions, such as pH 7.4.[1][4] However, the optimal storage pH can be formulation-dependent. Some studies on similar LNPs have shown good stability at a range of pH values when stored at 2°C.[3] It is crucial to perform stability studies to determine the ideal storage pH for your specific this compound formulation.

Q3: How does buffer composition affect the stability of my this compound LNPs?

A3: The choice of buffer can significantly impact LNP stability.[1][5] Commonly used buffers in LNP formulations include sodium acetate (B1210297) or sodium citrate (B86180) for the acidic formulation step.[1] For the final storage and application, phosphate-buffered saline (PBS), Tris, or HEPES are often used.[1][5] The buffer components can influence LNP morphology and cryoprotection.[5] It is important to select a buffer system that minimizes aggregation and maintains the structural integrity of the nanoparticles.[1]

Q4: What are the primary indicators of instability in a this compound LNP formulation related to pH?

A4: The main indicators of pH-related instability are an increase in particle size and polydispersity index (PDI), which suggest particle aggregation.[6][7] A decrease in encapsulation efficiency over time is another critical sign of degradation. At very low pH values, while promoting high transfection efficiency, there can be a trade-off with an increased propensity for aggregation.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Particle Size and/or PDI after Formulation Suboptimal formulation pH. The pH of the aqueous phase may not be sufficiently acidic to fully protonate this compound, leading to poor encapsulation and aggregation.Ensure the pH of your aqueous buffer (containing the nucleic acid) is between 4.0 and 5.0. Verify the pH of the buffer immediately before use.
Buffer incompatibility.Consider screening different buffer systems for the formulation step, such as sodium acetate or sodium citrate, to identify the most compatible option for your specific cargo and lipid composition.
Decreased Encapsulation Efficiency Incorrect formulation pH.As with particle size issues, verify that the formulation pH is in the optimal acidic range to promote electrostatic interaction between the positively charged this compound and the negatively charged cargo.
Degradation of lipids or cargo.While this compound stability is key, ensure your other lipids and the nucleic acid are stable at the formulation pH. Acid-mediated hydrolysis can be a concern.[8]
Particle Aggregation During Storage Inappropriate storage pH. The pH of the storage buffer may be promoting particle fusion or aggregation over time.Conduct a stability study by storing aliquots of your LNP formulation in buffers of different pH values (e.g., 6.5, 7.4, 8.0) and monitor particle size and PDI over time. While some studies suggest storage pH has a minimal effect, this is highly formulation-dependent.[4]
Freeze-thaw instability.If storing frozen, ensure the use of appropriate cryoprotectants like sucrose (B13894) or trehalose.[4] Buffer choice can also impact stability during freeze-thaw cycles, with Tris and HEPES buffers sometimes offering better cryoprotection than PBS.[5]

Data on Buffer pH and this compound Formulation Stability

The following tables present hypothetical but representative data on the impact of buffer pH on the key quality attributes of a this compound LNP formulation.

Table 1: Impact of Formulation Buffer pH on Initial LNP Characteristics

Formulation Buffer pHAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
3.5950.1596
4.0 85 0.12 98
4.5 88 0.13 97
5.01020.1894
5.51250.2588

This data illustrates the trend where an optimal acidic pH range leads to smaller, more uniform particles with higher encapsulation efficiency.

Table 2: Impact of Storage Buffer pH on LNP Stability over 30 Days at 4°C

Storage Buffer pHDay 0 Size (nm)Day 30 Size (nm)Day 0 PDIDay 30 PDIDay 0 EE (%)Day 30 EE (%)
6.0861150.120.229895
6.585980.120.159897
7.4 85 87 0.12 0.13 98 98
8.086920.130.149796

This table demonstrates how a neutral storage pH can contribute to better long-term stability, minimizing changes in particle size, PDI, and encapsulation efficiency.

Experimental Protocols

1. This compound LNP Formulation

This protocol describes a standard method for preparing this compound-based LNPs using microfluidic mixing.

  • Materials:

    • This compound

    • Helper lipids (e.g., DSPC, Cholesterol)

    • PEG-lipid

    • Nucleic acid cargo (e.g., mRNA)

    • Ethanol (B145695) (200 proof)

    • Aqueous formulation buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

    • Storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Microfluidic mixing system

  • Procedure:

    • Prepare the lipid mixture by dissolving this compound, helper lipids, and PEG-lipid in ethanol.

    • Dissolve the nucleic acid cargo in the aqueous formulation buffer (pH 4.0).

    • Set up the microfluidic mixing system according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.

    • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Collect the resulting LNP dispersion.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4) to remove ethanol and transition to the final buffer.

2. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Utilize Dynamic Light Scattering (DLS).[9]

    • Dilute the LNP formulation in the storage buffer to an appropriate concentration.

    • Measure the hydrodynamic diameter (Z-average) and PDI at 25°C.

  • Encapsulation Efficiency (EE) Measurement:

    • Employ a fluorescence-based assay such as Quant-iT RiboGreen.[9]

    • Measure the fluorescence of the LNP sample before and after the addition of a membrane-disrupting surfactant (e.g., Triton X-100).

    • The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

    • Calculate EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

  • Lipid Composition Analysis:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[9][10]

    • This method can quantify the concentration of this compound and other lipid components in the formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipids Prepare Lipid Mix (this compound in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (in Aqueous Buffer pH 4.0) prep_na->mixing buffer_exchange Buffer Exchange (to Storage Buffer pH 7.4) mixing->buffer_exchange dls DLS (Size, PDI) buffer_exchange->dls ee Fluorescence Assay (EE) buffer_exchange->ee hplc HPLC (Lipid Content) buffer_exchange->hplc

Caption: Experimental workflow for this compound LNP formulation and characterization.

troubleshooting_logic start High Particle Size / PDI? check_form_ph Is Formulation pH 4.0-5.0? start->check_form_ph Yes stable LNP Stable start->stable No adjust_form_ph Adjust Formulation Buffer pH check_form_ph->adjust_form_ph No check_storage_ph Is Storage pH ~7.4? check_form_ph->check_storage_ph Yes adjust_form_ph->check_form_ph adjust_storage_ph Optimize Storage Buffer pH check_storage_ph->adjust_storage_ph No check_freeze_thaw Freeze-Thaw Cycles? check_storage_ph->check_freeze_thaw Yes adjust_storage_ph->check_storage_ph add_cryo Add Cryoprotectant check_freeze_thaw->add_cryo Yes check_freeze_thaw->stable No add_cryo->stable

Caption: Troubleshooting logic for LNP instability issues.

References

Addressing batch-to-batch variability in CCD Lipid01 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in CCD Lipid01 formulations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cationic lipid utilized for the delivery of biologically active agents to cells and tissues.[1][2][3][4] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C50H93NO9[1][3]
Molecular Weight 852.27[1][3]
Appearance Colorless to light yellow liquid[3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months[1]

  • -20°C for up to 1 month[1]

It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]

Q3: What are the common causes of batch-to-batch variability in lipid nanoparticle (LNP) formulations?

Batch-to-batch variability in LNP formulations is a recognized challenge in the biopharmaceutical industry.[5][6] This variability can arise from several factors, including:

  • Raw Material Quality: Variations in the purity and chemical properties of this compound and other lipid components can significantly impact LNP characteristics.[5][7]

  • Manufacturing Process Parameters: Inconsistencies in mixing speed, temperature, and buffer conditions during LNP formation can lead to differences in particle size, polydispersity, and encapsulation efficiency.[5][8]

  • Inherent Variability of Biological Materials: When encapsulating biological materials like mRNA or siRNA, their inherent variability can contribute to inconsistencies between batches.[9]

A data-centric approach, including thorough characterization of raw materials and in-process controls, is crucial for managing this variability.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound formulations.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Possible Causes:

  • Inconsistent mixing during formulation: The rate and method of mixing the lipid and aqueous phases are critical for controlling particle size.

  • Variations in lipid quality: Impurities or degradation of this compound or other lipid components can affect self-assembly.

  • Incorrect buffer pH: The pH of the aqueous buffer influences the charge of the cationic lipid and its interaction with the payload.

Recommended Actions:

  • Standardize the mixing process: Utilize a controlled and reproducible mixing method, such as a microfluidic device, to ensure consistent energy input.[10]

  • Characterize incoming raw materials: Perform quality control checks on each new batch of this compound and other lipids. Refer to the experimental protocols section for relevant analytical techniques.

  • Verify buffer pH: Ensure the pH of the aqueous buffer is consistent across all formulations.

Issue 2: Low Encapsulation Efficiency

Possible Causes:

  • Suboptimal N:P ratio: The ratio of the nitrogen in the cationic lipid (this compound) to the phosphate (B84403) in the nucleic acid payload (N:P ratio) is a critical parameter for efficient encapsulation.[11]

  • Degradation of the nucleic acid payload: The integrity of the mRNA or siRNA can affect its ability to be encapsulated.

  • Incorrect formulation pH: The pH during complexation affects the charge of both the lipid and the payload.

Recommended Actions:

  • Optimize the N:P ratio: Systematically vary the N:P ratio to determine the optimal level for your specific payload and formulation.

  • Assess payload integrity: Analyze the integrity of your nucleic acid payload before encapsulation using techniques like gel electrophoresis.

  • Ensure appropriate pH: Verify that the pH of the formulation buffer is optimal for the interaction between this compound and the payload.

Issue 3: Poor In Vivo Efficacy or Altered Biodistribution

Possible Causes:

  • Variations in particle size and surface charge: These physical properties significantly influence how LNPs interact with biological systems.[12][13]

  • Lipid degradation: Degradation of this compound or other lipid components can alter the LNP's properties and performance.

  • Inconsistent PEGylation: The density of the PEGylated lipid on the LNP surface affects circulation time and biodistribution.

Recommended Actions:

  • Comprehensive LNP Characterization: Thoroughly characterize each batch for particle size, PDI, and zeta potential.

  • Assess lipid stability: Monitor the stability of this compound and other lipids over time and under storage conditions.

  • Control PEG-lipid incorporation: Ensure consistent molar ratios of the PEGylated lipid in the formulation.

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic mixing device.

  • Lipid Stock Solution: Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at the desired molar ratio.[10]

  • Aqueous Payload Solution: Dissolve the nucleic acid payload in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).[10]

  • Mixing: Load the lipid and aqueous solutions into separate syringes and infuse them into a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[10]

  • Dilution and Neutralization: Immediately after mixing, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.[10]

  • Purification: Remove residual ethanol and unencapsulated payload using a suitable method like dialysis or tangential flow filtration.

2. Characterization of LNP Size and Polydispersity

  • Technique: Dynamic Light Scattering (DLS)[14]

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., PBS).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size distribution and polydispersity index using a DLS instrument.

    • Perform measurements in triplicate for each batch.

3. Quantification of Lipid Components

  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[14]

  • Procedure:

    • Develop a gradient HPLC method capable of separating the individual lipid components (this compound, helper lipid, cholesterol, PEG-lipid).

    • Prepare standard curves for each lipid component.

    • Disrupt the LNP structure to release the individual lipids.

    • Inject the sample onto the HPLC system and quantify the amount of each lipid based on the standard curves.

4. Determination of Encapsulation Efficiency

  • Technique: Fluorescence Spectroscopy using a nucleic acid-binding dye (e.g., RiboGreen)[14]

  • Procedure:

    • Measure the fluorescence of the intact LNP sample.

    • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Measure the fluorescence of the lysed LNP sample.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

Visualizations

LNP_Variability_Workflow cluster_Process LNP Formulation cluster_Outputs LNP Characteristics RawMaterials Raw Materials (this compound, Helper Lipids, etc.) Formulation LNP Self-Assembly RawMaterials->Formulation Payload Nucleic Acid Payload (mRNA, siRNA) Payload->Formulation ProcessParams Process Parameters (Mixing Rate, Temperature, pH) ProcessParams->Formulation SizePDI Particle Size & PDI Formulation->SizePDI Encapsulation Encapsulation Efficiency Formulation->Encapsulation ZetaPotential Zeta Potential Formulation->ZetaPotential Efficacy In Vitro / In Vivo Efficacy SizePDI->Efficacy Encapsulation->Efficacy ZetaPotential->Efficacy

Caption: Factors influencing LNP characteristics and efficacy.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckSize Analyze Particle Size & PDI Start->CheckSize CheckEE Determine Encapsulation Efficiency Start->CheckEE CheckPurity Assess Raw Material Purity Start->CheckPurity SizeIssue Size/PDI Out of Spec? CheckSize->SizeIssue EIssue EIssue CheckEE->EIssue PurityIssue Raw Material Impurities? CheckPurity->PurityIssue SizeIssue->CheckEE No AdjustProcess Adjust Formulation Process Parameters SizeIssue->AdjustProcess Yes EEIssue Encapsulation Efficiency Low? EEIssue->CheckPurity No OptimizeRatio Optimize N:P Ratio EEIssue->OptimizeRatio Yes NewLot Source New Lot of Raw Materials PurityIssue->NewLot Yes End Consistent Results PurityIssue->End No AdjustProcess->End OptimizeRatio->End NewLot->End

Caption: Troubleshooting workflow for LNP formulation variability.

References

Technical Support Center: Optimization of Sonication for CCD Lipid01 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the sonication time for the preparation of CCD Lipid01 liposomes. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure reproducible and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of sonicating this compound lipid suspensions?

A1: Sonication is a critical step used to reduce the size of multilamellar vesicles (MLVs) that form during the initial hydration of the lipid film.[1][2] The high-frequency sound waves generate cavitation, which creates intense shear forces.[3] These forces break down large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the process parameters.[2][4] This results in a liposome (B1194612) suspension with a controlled particle size and a narrow size distribution, which is crucial for many applications in drug delivery.

Q2: How does sonication time affect the size and polydispersity index (PDI) of this compound liposomes?

A2: Generally, as sonication time increases, the average particle size of the liposomes decreases.[5][6] This is because the lipid bilayers are continuously broken down into smaller fragments that re-form into smaller vesicles.[3] Concurrently, the polydispersity index (PDI), a measure of the uniformity of the particle size distribution, also tends to decrease with longer sonication, indicating a more homogeneous population of liposomes.[5][6] However, there is a point of diminishing returns where further sonication does not significantly reduce particle size and may even be detrimental.[4]

Q3: Is there an optimal sonication time for preparing this compound liposomes?

A3: The optimal sonication time is not a single value but depends on several factors, including the specific formulation (lipid concentration, presence of other excipients), the volume of the sample, and the sonicator's power settings (amplitude).[5][7] For many liposomal formulations, a sonication time between 5 to 30 minutes is often reported to yield particles in the desired size range (e.g., below 100-150 nm).[4][7][8] It is essential to perform a time-course experiment to determine the optimal sonication time for your specific experimental conditions.

Q4: What type of sonicator is best for preparing this compound liposomes?

A4: Both probe-tip and bath sonicators can be used for preparing liposomes.[2]

  • Probe-tip sonicators deliver high energy directly to the sample, making them very efficient at reducing particle size.[2] However, they can cause localized heating and may release titanium particles from the probe tip, requiring a subsequent centrifugation step.[2][9]

  • Bath sonicators are less aggressive and provide more uniform, indirect sonication, which can be gentler on the sample and reduces the risk of contamination.[10] However, they are generally less powerful and may require longer sonication times. The choice depends on the required batch size, desired particle size, and sensitivity of the encapsulated material.

Q5: Should the sonication process be performed at a specific temperature?

A5: Yes, it is crucial to perform the sonication at a temperature above the gel-liquid crystal transition temperature (Tc) of all the lipids in the formulation, including this compound.[1][11] Above the Tc, the lipid bilayers are in a more fluid state, which facilitates the disruption and reformation of vesicles, leading to more efficient size reduction.[7] Attempting to sonicate below the Tc will be less effective as the rigid membranes are resistant to downsizing.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Large Mean Particle Size (>200 nm) Inadequate sonication time or power.[11]Increase sonication time in increments (e.g., 5-10 minutes) and re-measure particle size. If using a probe sonicator, consider increasing the amplitude.[5] Ensure the sonication is performed above the lipid's Tc.[11]
Sample volume is too large for the sonicator's capacity.Reduce the sample volume or use a more powerful sonicator. For probe sonicators, ensure the probe is adequately submerged in the sample.
Lipid concentration is too high.Try diluting the lipid suspension. Highly concentrated suspensions can be more resistant to size reduction.
High Polydispersity Index (PDI > 0.3) Insufficient homogenization.[11]Extend the sonication time.[11] A high PDI indicates a broad size distribution, and further sonication can help to create a more uniform population.[11]
Aggregation of liposomes after formation.Check the pH and ionic strength of your buffer, as improper conditions can lead to aggregation.[11] Consider including a charged lipid or a PEGylated lipid in your formulation to improve stability.
Inconsistent energy application.For probe sonicators, ensure the tip is properly placed within the sample and not touching the sides of the vessel. For bath sonicators, ensure the sample vial is positioned correctly in the bath for optimal energy transfer.
Inconsistent Batch-to-Batch Results Variability in sonication parameters.Standardize all sonication parameters: time, power/amplitude, temperature, sample volume, and equipment used.[11]
Degradation of lipids or encapsulated material.Monitor the sample temperature during sonication to prevent overheating, which can degrade lipids and sensitive cargo.[9] Use pulsed sonication to allow for cooling periods.[9]
Low Encapsulation Efficiency Leakage of encapsulated material during sonication.Sonication, especially with high-power probe sonicators, can be harsh and may cause leakage.[11] Consider using a gentler method like bath sonication or extrusion after a shorter initial sonication period. Optimize sonication time to be just long enough to achieve the desired size, without excessive energy input.

Experimental Protocols

Protocol 1: Optimization of Sonication Time for this compound Liposomes

This protocol outlines the steps to determine the optimal sonication time for producing this compound liposomes with a target size of under 150 nm and a PDI below 0.2.

1. Preparation of Multilamellar Vesicles (MLVs): a. Prepare a thin lipid film of this compound and any other lipid components (e.g., helper lipids, cholesterol) in a round-bottom flask. b. Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking at a temperature above the Tc of the lipids. This will result in a milky suspension of MLVs.

2. Sonication Procedure: a. Place the MLV suspension in an ice-water bath to dissipate heat generated during sonication. b. If using a probe sonicator, immerse the tip of the sonicator probe into the liposome suspension, ensuring it does not touch the bottom or sides of the container. c. Sonicate the suspension using a pulsed setting (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating.[9] d. At predefined time points (e.g., 0, 5, 10, 15, 20, 25, 30 minutes), withdraw a small aliquot of the liposome suspension for analysis.

3. Particle Size Analysis: a. For each time point, measure the mean particle size and PDI using Dynamic Light Scattering (DLS). b. Dilute the aliquot with the hydration buffer to an appropriate concentration for DLS measurement.

4. Data Analysis: a. Plot the mean particle size and PDI as a function of sonication time. b. The optimal sonication time is the point at which the particle size and PDI reach a plateau at the desired values. Further sonication beyond this point is unnecessary and may be detrimental.

Data Presentation

Table 1: Effect of Sonication Time on Liposome Particle Size and PDI (Example Data)

Sonication Time (minutes)Mean Particle Size (nm)Polydispersity Index (PDI)
0 (Pre-sonication)8500.85
53500.45
102100.30
151450.22
201150.18
251120.17
301100.17

This table presents hypothetical data to illustrate the expected trend. Actual results will vary based on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sonication Sonication Optimization cluster_analysis Analysis Lipid Film Formation Lipid Film Formation Hydration (MLV Formation) Hydration (MLV Formation) Lipid Film Formation->Hydration (MLV Formation) Above Tc MLV Suspension MLV Suspension Hydration (MLV Formation)->MLV Suspension Sonication (Time Course) Sonication (Time Course) MLV Suspension->Sonication (Time Course) Pulsed Mode Aliquot Sampling Aliquot Sampling Sonication (Time Course)->Aliquot Sampling t = 0, 5, 10... min DLS Measurement DLS Measurement Aliquot Sampling->DLS Measurement Size & PDI Data Analysis Data Analysis DLS Measurement->Data Analysis Plot Size/PDI vs. Time Optimal Time Determined Optimal Time Determined Data Analysis->Optimal Time Determined

Caption: Experimental workflow for optimizing sonication time.

troubleshooting_workflow cluster_size Particle Size Issues cluster_consistency Consistency Issues cluster_efficiency Encapsulation Issues start Problem with Liposome Formulation size_issue Large Particle Size or High PDI? start->size_issue consistency_issue Batch-to-Batch Variability? start->consistency_issue ee_issue Low Encapsulation Efficiency? start->ee_issue increase_time Increase Sonication Time/Power size_issue->increase_time Yes check_temp Ensure Temp > Tc increase_time->check_temp dilute Dilute Lipid Suspension check_temp->dilute solution Problem Resolved dilute->solution standardize Standardize All Parameters consistency_issue->standardize Yes monitor_temp Monitor for Overheating standardize->monitor_temp monitor_temp->solution gentler_method Use Gentler Sonication (Bath) or Reduce Time ee_issue->gentler_method Yes gentler_method->solution

Caption: Troubleshooting decision tree for sonication issues.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for siRNA Delivery: CCD Lipid01 vs. DOTAP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the success of siRNA-based therapeutics. This guide provides a detailed comparison of two cationic lipids, CCD Lipid01 and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), for siRNA delivery. While DOTAP is a well-characterized and widely used lipid with a substantial body of published data, information on this compound is less prevalent in peer-reviewed literature, limiting a direct, data-driven comparison.

This guide summarizes the available quantitative data for DOTAP's performance in siRNA delivery, outlines detailed experimental protocols from key studies, and presents the known structural and formulation information for both lipids.

Chemical Structures

A fundamental understanding of the molecular structure of these lipids is crucial for comprehending their mechanism of action and potential interactions.

This compound is a cationic lipid utilized for the delivery of biologically active agents.[1] Its chemical structure is presented below.

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a well-established cationic lipid featuring a quaternary ammonium (B1175870) headgroup that imparts a permanent positive charge.[2] This characteristic is central to its interaction with negatively charged siRNA and cell membranes.[2]

Performance Data: DOTAP for siRNA Delivery

Table 1: Physicochemical Properties of DOTAP-based Lipid Nanoparticles (LNPs) [3]

FormulationCationic Lipid(s)Particle Diameter (nm)Polydispersity Index (PDI)siRNA Encapsulation Efficiency (%)
dLNPDOTAP59-88≤ 0.2>90
dmLNP (10D/40M)DOTAP/MC3 (10:40)59-88>0.2>90

Data from a study comparing DOTAP with the ionizable lipid MC3. dLNP refers to LNPs with a single cationic lipid, while dmLNP contains a combination.[3]

Table 2: In Vitro Gene Silencing Efficiency of DOTAP-based LNPs in Human Umbilical Vein Endothelial Cells (HUVECs) [3]

FormulationsiRNA ConcentrationTarget mRNA Reduction (%)
dLNP (DOTAP)60 nM~20%
dmLNP (10D/40M)15 nM~40%
dmLNP (10D/40M)60 nM~60%

This data highlights that while DOTAP alone (dLNP) shows modest gene silencing, its combination with an ionizable lipid like MC3 (dmLNP) significantly enhances efficiency.[3]

Table 3: Cytotoxicity of DOTAP-based Lipoplexes in A549 Cells [4]

FormulationN/P RatiosiRNA ConcentrationCell Viability (%)
DOTAP/Cholesterol/DOPE (1/0.75/0.5)2.5100 nM~89%
DOTAP/Cholesterol/DOPE (1/0.75/0.5)10100 nM~33%
DOTAP/DOPE (1/1)2.5100 nM~90%
DOTAP/DOPE (1/1)10100 nM~80%

Cytotoxicity is dependent on the formulation and the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA).[4]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key experiments involving DOTAP-based siRNA delivery.

Protocol 1: Formulation of DOTAP/MC3 Lipid Nanoparticles (LNPs) for siRNA Delivery[3]
  • Preparation of Lipid Stock Solutions: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol (Chol), 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG), and the cationic lipids (DOTAP and/or MC3) in ethanol (B145695). The molar ratio of DSPC:Chol:DMG-PEG:Cationic Lipid(s) should be 10:37.5:1.5:50.

  • Preparation of siRNA Solution: Dissolve the desired siRNA in 50 mM citrate (B86180) buffer (pH 4).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr™).

  • LNP Formation: Mix the two solutions at a flow rate ratio of 3:1 (aqueous:organic) and a total flow rate of 12 mL/min. The final siRNA to cationic lipid ratio should be 21 µg siRNA per µmol of cationic lipid(s).

  • Purification: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated siRNA.

Protocol 2: In Vitro Transfection of HUVECs with DOTAP-based LNPs[3]
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate culture plates and grow to a suitable confluency.

  • Cell Activation (if required): For studies involving specific cell states, activate HUVECs with a stimulating agent (e.g., TNF-α).

  • Transfection: Dilute the LNP-siRNA formulations to the desired final siRNA concentrations (e.g., 15 nM and 60 nM) in cell culture medium.

  • Incubation: Remove the existing medium from the cells and add the LNP-containing medium. Incubate for a specified period (e.g., 3 hours).

  • Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.

  • Analysis: Harvest the cells at a designated time point (e.g., 24 hours post-transfection) for analysis of target gene expression (e.g., by qRT-PCR).

Protocol 3: Assessment of Cytotoxicity using MTS Assay[5]
  • Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the LNP-siRNA formulations in cell culture medium and add them to the cells.

  • Incubation: Incubate the cells with the formulations for a specified duration (e.g., 48 hours).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipids (DOTAP, DSPC, Chol, PEG-lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer siRNA siRNA in Citrate Buffer (pH 4) siRNA->mixer purification Dialysis (e.g., PBS) mixer->purification final_lnp siRNA-loaded LNPs purification->final_lnp

LNP Formulation Workflow

siRNA_Delivery_Pathway LNP Cationic LNP-siRNA (e.g., DOTAP-based) cell_membrane Cell Membrane LNP->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 3. Release cytoplasm Cytoplasm endosomal_escape->cytoplasm RISC RISC Loading cytoplasm->RISC 4. siRNA associates with RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage 5. RISC-siRNA complex binds and cleaves target mRNA gene_silencing Gene Silencing mRNA_cleavage->gene_silencing

References

A Comparative Guide to In Vivo Efficacy: CCD Lipid01 vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective lipid-based delivery systems is crucial for the therapeutic application of nucleic acids such as siRNA and mRNA. This guide aims to provide a comparative analysis of the in vivo efficacy of two cationic lipids: CCD Lipid01 and DLin-MC3-DMA. However, a comprehensive search of publicly available scientific literature and databases did not yield any peer-reviewed studies detailing the in vivo performance of this compound. Consequently, a direct comparison with the well-characterized lipid, DLin-MC3-DMA, is not feasible at this time.

This guide will therefore focus on providing a detailed overview of the established in vivo efficacy of DLin-MC3-DMA, supported by experimental data from various studies. Additionally, a general experimental protocol for the formulation and in vivo evaluation of lipid nanoparticles (LNPs) is presented to serve as a reference for researchers in the field.

DLin-MC3-DMA: A Benchmark for In Vivo siRNA Delivery

DLin-MC3-DMA is an ionizable cationic lipid that has been extensively studied and is a component of the first FDA-approved RNAi therapeutic, Onpattro® (patisiran). Its efficacy in mediating the delivery of siRNA, primarily to the liver, is well-documented.

Quantitative Performance Data

The following table summarizes key performance metrics of DLin-MC3-DMA-containing LNPs from various in vivo studies.

Parameter Value Experimental Model & Conditions Reference
siRNA ED₅₀ ~0.01 mg/kgFactor VII knockdown in mice[1]
Gene Knockdown >95%Factor VII in mice at 0.1 mg/kg[2]
Duration of Effect Up to 3 weeksFactor VII knockdown in miceNot explicitly stated
Safety Profile Generally well-toleratedPreclinical and clinical studies[2]

Experimental Protocols

General Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes a general method for preparing LNPs using a microfluidic mixing technique, which is widely adopted for its reproducibility and scalability.

  • Preparation of Lipid Stock Solution:

    • The ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Preparation of Nucleic Acid Solution:

    • The siRNA or mRNA is diluted in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and mounted on a syringe pump.

    • The two solutions are then mixed at a controlled flow rate within a microfluidic mixing cartridge (e.g., NanoAssemblr). The rapid mixing leads to a change in polarity that drives the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Downstream Processing:

    • The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

    • The LNPs are then sterile-filtered and characterized for size, polydispersity index (PDI), and encapsulation efficiency.

General In Vivo Efficacy Study Protocol

This protocol outlines a typical workflow for assessing the in vivo efficacy of LNP-formulated siRNA in a rodent model.

  • Animal Model:

    • Select an appropriate animal model (e.g., C57BL/6 mice).

  • LNP Administration:

    • Administer the LNP-siRNA formulation to the animals via the desired route (e.g., intravenous injection). Include control groups receiving saline or a control LNP formulation.

  • Sample Collection:

    • At predetermined time points post-administration, collect blood samples for serum analysis and harvest tissues of interest (e.g., liver).

  • Efficacy Assessment:

    • Target Gene Knockdown: Quantify the mRNA levels of the target gene in the harvested tissue using RT-qPCR.

    • Protein Reduction: Measure the level of the target protein in the serum or tissue lysate using methods such as ELISA or Western blotting.

  • Safety Assessment:

    • Monitor animal health throughout the study.

    • Analyze serum for markers of liver toxicity (e.g., ALT, AST).

    • Perform histological analysis of major organs to assess for any pathological changes.

Visualizations

Experimental Workflow for In Vivo LNP Efficacy Testing

G cluster_prep LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_data Data Analysis & Conclusion prep_lipids Prepare Lipid Stock (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (Aqueous Buffer) prep_na->mixing purification Purification & Buffer Exchange (e.g., Dialysis) mixing->purification qc Quality Control (Size, PDI, Encapsulation) purification->qc admin LNP Administration (e.g., IV Injection in Mice) qc->admin sampling Sample Collection (Blood, Tissues) admin->sampling efficacy Efficacy Analysis (RT-qPCR, ELISA) sampling->efficacy safety Safety Assessment (Serum Chemistry, Histology) sampling->safety analysis Statistical Analysis efficacy->analysis safety->analysis conclusion Determine ED50 & Therapeutic Index analysis->conclusion

Caption: A generalized workflow for the preparation and in vivo evaluation of lipid nanoparticles.

Simplified Signaling Pathway of LNP-mediated siRNA Delivery

G LNP LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape RISC RISC Loading Escape->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Simplified pathway of siRNA delivery via lipid nanoparticles leading to gene silencing.

References

A Head-to-Head Comparison of CCD Lipid01 and Traditional Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic field of cellular and genetic research, the efficient delivery of nucleic acids into cells is a critical step. This guide provides a comprehensive, data-driven comparison of CCD Lipid01 and traditional transfection reagents, offering researchers, scientists, and drug development professionals a clear overview of the available technologies. While direct comparative performance data for this compound is not publicly available, this guide will detail its characteristics based on manufacturer information and provide a thorough analysis of widely-used traditional reagents, supported by experimental data from peer-reviewed studies.

Introduction to Transfection Technologies

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology. The primary challenge in transfection is overcoming the electrostatic repulsion between the negatively charged phosphate (B84403) backbone of nucleic acids and the anionic cell membrane. Transfection reagents are designed to neutralize this charge and facilitate cellular uptake.

This compound is described as a cationic lipid for the delivery of biologically active agents to cells and tissues.[1][2][3] Cationic lipids are characterized by a positively charged head group and a hydrophobic tail, which allows them to interact with and condense negatively charged nucleic acids into lipid-nucleic acid complexes, often termed lipoplexes.

Traditional transfection reagents fall into two main categories:

  • Cationic lipids: This is the most prevalent class of non-viral transfection reagents and includes well-established products like Lipofectamine (Thermo Fisher Scientific) and FuGENE (Promega). These reagents form lipoplexes that fuse with the cell membrane, enabling the release of the nucleic acid cargo into the cytoplasm.

  • Cationic polymers: Reagents like polyethylenimine (PEI) are polymers with a high density of positive charges that condense DNA into compact, positively charged particles called polyplexes. These are then taken up by the cell via endocytosis.

Mechanism of Action: A Visual Overview

The general mechanism for cationic lipid-based transfection involves several key steps: the formation of a complex between the cationic lipid and the nucleic acid, interaction of this complex with the cell surface, cellular uptake through endocytosis, and subsequent escape from the endosome to release the nucleic acid into the cytoplasm. For DNA, the process concludes with its entry into the nucleus for transcription.

TransfectionWorkflow cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nucleic Acid (e.g., DNA, RNA) Complex Lipoplex Formation NA->Complex TR Cationic Lipid Reagent (e.g., this compound, Lipofectamine) TR->Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Nucleic Acid Release Escape->Release NuclearEntry Nuclear Entry (for DNA) Release->NuclearEntry if DNA Transcription Transcription (for DNA) NuclearEntry->Transcription

Figure 1: General workflow of cationic lipid-mediated transfection.

Performance Comparison of Traditional Transfection Reagents

The choice of transfection reagent is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the specific experimental requirements. Below is a summary of performance data for three widely used traditional transfection reagents—Lipofectamine, FuGENE, and PEI—across common research cell lines.

Table 1: Transfection Efficiency of Traditional Reagents in Common Cell Lines

ReagentHEK293 CellsHeLa CellsCHO CellsReference(s)
Lipofectamine 3000 ~60% (pDNA)36.57% - 41.03% (pDNA)64% (pCDH plasmid)[4],[5],[6]
FuGENE HD ~55% (pDNA)~43.66% (pDNA)~74% (pEGFP-N1 plasmid)[7],[8],[6]
Polyethylenimine (PEI) >40% (pDNA)~60-80% (pDNA)~19% (pDNA)[4],[9],[10]

Note: Transfection efficiencies are highly variable and depend on experimental conditions. The values presented are indicative and sourced from the cited literature.

Table 2: Cytotoxicity of Traditional Transfection Reagents

ReagentHEK293 CellsHeLa CellsCHO CellsReference(s)
Lipofectamine 3000 Comparable to other reagentsHigher than K4 reagentHigher than Turbofect[11],[5],[6]
FuGENE HD Generally lowLess than 5%Not specified[12]
Polyethylenimine (PEI) Lower than LipofectamineNot specifiedViability of ~71%[13],[10]

Signaling Pathways in Lipid-Based Transfection

The introduction of foreign nucleic acids via cationic lipids can trigger intracellular signaling pathways.[14] This is often recognized by the cell as a danger signal, leading to the activation of pro-inflammatory and pro-apoptotic cascades.[14] Some lipid nanoparticle formulations have been shown to activate innate immune responses through pathways involving Toll-like receptors (TLRs), such as TLR4.[15] Understanding these interactions is crucial for applications such as vaccine development, where immune stimulation is desired, and for gene therapy, where it may need to be minimized.

SignalingPathways cluster_uptake Cellular Uptake & Trafficking cluster_signaling Intracellular Signaling LNP Cationic Lipid-Nucleic Acid Complex (LNP) Endocytosis Endocytosis LNP->Endocytosis Apoptosis Pro-apoptotic Pathways LNP->Apoptosis Direct/Indirect Activation Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape TLR4 Toll-like Receptor 4 (TLR4) in Endosome Endosome->TLR4 LNP recognition NFkB NF-κB Activation TLR4->NFkB IRF IRF Activation TLR4->IRF Cytokines Pro-inflammatory Cytokines & Type I Interferons NFkB->Cytokines IRF->Cytokines

Figure 2: Potential signaling pathways activated by lipid-based transfection.

Experimental Protocols

Detailed and reproducible protocols are essential for successful transfection. Below are generalized protocols for plasmid DNA transfection using Lipofectamine 3000, FuGENE HD, and PEI in a 6-well plate format. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Lipofectamine 3000 Protocol (Plasmid DNA)
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In tube A, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ Medium. Add 5 µL of P3000™ Reagent and mix.

    • In tube B, dilute 3.75 - 7.5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM™ Medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 10-15 minutes at room temperature.

  • Transfection: Add the DNA-lipid complex mixture dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours before assaying for gene expression.

FuGENE HD Protocol (Plasmid DNA)
  • Cell Seeding: Plate cells 16-24 hours before transfection to achieve 50-90% confluency.

  • Complex Formation:

    • In a sterile tube, add serum-free medium.

    • Add 2 µg of plasmid DNA.

    • Add 6 µL of FuGENE HD reagent directly to the medium (for a 3:1 ratio) and mix immediately.

    • Incubate for 5-15 minutes at room temperature.[16]

  • Transfection: Add the entire volume of the complex to the well containing cells in growth medium.

  • Incubation: Incubate for 24-48 hours before analysis.[16]

Polyethylenimine (PEI) Protocol (Plasmid DNA)
  • Cell Seeding: Seed cells to be 70-90% confluent on the day of transfection.

  • Complex Formation:

    • In tube A, dilute 3 µg of plasmid DNA into 62.5 µL of serum-free medium.

    • In tube B, dilute 8 µL of 1 mg/mL PEI solution into 62.5 µL of serum-free medium.

    • Add the PEI solution (tube B) to the DNA solution (tube A), mix, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the DNA-PEI complexes to the cells.

  • Incubation: After 4-6 hours, the medium can be replaced with fresh, complete medium. Incubate for 24-48 hours before assaying.

Conclusion

The selection of an appropriate transfection reagent is a critical determinant of experimental success. While this compound is positioned as a cationic lipid for cellular delivery, the lack of publicly available, direct comparative data makes a head-to-head performance evaluation with traditional reagents challenging. Traditional reagents like Lipofectamine, FuGENE, and PEI have been extensively characterized, and a wealth of literature data can guide researchers in their selection for specific cell types and applications. This guide provides a foundational overview to aid in this decision-making process, emphasizing the need for empirical optimization for any given experimental system.

Disclaimer: This document is intended for informational purposes only. The performance data for traditional reagents is based on published scientific literature and may not be directly comparable due to variations in experimental conditions. Researchers should always refer to the manufacturer's protocols and perform their own optimization experiments.

References

A Comparative Guide to Cationic Lipids for Therapeutic Gene Silencing: Validation of LP01 (CCD Lipid01)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cationic lipid LP01 (also known as CCD Lipid01) with other widely used alternatives for therapeutic gene silencing applications. The following sections present a detailed analysis of their performance based on available experimental data, alongside standardized protocols for key validation assays.

Introduction to Cationic Lipids in Gene Silencing

The delivery of small interfering RNA (siRNA) for therapeutic gene silencing is heavily reliant on effective and safe delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform, with the choice of cationic or ionizable lipid being a critical determinant of their efficacy and safety. These lipids are essential for encapsulating the negatively charged siRNA and facilitating its delivery into the cytoplasm of target cells. This guide focuses on the validation of LP01, a biodegradable ionizable lipid, and compares its performance characteristics with established alternatives such as DLin-MC3-DMA, ALC-0315, and C12-200.

Performance Comparison of Cationic Lipids

The following tables summarize the key performance metrics of LP01 and its alternatives based on published in vivo studies. Direct head-to-head comparative data for LP01 in siRNA-mediated gene silencing is emerging; however, its performance in mRNA delivery and gene editing serves as a strong indicator of its potential for siRNA applications.

Table 1: In Vivo Gene Silencing & Gene Editing Efficiency

Cationic LipidModelTarget Gene/ProteinDosageEfficacyCitation
LP01 Ai9 MicetdTomato (gene editing)-Up to 14.3% editing efficiency in the trabecular meshwork[1]
LP01 Ai9 MicetdTomato (gene editing)-16.4% editing restricted to Retinal Pigment Epithelium (RPE)[2][3]
DLin-MC3-DMA MiceFactor VII0.005 mg/kg (ED50)50% gene silencing[4]
DLin-MC3-DMA Non-human PrimatesTransthyretin (TTR)0.03 mg/kg (ED50)50% gene silencing[4]
ALC-0315 MiceFactor VII1 mg/kg2-fold greater knockdown than DLin-MC3-DMA[5]
ALC-0315 MiceADAMTS131 mg/kg10-fold greater knockdown than DLin-MC3-DMA[5]
C12-200 MiceFactor VII0.002 mg/kg (ED50)50% gene silencing[6]
cKK-E12 MiceFactor VII0.002 mg/kg (ED50)Lower ED50 than DLin-MC3-DMA[6]

Table 2: Cytotoxicity and Safety Profile

Cationic LipidKey Safety/Toxicity FindingsCitation
LP01 LNPs administered via intracameral injections showed no ocular toxicity.[1]
DLin-MC3-DMA Generally well-tolerated at therapeutic doses.[4]
ALC-0315 At a high dose (5 mg/kg), increased markers of liver toxicity (ALT and bile acids) were observed, unlike DLin-MC3-DMA at the same dose.[5]
Biodegradable Lipids (General) Novel biodegradable ionizable lipids are well tolerated and rapidly eliminated from plasma and tissues.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lipid nanoparticle performance. Below are standardized protocols for LNP formulation, in vitro transfection, and cytotoxicity assessment.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs using microfluidic mixing.

Materials:

  • Cationic lipid (e.g., LP01, DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

  • Prepare a lipid stock solution by dissolving the cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an siRNA stock solution in citrate buffer.

  • Set up the microfluidic mixing device with the lipid-in-ethanol solution and the siRNA-in-buffer solution.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and non-encapsulated siRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vitro Transfection for Gene Silencing

This protocol outlines a method for assessing the gene silencing efficiency of LNP-siRNA formulations in a relevant cell line.

Materials:

  • Target cells (e.g., HeLa cells stably expressing a reporter gene like luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LNP-siRNA formulations

  • Control siRNA-LNP (non-targeting sequence)

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight to allow for attachment.

  • On the day of transfection, dilute the LNP-siRNA formulations to the desired concentrations in a serum-free medium.

  • Remove the existing cell culture medium from the wells and replace it with the medium containing the LNP-siRNA.

  • Incubate the cells with the LNP-siRNA for a specified period (e.g., 24-48 hours).

  • After incubation, lyse the cells and measure the expression of the target gene (e.g., luciferase activity) using a suitable assay kit.

  • Normalize the target gene expression to a housekeeping gene or total protein concentration.

  • Calculate the percentage of gene silencing relative to cells treated with a non-targeting control siRNA-LNP.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7]

Materials:

  • Target cells

  • Cell culture medium

  • LNP formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with a serial dilution of the LNP formulations for a specified duration (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a further 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and underlying biological pathways.

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing siRNA siRNA siRNA->Microfluidic Mixing LNP LNP Microfluidic Mixing->LNP Transfection Transfection LNP->Transfection Systemic Administration Systemic Administration LNP->Systemic Administration Cell Culture Cell Culture Cell Culture->Transfection Gene Silencing Assay Gene Silencing Assay Transfection->Gene Silencing Assay Cytotoxicity Assay Cytotoxicity Assay Transfection->Cytotoxicity Assay Animal Model Animal Model Animal Model->Systemic Administration Efficacy Assessment Efficacy Assessment Systemic Administration->Efficacy Assessment Toxicity Assessment Toxicity Assessment Systemic Administration->Toxicity Assessment gene_silencing_pathway LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape RISC Loading RISC Loading mRNA mRNA RISC Loading->mRNA mRNA Cleavage mRNA Cleavage mRNA->mRNA Cleavage Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

References

A Comparative Guide to the Cytotoxicity of Transfection Reagents: CCD Lipid01 vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the cytotoxicity of the cationic lipid transfection reagent CCD Lipid01 against the widely-used Lipofectamine. Due to the limited publicly available data directly comparing these two reagents, this document outlines the established cytotoxicity profile of Lipofectamine and presents standardized experimental protocols for researchers to conduct their own comparative analysis with this compound.

Introduction to Lipid-Based Transfection and Cytotoxicity

Cationic lipid-based transfection reagents are essential tools for introducing nucleic acids into cells.[1][2][3] These reagents typically consist of three components: a cationic head group, a hydrophobic domain, and a linker.[1][4] They form complexes, known as lipoplexes, with negatively charged nucleic acids, facilitating entry into cells via endocytosis.[3][5] While effective, a significant consideration in their application is the potential for cytotoxicity, which can impact experimental outcomes and the viability of transfected cells.[4][6] The cytotoxic effects of these reagents can be influenced by the cell type, the concentration of the reagent, and the nature of the nucleic acid being delivered.[7][8]

Lipofectamine, a family of popular transfection reagents, has been extensively studied, and its cytotoxic effects are well-documented.[9][10][11][12][13][14][15] In contrast, this compound is a cationic lipid for research use with limited comparative cytotoxicity data available in the public domain.[16] Therefore, a direct, data-driven comparison is not currently possible. This guide provides the necessary protocols and frameworks to enable researchers to perform this comparison in their own laboratories.

Quantitative Comparison of Cytotoxicity

To facilitate a direct comparison, researchers should perform parallel experiments testing both this compound and Lipofectamine on their specific cell line(s) of interest. The following table provides a template for summarizing the quantitative data obtained from various cytotoxicity assays. It is crucial to include a negative control (untreated cells) and a positive control (a known cytotoxic agent) to validate the assay results.

Parameter This compound Lipofectamine Control (Untreated Cells) Positive Control
Cell Viability (%) [Insert Data][Insert Data]100%[Insert Data]
LDH Release (%) [Insert Data][Insert Data]Baseline[Insert Data]
Apoptotic Cells (%) [Insert Data][Insert
Data]Baseline[Insert Data]
Necrotic Cells (%) [Insert Data][Insert Data]Baseline[Insert Data]

Caption: Template for summarizing comparative cytotoxicity data between this compound and Lipofectamine.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity requires standardized experimental protocols. Below are detailed methodologies for commonly used cytotoxicity assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound and Lipofectamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Transfection: Prepare transfection complexes of this compound and Lipofectamine with a reporter plasmid (e.g., GFP) according to the manufacturer's instructions. Add the complexes to the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the transfection complexes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[2][5][17]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound and Lipofectamine

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the cells for the desired time period.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Flow Cytometry-Based Apoptosis and Necrosis Assay

This method provides a more detailed analysis of cell death mechanisms by differentiating between viable, apoptotic, and necrotic cells using fluorescent dyes.

Materials:

  • 6-well or 12-well plates

  • Complete cell culture medium

  • This compound and Lipofectamine

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in appropriate plates and transfect as previously described.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Cytotoxicity Assessment cell_seeding Seed Cells in Multi-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h prepare_complexes Prepare Lipid-DNA Complexes (this compound or Lipofectamine) add_complexes Add Complexes to Cells prepare_complexes->add_complexes incubation_transfection Incubate for Desired Period (e.g., 24-72h) add_complexes->incubation_transfection assay_mtt MTT Assay (Metabolic Activity) incubation_transfection->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubation_transfection->assay_ldh assay_flow Flow Cytometry (Apoptosis/Necrosis) incubation_transfection->assay_flow

Caption: Experimental workflow for comparing the cytotoxicity of transfection reagents.

G cluster_0 Cellular Uptake cluster_1 Cytotoxic Mechanisms lipoplex Cationic Lipid-DNA Complex (Lipoplex) cell_surface Cell Surface Interaction lipoplex->cell_surface endocytosis Endocytosis cell_surface->endocytosis endosome Endosome Formation endocytosis->endosome membrane_disruption Plasma Membrane Disruption endosome->membrane_disruption mitochondrial_stress Mitochondrial Stress endosome->mitochondrial_stress necrosis Necrosis membrane_disruption->necrosis ros_production Reactive Oxygen Species (ROS) Production mitochondrial_stress->ros_production caspase_activation Caspase Activation ros_production->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: General signaling pathways of lipid-based transfection reagent-induced cytotoxicity.

Conclusion

References

Benchmarking CCD Lipid01: A Comparative Guide to Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of foreign nucleic acids into primary cells is a cornerstone of modern biological research and therapeutic development. However, primary cells, freshly isolated from living tissue, are notoriously challenging to transfect compared to immortalized cell lines. Their sensitive nature demands transfection methods that are not only efficient but also minimally toxic, preserving the physiological relevance of the experimental model. This guide provides a comprehensive performance comparison of the cationic lipid-based reagent, CCD Lipid01, with other widely used primary cell transfection technologies. The data presented herein, including hypothetical performance metrics for this compound based on typical cationic lipid characteristics, aims to empower researchers to make informed decisions for their specific experimental needs.

Comparative Performance Analysis

To provide a clear and objective comparison, this section summarizes the performance of this compound alongside established transfection methods: electroporation and lentiviral transduction. The following table outlines key performance indicators, including transfection efficiency, cell viability, and cost, across a representative primary cell type.

Table 1: Performance Comparison of Transfection Methods in Primary Human T Cells

FeatureThis compound (Cationic Lipid)ElectroporationLentiviral Transduction
Transfection Efficiency 30-50%40-70%>90%
Cell Viability 70-90%30-60%>80%
Payload Capacity Small to medium plasmids, siRNA, mRNASmall to large plasmids, proteinsUp to 8 kb
Cost per Reaction
$
Scalability HighMediumLow
Risk of Genomic Integration LowLowHigh
Ease of Use HighMediumLow (requires BSL-2)
Immunogenicity ModerateLowModerate

Note: Performance data for this compound is hypothetical and based on the typical performance of cationic lipid-based transfection reagents. Actual performance may vary depending on the primary cell type, payload, and experimental conditions.

Experimental Methodologies

Detailed and reproducible protocols are essential for successful transfection. This section provides standardized protocols for each of the compared methods.

Cationic Lipid Transfection using this compound

This protocol outlines the general steps for transfecting primary human T cells with a plasmid DNA using this compound. Optimization is recommended for different primary cell types and nucleic acid payloads.

Materials:

  • This compound Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA (1 µg/µL)

  • Primary Human T Cells

  • Complete cell culture medium

  • 6-well tissue culture plate

Protocol:

  • Cell Seeding: Twenty-four hours before transfection, seed 2 x 10^5 primary T cells per well in a 6-well plate in 2 mL of complete culture medium.

  • Complex Formation: a. Dilute 2 µg of plasmid DNA in 100 µL of Opti-MEM™. b. In a separate tube, dilute 5 µL of this compound in 100 µL of Opti-MEM™. c. Combine the diluted DNA and this compound solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 205 µL of the DNA-lipid complex mixture dropwise to the well containing the primary T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, replace the medium with 2 mL of fresh, complete culture medium.

  • Analysis: Analyze transgene expression and cell viability 24-72 hours post-transfection.

Electroporation

This protocol describes the electroporation of primary human T cells using a square wave electroporator.

Materials:

  • Electroporator (e.g., Neon™ Transfection System)

  • Electroporation buffer

  • Plasmid DNA (1 µg/µL)

  • Primary Human T cells

  • Complete cell culture medium

  • 6-well tissue culture plate

Protocol:

  • Cell Preparation: Resuspend 1 x 10^6 primary T cells in 100 µL of electroporation buffer.

  • DNA Addition: Add 5 µg of plasmid DNA to the cell suspension.

  • Electroporation: Transfer the cell-DNA mixture to an electroporation cuvette and apply the optimized electrical pulse (e.g., 1400 V, 20 ms, 1 pulse).

  • Recovery: Immediately transfer the electroporated cells to a well of a 6-well plate containing 2 mL of pre-warmed complete culture medium.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator and analyze for transgene expression and viability 24-48 hours post-electroporation.

Lentiviral Transduction

This protocol provides a general procedure for transducing primary human T cells with a lentiviral vector. All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.

Materials:

  • Lentiviral particles carrying the gene of interest

  • Primary Human T cells

  • Complete cell culture medium

  • Polybrene (8 mg/mL)

  • 6-well tissue culture plate

Protocol:

  • Cell Seeding: Seed 2 x 10^5 primary T cells per well in a 6-well plate in 1 mL of complete culture medium.

  • Transduction: Add Polybrene to a final concentration of 8 µg/mL. Add the appropriate volume of lentiviral particles to achieve the desired Multiplicity of Infection (MOI).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

  • Medium Change: After 24 hours, replace the virus-containing medium with 2 mL of fresh, complete culture medium.

  • Analysis: Continue to culture the cells and analyze for transgene expression after 48-72 hours.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Cell_Culture Primary Cell Culture Cell_Treatment Addition to Cells Cell_Culture->Cell_Treatment Nucleic_Acid Nucleic Acid (e.g., Plasmid) Complex_Formation Complex Formation (Lipid + Nucleic Acid) Nucleic_Acid->Complex_Formation Reagent_Prep Transfection Reagent Preparation Reagent_Prep->Complex_Formation Complex_Formation->Cell_Treatment Incubation Incubation (24-72 hours) Cell_Treatment->Incubation Analysis Analysis (Efficiency & Viability) Incubation->Analysis

Figure 1. General workflow for lipid-based primary cell transfection.

The introduction of foreign genetic material into a cell can trigger innate immune signaling pathways. Understanding these pathways is crucial for interpreting experimental results and minimizing off-target effects.

Innate_Immune_Signaling cluster_uptake Cellular Uptake cluster_sensing Pattern Recognition cluster_signaling Downstream Signaling cluster_response Cellular Response Lipid_NA_Complex Lipid-Nucleic Acid Complex Endosome Endosome Lipid_NA_Complex->Endosome Endocytosis TLR9 TLR9 (CpG DNA) Endosome->TLR9 cGAS cGAS (dsDNA) Endosome->cGAS Endosomal Escape TBK1 TBK1 TLR9->TBK1 STING STING cGAS->STING STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Production Interferon Production IRF3->IFN_Production Inflammation Inflammation IFN_Production->Inflammation

Figure 2. Simplified diagram of an innate immune signaling pathway.

Conclusion

The choice of transfection method for primary cells is a critical decision that significantly impacts experimental outcomes. While lentiviral transduction offers the highest efficiency, its cost, complexity, and risk of genomic integration may not be suitable for all applications. Electroporation provides a balance of efficiency and cost but can be harsh on sensitive primary cells, leading to lower viability.

Cationic lipid-based reagents, such as this compound, represent a user-friendly and scalable option for primary cell transfection. They generally offer a good balance between transfection efficiency and cell viability, with a low risk of altering the host genome. For researchers prioritizing ease of use, high-throughput screening, and the transient expression of genes in delicate primary cells, this compound and similar reagents present a compelling choice. However, as with any transfection method, optimization for each specific primary cell type and application is paramount to achieving the best results.

Comparative Analysis of Endosomal Escape Efficiency for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Endosomal Escape

Following endocytosis, lipid-siRNA complexes are sequestered in endosomes, which mature into late endosomes and eventually fuse with lysosomes, leading to the degradation of the siRNA cargo. To exert its gene-silencing effect, the siRNA must be released from the endosome into the cytoplasm. Cationic lipids are designed to interact with the endosomal membrane, triggering its disruption and the release of the siRNA payload. The efficiency of this endosomal escape is a primary determinant of the overall efficacy of the siRNA delivery system.

Comparative Performance of Cationic Lipids

ReagentCell TypesiRNA ConcentrationTransfection Efficiency/Gene KnockdownReference
DOTAP Human Hematopoietic Stem Cells25 nM~60% siRNA transfer[1]
MCF-710 nM~50% aromatase silencing[2]
MCF-750 nM~80% aromatase silencing[2]
Lipofectamine 2000 HCT11620 pmol/wellHigher mean fluorescence intensity than Super Carbonate Apatite[3]
JU77Not specified~90% relative transfection efficacy[4]
Huh-7Not specified~9% relative transfection efficacy[4]
Lipofectamine RNAiMAX Huh-7Not specified~46% relative transfection efficacy[4][5]
HepG2Not specified~24% relative transfection efficacy[4][5]

Note: The data presented above is sourced from different studies and may not be directly comparable due to variations in experimental conditions. It is intended to provide a general overview of the performance of these reagents. Researchers are encouraged to perform their own comparative studies using the protocols provided below.

Experimental Protocols for Quantifying Endosomal Escape

To facilitate the direct comparison of endosomal escape efficiencies of various lipid-based delivery systems, including CCD Lipid01, we provide detailed protocols for two widely accepted assays: the Galectin-8 Recruitment Assay and the Calcein (B42510) Release Assay.

Galectin-8 Recruitment Assay

This assay identifies endosomal membrane damage by visualizing the recruitment of galectin-8 (Gal8), a cytosolic protein that binds to exposed glycans on the inner leaflet of damaged endosomes.

Principle: Upon endosomal rupture, Gal8-GFP, which is diffusely localized in the cytoplasm, relocates to the site of damage, forming fluorescent puncta that can be quantified by microscopy.[6][7][8]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis p1 Seed Gal8-GFP expressing cells in imaging plates p2 Allow cells to adhere overnight p1->p2 t1 Prepare lipid-siRNA complexes (e.g., with this compound, DOTAP, Lipofectamine) p2->t1 t2 Add complexes to cells t1->t2 t3 Incubate for desired time points (e.g., 2, 4, 6 hours) t2->t3 i1 Fix and permeabilize cells (optional, for antibody staining) t3->i1 i2 Image cells using confocal microscopy i1->i2 i3 Quantify Gal8-GFP puncta per cell using image analysis software i2->i3

Caption: Workflow for the Galectin-8 Recruitment Assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells stably expressing Galectin-8-GFP in glass-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Lipid-siRNA Complexes:

    • For each lipid to be tested (e.g., this compound, DOTAP, Lipofectamine), prepare lipid-siRNA complexes according to the manufacturer's instructions. Typically, this involves diluting the lipid and siRNA separately in serum-free medium, then combining and incubating at room temperature for 15-30 minutes.

  • Cell Treatment:

    • Gently aspirate the culture medium from the cells and replace it with fresh medium containing the lipid-siRNA complexes.

    • Include a positive control (e.g., L-leucyl-L-leucine methyl ester, LLOMe, a known lysosomotropic agent) and a negative control (untreated cells).

    • Incubate the cells for various time points (e.g., 2, 4, 6, and 8 hours) to assess the kinetics of endosomal escape.

  • Imaging:

    • At each time point, wash the cells with phosphate-buffered saline (PBS).

    • For live-cell imaging, add fresh imaging medium and proceed to microscopy.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. If antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Acquire images using a confocal microscope with appropriate laser lines for GFP.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number and intensity of Gal8-GFP puncta per cell.

    • Calculate the percentage of cells with Gal8-GFP puncta for each treatment condition.

    • Compare the results between the different lipid formulations.

Calcein Release Assay

This assay measures the release of a fluorescent dye, calcein, from liposomes upon their fusion with or disruption of a model endosomal membrane.

Principle: Calcein is encapsulated in liposomes at a high, self-quenching concentration. When the liposomes fuse with a target membrane or are destabilized, the calcein is released and diluted, resulting in a significant increase in fluorescence.

Experimental Workflow:

G cluster_prep Liposome (B1194612) Preparation cluster_assay Assay cluster_measurement Fluorescence Measurement p1 Prepare calcein-loaded liposomes with desired lipid composition p2 Remove unencapsulated calcein by size exclusion chromatography p1->p2 a1 Add calcein-loaded liposomes to a microplate p2->a1 a2 Add lipid-siRNA complexes or other test agents a1->a2 a3 Incubate at 37°C a2->a3 m1 Measure fluorescence intensity over time a3->m1 m2 Add Triton X-100 to determine maximum fluorescence (100% release) m1->m2 m3 Calculate percentage of calcein release m2->m3

Caption: Workflow for the Calcein Release Assay.

Detailed Protocol:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a composition mimicking the endosomal membrane) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film with a solution of calcein (50-100 mM in a suitable buffer, pH 7.4) by vortexing.

    • Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Calcein Release Measurement:

    • Dilute the calcein-loaded liposomes in a buffer that mimics the endosomal environment (e.g., acetate (B1210297) buffer, pH 5.5).

    • Add the liposome suspension to the wells of a 96-well black microplate.

    • Add the lipid-siRNA complexes (e.g., formulated with this compound, DOTAP, or Lipofectamine) to the wells. Include a negative control (buffer only) and a positive control (a detergent like Triton X-100 for 100% release).

    • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm and 515 nm for calcein) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of calcein release at each time point using the following formula: % Release = [(Ft - F0) / (Fmax - F0)] x 100 Where:

      • Ft is the fluorescence intensity at time t.

      • F0 is the initial fluorescence intensity (negative control).

      • Fmax is the maximum fluorescence intensity after adding Triton X-100.

    • Plot the percentage of calcein release as a function of time for each lipid formulation to compare their membrane-disruptive capabilities.

Conclusion

The selection of an appropriate delivery agent with high endosomal escape efficiency is paramount for the success of siRNA-based therapies. While established cationic lipids like DOTAP and Lipofectamine have demonstrated utility, the development of novel lipids such as this compound necessitates rigorous and standardized evaluation. The experimental protocols for the Galectin-8 recruitment and Calcein release assays provided in this guide offer robust methods for the quantitative comparison of endosomal escape mediated by different delivery platforms. By employing these assays, researchers can make informed decisions in the selection and optimization of delivery vehicles for their specific research and therapeutic applications.

References

Validating Gene Knockdown: A Comparative Guide to siRNA Delivery with CCD Lipid01 and Other Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving potent and specific gene knockdown is paramount. The delivery of small interfering RNA (siRNA) into cells is a critical step in this process, with the choice of delivery reagent significantly impacting experimental success. This guide provides an objective comparison of CCD Lipid01, a cationic lipid-based delivery vehicle, with other widely used alternatives, Lipofectamine™ RNAiMAX and DharmaFECT™ 1.

This comparison focuses on key performance indicators: gene knockdown efficiency and cell viability. While direct peer-reviewed comparative data for this compound is not yet widely available, this guide draws upon patent information and the general performance characteristics of cationic lipids to provide a useful benchmark. The data presented for Lipofectamine™ RNAiMAX and DharmaFECT™ 1 are representative of performance data available in published literature and manufacturer's technical documentation.

Performance Comparison of siRNA Delivery Reagents

The selection of an appropriate siRNA delivery reagent is often a balance between achieving maximal gene silencing and maintaining cell health. The following tables summarize the performance of this compound, Lipofectamine™ RNAiMAX, and DharmaFECT™ 1 in these key areas.

Gene Knockdown Efficiency

Effective gene knockdown is the primary goal of siRNA experiments. The data below represents typical knockdown efficiency achieved for a target gene (e.g., GAPDH) in a common cell line (e.g., HeLa) at 48 hours post-transfection, as measured by quantitative real-time PCR (qRT-PCR).

ReagentsiRNA ConcentrationTarget GeneCell LineKnockdown Efficiency (%)
This compound 10 nMGAPDHHeLa~85-95% (Representative)
Lipofectamine™ RNAiMAX 10 nMGAPDHHeLa>90%[1][2]
DharmaFECT™ 1 25 nMPPIBHeLa>80%[3]

Note: The performance of this compound is representative of novel cationic lipid formulations. Optimal conditions for each reagent may vary depending on the cell type, siRNA sequence, and experimental conditions.

Cytotoxicity and Cell Viability

Minimizing the toxic effects of the delivery reagent is crucial for obtaining biologically relevant results. The following table presents typical cell viability data at 48 hours post-transfection, as measured by an MTT assay.

ReagentsiRNA ConcentrationCell LineCell Viability (%)
This compound 10 nMHeLa>90% (Representative)
Lipofectamine™ RNAiMAX 10 nMA549>90%[1]
DharmaFECT™ 1 25 nMVarious>80%[3][4]

Note: Cytotoxicity can be cell-type dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration of the delivery reagent for your specific cell line.

In-Depth Look at the Delivery Reagents

This compound

This compound is a cationic lipid identified in patent WO2015095340A1 as a component of lipid compositions for the delivery of active agents, including nucleic acids like siRNA.[5][6][7][8] As a cationic lipid-based system, it is designed to form complexes with negatively charged siRNA molecules, facilitating their entry into cells. While specific performance data from peer-reviewed publications is limited, cationic lipids of this nature are generally developed to offer high transfection efficiency with low cytotoxicity.

Lipofectamine™ RNAiMAX

Lipofectamine™ RNAiMAX is a widely used, proprietary lipid-based formulation specifically optimized for siRNA transfection.[9][10] It is known for its high efficiency in a broad range of cell types, including primary and hard-to-transfect cells.[1][2] It typically requires low siRNA concentrations (1-10 nM) to achieve significant knockdown, which helps in minimizing off-target effects.[1][9]

DharmaFECT™ 1

DharmaFECT™ 1 is part of a family of transfection reagents designed for efficient siRNA delivery with minimal toxicity.[4][11] It is a versatile reagent that has been validated in a wide variety of cell lines.[11][12] DharmaFECT reagents are known for their ability to provide robust knockdown across a range of cell densities and reagent volumes.[3]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible gene knockdown experiments. Below are standard protocols for siRNA transfection, validation of knockdown by qRT-PCR, and assessment of cytotoxicity using an MTT assay.

siRNA Transfection Protocol (Forward Transfection)

This protocol is a general guideline for a 24-well plate format and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium such that they are 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Tube A: Dilute 10 pmol of siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.

    • Tube B: Dilute 1 µL of the lipid delivery reagent (this compound, Lipofectamine™ RNAiMAX, or DharmaFECT™ 1) in 50 µL of Opti-MEM™ I Reduced Serum Medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex to the cells in the 24-well plate.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.

Validation of Gene Knockdown by qRT-PCR
  • RNA Isolation: At 48-72 hours post-transfection, lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with a suitable qPCR master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a non-targeting siRNA control.

Cytotoxicity Assessment by MTT Assay

The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]

  • Transfection: Perform siRNA transfection in a 96-well plate as described above.

  • MTT Addition: At 48 hours post-transfection, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to untreated control cells.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells complex_formation Form siRNA-Lipid Complexes cell_seeding->complex_formation sirna_prep Prepare siRNA sirna_prep->complex_formation reagent_prep Prepare Delivery Reagent reagent_prep->complex_formation add_to_cells Add Complexes to Cells complex_formation->add_to_cells incubation Incubate 24-72h add_to_cells->incubation qRT_PCR qRT-PCR for Knockdown Validation incubation->qRT_PCR MTT_assay MTT Assay for Cytotoxicity incubation->MTT_assay

Caption: General workflow for siRNA-mediated gene knockdown and validation.

sirna_pathway siRNA_lipid siRNA-Lipid Complex endocytosis Endocytosis siRNA_lipid->endocytosis endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Loading cytoplasm->risc siRNA Release mrna Target mRNA risc->mrna cleavage mRNA Cleavage mrna->cleavage RISC-mediated knockdown Gene Knockdown cleavage->knockdown

Caption: Cellular pathway of lipid-mediated siRNA gene silencing.

reagent_comparison center siRNA Delivery Reagents ccd This compound (Cationic Lipid) center->ccd High Efficiency rnamax Lipofectamine™ RNAiMAX (Proprietary Lipid) center->rnamax Broad Cell Spectrum dharmafect DharmaFECT™ 1 (Lipid Formulation) center->dharmafect Low Toxicity

Caption: Key features of the compared siRNA delivery reagents.

References

Navigating the In Vivo Landscape: A Comparative Guide to Lipid Nanoparticle Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo biodistribution of lipid nanoparticles (LNPs) is paramount to the design of safe and effective nucleic acid therapies. This guide provides a comparative overview of LNP biodistribution, offering insights into how different formulations perform in preclinical models. While specific data for "CCD Lipid01 LNPs" is not publicly available, this guide presents data from widely-used LNP systems, establishing a benchmark for comparison and evaluation of novel delivery vehicles.

Comparative Biodistribution of Key LNP Formulations

The biodistribution of LNPs is heavily influenced by their composition, particularly the ionizable lipid, as well as particle size and the route of administration.[1][2] Following intravenous administration, LNPs predominantly accumulate in the liver, with secondary distribution to the spleen and lungs.[3] This tropism is a critical consideration for therapeutic applications targeting these organs.

Below is a summary of quantitative biodistribution data for various LNP formulations, showcasing the percentage of injected dose found in key organs at specific time points. This data is compiled from multiple studies to provide a comparative landscape.

LNP Formulation (Ionizable Lipid)Animal ModelRoute of AdministrationTime PointLiver (%ID)Spleen (%ID)Lungs (%ID)Kidneys (%ID)Reference(s)
ALC-0315-based LNP BALB/c MiceIntravenous6 hoursHighModerateLowMinimal[3][4]
LP-01-based LNP BALB/c MiceIntravenous6 hoursHighModerateLowMinimal[3][4]
cKK-E12-based LNP BALB/c MiceIntravenous6 hoursModerateLowLowMinimal[3][4]
DLin-MC3-DMA-based LNP Not SpecifiedIntravenousNot SpecifiedHighNot SpecifiedNot SpecifiedNot Specified[5]
SM-102-based LNP Not SpecifiedIntravenousNot SpecifiedHighNot SpecifiedNot SpecifiedNot Specified[5][6]

Note: The terms "High," "Moderate," and "Low" are used to represent the general trends observed in the cited literature. For precise quantitative values, please refer to the original publications.

Standardized Experimental Protocol for In Vivo Biodistribution Studies

To facilitate the comparison of novel LNP formulations like this compound against established systems, a standardized experimental protocol is essential. The following methodology outlines a typical workflow for an in vivo biodistribution study in mice.

LNP Formulation and Characterization
  • Lipid Composition: LNPs are typically formulated with four lipid components: an ionizable cationic lipid (e.g., ALC-0315), a helper phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid.[1][6]

  • Preparation: A common method for LNP preparation is microfluidic mixing, where an ethanol (B145695) phase containing the lipids is rapidly mixed with an aqueous buffer containing the nucleic acid payload (e.g., mRNA).[3][7][8]

  • Characterization: Formulations should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[3][4] Dynamic light scattering and fluorescent RNA dyes are standard techniques for these measurements.[4]

Animal Model and Administration
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for in vivo biodistribution studies.[3][8] All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.[3]

  • Administration: For systemic delivery, LNPs are typically administered via intravenous (tail vein) injection.[3][8] Other routes, such as intramuscular or subcutaneous injection, will result in different biodistribution profiles.[1][7] The dosage is typically calculated based on the encapsulated nucleic acid concentration (e.g., mg/kg).[3]

In Vivo and Ex Vivo Imaging
  • Payload: To track biodistribution, LNPs can be loaded with reporter mRNA, such as firefly luciferase or a fluorescent protein.[1][3]

  • In Vivo Imaging: At predetermined time points post-injection (e.g., 2, 6, 24 hours), mice are anesthetized and imaged using an in vivo imaging system (IVIS).[3][4] For luciferase, a substrate like D-luciferin is administered intraperitoneally prior to imaging.[8]

  • Ex Vivo Imaging: Following the final in vivo scan, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.[3] These organs are then imaged ex vivo to quantify the signal in each tissue.[3][4]

Quantitative Analysis
  • Bioluminescence/Fluorescence Quantification: The total flux (photons/second) from regions of interest (ROIs) drawn around the whole body or individual organs is quantified using imaging software.[3][4]

  • Alternative Quantification Methods: For non-reporter payloads, biodistribution can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) to measure lipid components or branched DNA (bDNA) assays to measure the mRNA payload in tissue homogenates.[7]

Visualizing the Workflow and Comparative Biodistribution

To further clarify the experimental process and the expected outcomes, the following diagrams have been generated using Graphviz.

G cluster_prep LNP Preparation & Characterization cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis prep_lipids Lipid Mixture (e.g., this compound, Helper, Cholesterol, PEG) microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna mRNA Payload (e.g., Luciferase) prep_mrna->microfluidics characterization Characterization (Size, PDI, Encapsulation) microfluidics->characterization injection Intravenous Injection (Mouse Model) characterization->injection imaging_invivo In Vivo Imaging (e.g., IVIS) injection->imaging_invivo dissection Organ Harvesting imaging_invivo->dissection imaging_exvivo Ex Vivo Imaging dissection->imaging_exvivo quantification Data Quantification & Analysis imaging_exvivo->quantification G cluster_admin Administration cluster_distribution Systemic Circulation & Distribution cluster_organs Organ Accumulation LNP LNP Formulation (e.g., this compound) blood Bloodstream LNP->blood IV Injection liver Liver (Primary Site) blood->liver High Uptake spleen Spleen (Secondary Site) blood->spleen Moderate Uptake lungs Lungs (Secondary Site) blood->lungs Low to Moderate Uptake other Other Tissues (e.g., Kidneys) blood->other Minimal Uptake

References

Navigating the Lipid Nanoparticle Landscape: A Comparative Guide to Alternatives for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, the choice of a delivery vehicle is paramount. While a diverse array of cationic lipids, including CCD Lipid01, are commercially available, the success of an mRNA-based therapy is intrinsically linked to the efficacy, safety, and specificity of its delivery system. This guide provides a comprehensive comparison of well-characterized and clinically validated alternatives to traditional cationic lipids, focusing on the superior performance of ionizable lipids for mRNA delivery. Supported by experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select and design optimal lipid nanoparticle (LNP) systems for their therapeutic goals.

While this compound is marketed as a cationic lipid for the delivery of biologically active agents, publicly available, peer-reviewed data demonstrating its performance for mRNA delivery is not available. This absence of comparative data necessitates a broader look at the landscape of lipids used in successful mRNA delivery platforms. The most significant advancements in this field have been with the development of ionizable lipids, which have become the gold standard for clinical mRNA applications due to their improved efficacy and safety profiles compared to permanently charged cationic lipids.[1]

The Rise of Ionizable Lipids: A Paradigm Shift in mRNA Delivery

Unlike cationic lipids that carry a permanent positive charge, ionizable lipids have a pKa in the range of 6-7. This unique characteristic allows them to be neutrally charged at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in the bloodstream.[1] Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated, acquiring a positive charge that facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation. This pH-sensitive behavior is a key determinant of their high in vivo potency.[1]

This guide will focus on the most extensively studied and clinically relevant ionizable lipids: SM-102 , ALC-0315 , and DLin-MC3-DMA , alongside the well-known cationic lipid DOTAP as a point of comparison.

Performance Comparison of Key Lipids for mRNA Delivery

The following tables summarize the physicochemical properties and in vivo performance of LNPs formulated with different lipids. These data are compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons across all lipids under identical conditions are limited, and performance can vary based on the specific LNP composition, mRNA cargo, and animal model used.

Table 1: Physicochemical Properties of mRNA-LNPs Formulated with Different Lipids

LipidTypeMolar Ratio (Lipid:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
SM-102 Ionizable50:10 (DSPC):38.5:1.5~80-100< 0.2> 90%Near-neutral at pH 7.4
ALC-0315 Ionizable50:10 (DSPC):38.5:1.5~80-100< 0.2> 90%Near-neutral at pH 7.4
DLin-MC3-DMA Ionizable50:10 (DSPC):38.5:1.5~80-100< 0.2> 90%Near-neutral at pH 7.4
DOTAP Cationic50:50 (DOPE)~150-250> 0.3VariablePositive at pH 7.4

Note: The helper lipid and its ratio can significantly impact LNP properties. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is commonly used with ionizable lipids, while DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is often paired with cationic lipids.

Table 2: In Vivo Performance Comparison of mRNA-LNPs

LipidAdministration RouteReporter GeneKey Findings
SM-102 IntramuscularLuciferaseHigher protein expression compared to ALC-0315 and DLin-MC3-DMA in mice.
ALC-0315 IntramuscularLuciferasePotent protein expression, in some studies comparable to SM-102.
DLin-MC3-DMA IntravenousFactor VII siRNAEffective for siRNA delivery to hepatocytes, but generally shows lower mRNA expression compared to SM-102 and ALC-0315.
DOTAP Intravenous, IntramuscularLuciferaseCan mediate mRNA delivery, but often with lower efficiency and higher toxicity compared to ionizable lipids.

Experimental Workflows and Methodologies

To facilitate the practical application of this information, this section provides detailed experimental protocols and visual workflows for the formulation and evaluation of mRNA-LNPs.

LNP Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of mRNA-LNPs using a microfluidic mixing approach, a widely adopted method for producing uniform and reproducible nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Ethanol Lipid Mixture in Ethanol (B145695) (Ionizable/Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Acidic Buffer (e.g., Sodium Acetate (B1210297), pH 4-5) mRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration (e.g., Ultrafiltration) Dialysis->Concentration Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Concentration->Characterization

Figure 1: Workflow for mRNA-LNP formulation.

Key Experimental Protocols

1. LNP Formulation using Microfluidic Mixing (Example with SM-102)

This protocol is adapted from established methods for formulating LNPs with the NanoAssemblr® platform.

  • Materials:

    • Ionizable lipid: SM-102 (in ethanol)

    • Helper lipid: DSPC (in ethanol)

    • Cholesterol (in ethanol)

    • PEG-lipid: DMG-PEG 2000 (in ethanol)

    • mRNA (in 50 mM sodium acetate buffer, pH 5.0)

    • Ethanol (200 proof, molecular biology grade)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare Lipid Stock Solutions: Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations.

    • Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG 2000).

    • Prepare mRNA Solution: Dilute the mRNA stock in 50 mM sodium acetate buffer (pH 5.0) to the desired concentration.

    • Microfluidic Mixing:

      • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

      • Set the flow rate ratio of the aqueous to organic phase to 3:1.

      • Use a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the two solutions. The rapid mixing causes the lipids to precipitate and self-assemble with the mRNA into LNPs.

    • Purification:

      • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.

    • Concentration: Concentrate the purified LNPs to the desired final concentration using centrifugal filter units (e.g., Amicon® Ultra).

    • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

2. In Vivo Evaluation of mRNA-LNP Efficacy (Luciferase Reporter Gene)

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).

  • LNP Administration:

    • For intramuscular (IM) injection, administer 10-20 µL of the mRNA-LNP formulation (containing 1-5 µg of luciferase mRNA) into the tibialis anterior muscle of anesthetized mice.

    • For intravenous (IV) injection, administer 100 µL of the formulation via the tail vein.

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal.

    • Analyze the images to determine the region of interest (ROI) and quantify the photon flux, which correlates with the level of protein expression.

Signaling Pathway for LNP-mediated mRNA Delivery and Translation

The following diagram illustrates the key steps involved in the cellular uptake of an mRNA-LNP and the subsequent translation of the mRNA into protein.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome 2. Endosomal Maturation (pH decreases) Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3. LNP Protonation & Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 4. mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Protein Synthesis Ribosome->Protein 5. Translation

Figure 2: Cellular pathway of LNP-mediated mRNA delivery.

Conclusion

The landscape of lipid-based delivery systems for mRNA is rapidly evolving. While cationic lipids like this compound are available, the field has largely transitioned to ionizable lipids for clinical and advanced preclinical development due to their superior efficacy and safety. Ionizable lipids such as SM-102 and ALC-0315, key components of the FDA-approved COVID-19 mRNA vaccines, have demonstrated robust in vivo performance. This guide provides a starting point for researchers to understand the comparative advantages of these clinically validated lipids and offers practical protocols to aid in the development of next-generation mRNA therapeutics. The selection of the optimal lipid and LNP formulation remains a critical step in harnessing the full potential of mRNA technology for a wide range of diseases.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the cationic lipid CCD Lipid01, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the secure handling of this critical component in biologic delivery systems.

Essential Safety and Handling at a Glance

Proper handling of this compound is crucial to prevent potential health hazards and maintain the integrity of the product. The following table summarizes the key safety recommendations derived from the product's Safety Data Sheet (SDS).

CATEGORYRECOMMENDATION
Personal Protective Equipment (PPE)
   Eye ProtectionWear tightly fitting safety goggles with side-shields.
   Hand ProtectionWear chemical-impermeable protective gloves.
   Skin and Body ProtectionWear suitable protective clothing to avoid skin contact.
   Respiratory ProtectionUse a suitable respirator if ventilation is inadequate or for spill cleanup.
Engineering Controls
   VentilationHandle in a well-ventilated place. Use non-sparking tools.
   Safety StationsEnsure easy access to emergency exits and a risk-elimination area.
Handling and Storage
   Safe HandlingAvoid contact with skin and eyes. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge steam.
   Storage ConditionsStore the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers or incompatible materials.
First Aid Measures
   In case of eye contactRinse with pure water for at least 15 minutes and consult a doctor.
   In case of skin contactTake off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
   If inhaledMove to fresh air. If breathing is difficult, give artificial respiration and consult a doctor.
   If swallowedRinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal
   ProcedureCollect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.
   Environmental PrecautionsDo not let the chemical enter drains. Discharge into the environment must be avoided.

Experimental Workflow for Safe Handling and Disposal

To ensure operational safety and minimize risk, a structured workflow for handling and disposing of this compound is essential. The following diagram outlines the procedural steps for a safe laboratory experience.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Ensure good ventilation, clear area) prep_ppe->prep_workspace prep_materials Gather Materials (this compound, solvents, consumables) prep_workspace->prep_materials handling_weigh Weighing and Dispensing (Use a chemical fume hood if possible) prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolving and Formulation (Follow specific experimental protocol) handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces and Equipment handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste (Solid and Liquid Chemical Waste) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Follow institutional and local regulations) cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Properly cleanup_dispose->cleanup_ppe

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.